Product packaging for 3-Ethoxy-2-fluorobenzoic acid(Cat. No.:CAS No. 1033201-71-6)

3-Ethoxy-2-fluorobenzoic acid

Cat. No.: B1421271
CAS No.: 1033201-71-6
M. Wt: 184.16 g/mol
InChI Key: CQWCJEMORPCATH-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO3 B1421271 3-Ethoxy-2-fluorobenzoic acid CAS No. 1033201-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWCJEMORPCATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674470
Record name 3-Ethoxy-2-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-71-6
Record name 3-Ethoxy-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-fluorobenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique combination of a carboxylic acid moiety, a fluorine atom, and an ethoxy group on the benzene ring imparts distinct physicochemical properties that are crucial for its application in the synthesis of novel compounds, particularly in the development of new pharmaceutical agents and functional materials. The strategic placement of the ethoxy and fluoro groups can influence the molecule's acidity, lipophilicity, and metabolic stability, thereby affecting its biological activity and material characteristics.

This technical guide provides a comprehensive overview of the core physical properties of this compound. As a Senior Application Scientist, the following sections will delve into the theoretical and practical aspects of these properties, offering not just data but also the causality behind the experimental methodologies used for their determination. This document is designed to be a self-validating resource, grounded in scientific principles and supported by authoritative references, to empower researchers in their endeavors with this versatile compound.

Core Physical and Chemical Properties

A foundational understanding of a molecule's intrinsic properties is paramount for its effective utilization in research and development. The key identifiers and fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₉FO₃[1][2]
Molecular Weight 184.16 g/mol [2]
CAS Number 1033201-71-6[1][3]
Appearance White to off-white solid[4]
Storage Temperature 2-8°C[4]

Experimental Determination of Physical Properties

The precise measurement of physical properties is a cornerstone of chemical characterization, providing insights into a compound's purity, stability, and potential applications. The following protocols are established, reliable methods for determining the key physical parameters of a solid organic acid like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Protocol: Thiele Tube Method

The Thiele tube method is a classical and accessible technique for melting point determination.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is fully immersed.

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a hot plate. The design of the tube facilitates the circulation of the oil via convection, ensuring uniform heating of the sample.

  • Observation: The temperature is carefully monitored. The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid. For a pure compound, this range is expected to be narrow.

Causality Behind Experimental Choices: The use of a Thiele tube ensures a slow and uniform rate of heating, which is crucial for an accurate melting point determination. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously wide melting range.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point provides information about its volatility.

Protocol: Thiele Tube Method (for high-boiling solids)

This method can be adapted for determining the boiling point of small quantities of a substance.

  • Sample Preparation: A small amount of this compound is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube as described for melting point determination.

  • Heating: The Thiele tube is heated, and a stream of bubbles will be observed emerging from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the substance.

  • Observation: Heating is continued until a steady stream of bubbles is observed. The heat source is then removed. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Trustworthiness of the Protocol: This method is self-validating as the boiling point is defined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The point at which the liquid enters the capillary tube signifies that the external pressure has just overcome the vapor pressure of the substance, providing an accurate measure of the boiling point.

Solubility Determination

Understanding the solubility of this compound in various solvents is critical for its use in reactions, formulations, and purification processes.

Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be selected, including water, 5% aqueous sodium bicarbonate (NaHCO₃), 5% aqueous sodium hydroxide (NaOH), 5% aqueous hydrochloric acid (HCl), and common organic solvents like ethanol, methanol, acetone, and dichloromethane.

  • Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small amount (a few milligrams) of this compound.

  • Observation: The mixture is agitated and observed for dissolution. Solubility is typically categorized as "soluble," "sparingly soluble," or "insoluble."

  • Interpretation:

    • Solubility in Water: The presence of the polar carboxylic acid group may impart some water solubility, although the aromatic ring and ethoxy group will limit it.

    • Solubility in 5% NaHCO₃ and 5% NaOH: As a carboxylic acid, it is expected to be soluble in basic solutions due to the formation of the water-soluble sodium salt (sodium 3-ethoxy-2-fluorobenzoate). Effervescence (release of CO₂) upon dissolution in NaHCO₃ is a characteristic test for carboxylic acids.

    • Solubility in 5% HCl: It is expected to be insoluble in acidic solutions.

    • Solubility in Organic Solvents: Due to its organic structure, it is expected to be soluble in common organic solvents.

Expertise & Experience: The choice of solvents is based on the "like dissolves like" principle and the acidic nature of the compound. The reaction with bases provides a chemical confirmation of the carboxylic acid functionality and is a key step in its characterization.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (typically δ 10-13 ppm).

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 7-8 ppm). The fluorine and ethoxy substituents will influence their chemical shifts and coupling patterns.

  • Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) are expected in the upfield region.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (-COOH): A signal in the downfield region (typically δ 165-185 ppm).

  • Aromatic Carbons (Ar-C): Six distinct signals are expected for the benzene ring carbons, with their chemical shifts influenced by the substituents. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

  • Ethoxy Carbons (-OCH₂CH₃): Two signals corresponding to the methylene and methyl carbons.

Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • Analysis: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700 cm⁻¹.

  • C-O Stretch (Carboxylic Acid and Ether): Absorptions in the 1210-1320 cm⁻¹ region.

  • C-F Stretch: An absorption in the 1000-1400 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

Protocol: FTIR Sample Preparation (Solid)

  • KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and influenced by its molecular structure.

G Interrelation of Physical Properties of this compound Structure Molecular Structure (C9H9FO3) Interactions Intermolecular Forces (H-bonding, dipole-dipole, van der Waals) Structure->Interactions determines Acidity Acidity (pKa) Structure->Acidity affects MeltingPoint Melting Point Interactions->MeltingPoint influences BoilingPoint Boiling Point Interactions->BoilingPoint influences Solubility Solubility Interactions->Solubility governs Solubility->Acidity related to

Caption: Relationship between molecular structure and physical properties.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This technical guide has outlined the fundamental physical properties of this compound and the established experimental protocols for their determination. While specific experimental data for some properties are not widely published, the provided methodologies and theoretical expectations serve as a robust framework for researchers. A thorough understanding and accurate measurement of these properties are essential for the successful application of this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science. As with any chemical, adherence to proper safety protocols is paramount.

References

An In-depth Technical Guide to 3-Ethoxy-2-fluorobenzoic Acid: Chemical Structure and Conformational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-2-fluorobenzoic acid, a substituted aromatic carboxylic acid, presents a unique case study in conformational analysis due to the interplay of its ortho-fluoro and meta-ethoxy substituents. This guide provides a comprehensive examination of its chemical structure, conformational preferences, and the underlying principles governing its molecular geometry. Through a synthesis of theoretical analysis based on analogous compounds and established principles of physical organic chemistry, this document offers insights into the steric and electronic effects that dictate the molecule's three-dimensional arrangement. A detailed experimental protocol for its synthesis via Williamson ether synthesis is also provided, equipping researchers with the practical knowledge to prepare this compound for further investigation.

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The nature and position of substituents on the benzene ring profoundly influence their physicochemical properties, including acidity, lipophilicity, and crystal packing, which in turn dictate their biological activity and material characteristics. This compound (C₉H₉FO₃, CAS No. 1033201-71-6) is a compound of interest where the electronic and steric interplay between an ortho-fluoro and a meta-ethoxy group can lead to distinct conformational preferences. Understanding these preferences is crucial for predicting molecular interactions, designing derivatives with desired properties, and interpreting spectroscopic data. This guide aims to provide a detailed technical overview of the structural and conformational aspects of this molecule.

Chemical Identification and Properties

A summary of the key identifiers and physical properties for this compound is presented below.

IdentifierValue
IUPAC Name This compound
CAS Number 1033201-71-6
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance White to off-white solid

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenoxide is generated from the corresponding hydroxybenzoic acid.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 2-fluoro-3-hydroxybenzoic acid.

Materials:

  • 2-Fluoro-3-hydroxybenzoic acid

  • Iodoethane (or Diethyl sulfate)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a suspension.

  • Addition of Ethylating Agent: To the stirred suspension, add iodoethane (1.5 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

    • To the residue, add deionized water and stir until the solid dissolves.

    • Transfer the aqueous solution to a separatory funnel and acidify to a pH of ~2 with 1M HCl to precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Fluoro-3-hydroxybenzoic_acid 2-Fluoro-3-hydroxybenzoic acid Reaction_Vessel Reaction in Acetone (Reflux) 2-Fluoro-3-hydroxybenzoic_acid->Reaction_Vessel Iodoethane Iodoethane Iodoethane->Reaction_Vessel K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Vessel Workup Aqueous Work-up (Acidification & Extraction) Reaction_Vessel->Workup Crude Product Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational freedom around two key single bonds: the C(ring)-C(carboxyl) bond and the C(carboxyl)-OH bond. Additionally, the ethoxy group introduces further conformational possibilities around the C(ring)-O and O-C(ethyl) bonds.

Carboxylic Acid Group Conformation

For benzoic acid and its derivatives, the carboxylic acid group can exist in two principal planar conformations: cis and trans, referring to the orientation of the hydroxyl proton relative to the carbonyl oxygen.

  • cis Conformer: The hydroxyl hydrogen is syn-periplanar to the carbonyl oxygen. This conformation is generally more stable for benzoic acids due to favorable electronic interactions.

  • trans Conformer: The hydroxyl hydrogen is anti-periplanar to the carbonyl oxygen. This conformer is typically higher in energy.

For ortho-substituted benzoic acids, such as 2-fluorobenzoic acid, the cis conformation is significantly favored.[3] The presence of the ortho-fluoro substituent in this compound is expected to enforce a strong preference for the cis conformation of the carboxylic acid group.

Influence of Substituents on Conformation

The 2-fluoro and 3-ethoxy substituents exert both steric and electronic effects that influence the overall molecular conformation.

  • 2-Fluoro Group (ortho):

    • Electronic Effect: Fluorine is a highly electronegative atom, exerting a strong -I (inductive) effect, which withdraws electron density from the ring.[4] This can influence the acidity of the carboxylic acid.

    • Steric Effect: Although fluorine has a relatively small van der Waals radius, its presence at the ortho position can create steric hindrance with the adjacent carboxylic acid group, influencing the preferred dihedral angle between the carboxyl group and the benzene ring.[5]

    • Intramolecular Interactions: An intramolecular hydrogen bond between the carboxylic acid proton and the ortho-fluorine atom is possible in the trans conformation. However, the energetic cost of adopting the trans form often outweighs the stabilization from this hydrogen bond.[3] In the more stable cis conformation, repulsive interactions between the fluorine and the carbonyl oxygen can occur, potentially leading to a slight non-planar arrangement of the carboxyl group.

  • 3-Ethoxy Group (meta):

    • Electronic Effect: The ethoxy group is an electron-donating group through its +M (mesomeric) effect and electron-withdrawing through its -I effect. The overall effect on the aromatic ring's electron density depends on the position. In the meta position, the mesomeric effect is less pronounced.

    • Steric Effect: The ethoxy group is bulkier than a fluorine atom and possesses its own conformational flexibility (rotation around the C-O bonds). This can influence the packing of the molecules in the solid state.

Predicted Stable Conformations

Based on the analysis of related substituted benzoic acids, the most stable conformer of this compound is predicted to have the following features:

  • The carboxylic acid group will be in the cis conformation .

  • The carboxylic acid group will be nearly coplanar with the benzene ring to maximize π-conjugation, although minor deviations from planarity are possible to alleviate steric strain with the ortho-fluoro group.

  • The ethoxy group will likely orient itself to minimize steric interactions with the adjacent hydrogen atom on the ring.

G cluster_main Conformational Preferences of this compound Carboxylic_Acid Carboxylic Acid Group Stable_Conformer Predicted Stable Conformer Carboxylic_Acid->Stable_Conformer cis-conformation favored Ortho_Fluoro ortho-Fluoro Group Ortho_Fluoro->Stable_Conformer Enforces cis-conformation Potential for non-planarity Meta_Ethoxy meta-Ethoxy Group Meta_Ethoxy->Stable_Conformer Influences electronic properties and crystal packing

Caption: Key factors influencing the conformation of this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of both the fluoro and ethoxy substituents.

  • ¹³C NMR: The carbon signals of the benzene ring would be split due to coupling with the fluorine atom (¹JCF, ²JCF, etc.). The chemical shifts would reflect the electron-withdrawing nature of the fluorine and the carboxylic acid group, and the combined electronic effects of the ethoxy group.

  • IR Spectroscopy: The spectrum would be characterized by a strong C=O stretching vibration for the carboxylic acid, a broad O-H stretching band, and C-O stretching bands for the ether and carboxylic acid. The C-F stretching vibration would also be present.

Conclusion

The chemical structure and conformational preferences of this compound are governed by a delicate balance of steric and electronic effects imparted by its substituents. Theoretical analysis, drawing upon data from analogous substituted benzoic acids, strongly suggests a preference for a near-planar cis conformation of the carboxylic acid group. The ortho-fluoro substituent plays a dominant role in dictating this local geometry, while the meta-ethoxy group primarily influences the molecule's electronic properties and potential intermolecular interactions. The provided synthetic protocol offers a reliable method for the preparation of this compound, enabling further experimental validation of its predicted properties and exploration of its potential applications in drug discovery and materials science. Future computational and experimental studies, particularly X-ray crystallography and detailed NMR analysis, would be invaluable in providing a more definitive picture of the conformational landscape of this intriguing molecule.

References

3-Ethoxy-2-fluorobenzoic acid CAS number 1033201-71-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethoxy-2-fluorobenzoic acid (CAS 1033201-71-6): A Key Intermediate for Pharmaceutical Innovation

Abstract

This compound, identified by CAS number 1033201-71-6, is a strategically substituted aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1] Its unique molecular architecture, featuring both an ethoxy and a fluorine substituent ortho to a carboxylic acid, provides a nuanced combination of steric and electronic properties. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, its strategic importance in pharmaceutical design, a plausible synthetic route with a detailed protocol, theoretical analytical characterization, and critical safety and handling procedures. The insights provided are grounded in established chemical principles, aimed at empowering scientists to effectively leverage this compound in their research and development pipelines.

Physicochemical Properties and Identification

This compound is a white to off-white solid at room temperature.[2] Proper identification and understanding of its fundamental properties are paramount for its effective use in a laboratory setting.

Identifier Value Source(s)
CAS Number 1033201-71-6[2][3][4][5]
Molecular Formula C₉H₉FO₃[2][3][4][5]
Molecular Weight 184.16 g/mol [1][2][4][6]
IUPAC Name This compound[5]
SMILES CCOC1=CC=CC(=C1F)C(=O)O[3]
Appearance White to off-white solid[2]
Storage Temperature 2-8°C[2]

The Strategic Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[7] Fluorine's high electronegativity and small atomic radius can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[8] Specifically, the carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage and often blocking sites of metabolic degradation, which can lead to improved drug half-life.

In this compound, the ortho-fluoro and meta-ethoxy groups create a distinct electronic and steric environment on the benzoic acid scaffold. This substitution pattern allows medicinal chemists to:

  • Fine-tune Acidity and Binding: The electron-withdrawing fluorine atom influences the pKa of the carboxylic acid and can participate in crucial hydrogen bonding or dipole interactions within a target protein's active site.[9]

  • Modulate Lipophilicity: The ethoxy group provides a lipophilic character that can be balanced with the polarity of the carboxylic acid to optimize membrane permeability and overall bioavailability.

  • Explore Structure-Activity Relationships (SAR): As a versatile building block, it serves as an invaluable starting point for synthesizing libraries of more complex molecules, such as amides or esters, to systematically probe interactions with a biological target.

A This compound (Core Scaffold) B Chemical Derivatization (e.g., Amidation, Esterification) A->B Synthesis C Advanced Intermediate (Novel Chemical Entity) B->C Purification D Biological Screening & Lead Optimization C->D SAR Studies E Potential API Candidate D->E Efficacy & Safety

Caption: Workflow of a building block in drug discovery.

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not widely published in the provided search results, a chemically sound and plausible route can be designed based on established organofluorine chemistry. A logical approach involves the nucleophilic aromatic substitution (SNAAr) of a fluoride ion from a readily available difluorinated precursor with sodium ethoxide.

Proposed Synthetic Pathway

The proposed synthesis starts from 2,3-difluorobenzoic acid. The fluorine atom at the 3-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carboxylic acid group.

reactant1 2,3-Difluorobenzoic Acid reagents Ethanol (Solvent) Heat (Δ) reactant1->reagents reactant2 Sodium Ethoxide (NaOEt) reactant2->reagents product This compound reagents->product SNAAr Reaction

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory-scale experiments.

A. Reagents and Equipment:

  • 2,3-Difluorobenzoic acid (1.0 eq.)

  • Sodium ethoxide (1.1 - 1.5 eq.)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

B. Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2,3-difluorobenzoic acid in anhydrous ethanol. Add sodium ethoxide portion-wise to the stirred solution. Causality: Ethanol serves as both the solvent and the source of the ethoxide nucleophile in equilibrium with its sodium salt. Anhydrous conditions prevent unwanted side reactions with water.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: To the resulting residue, add distilled water and cool the flask in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is ~2. A precipitate of the crude product should form. Causality: Acidification protonates the carboxylate salt, rendering the desired benzoic acid product insoluble in the aqueous medium.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers in a separatory funnel. Causality: Ethyl acetate is a suitable organic solvent to dissolve the product and separate it from inorganic salts remaining in the aqueous phase.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove any remaining acid and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

C. Purification:

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.

Analytical Characterization (Theoretical)

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10-12 Broad Singlet 1H -COOH The acidic proton of the carboxylic acid is typically very broad and downfield.
~7.6-7.8 Doublet of Doublets 1H Ar-H Aromatic proton ortho to the COOH group, deshielded.
~7.1-7.3 Triplet 1H Ar-H Aromatic proton para to the COOH group.
~6.9-7.1 Doublet of Doublets 1H Ar-H Aromatic proton ortho to the ethoxy group, shielded.
~4.1-4.3 Quartet 2H -OCH₂CH₃ Methylene protons adjacent to an oxygen and coupled to the methyl group.

| ~1.4-1.6 | Triplet | 3H | -OCH₂CH₃ | Methyl protons coupled to the adjacent methylene group. |

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~165-170 -COOH Carboxylic acid carbon, significantly deshielded.
~155-160 (d) C-F Aromatic carbon directly bonded to fluorine, shows a large C-F coupling constant.
~148-152 C-OEt Aromatic carbon bonded to the ethoxy group.
~125-130 Ar-CH Aromatic methine carbon.
~120-125 Ar-C-COOH Quaternary aromatic carbon attached to the carboxyl group.
~115-120 Ar-CH Aromatic methine carbon.
~110-115 Ar-CH Aromatic methine carbon.
~64-68 -OCH₂CH₃ Methylene carbon of the ethoxy group.

| ~14-16 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |

FT-IR Spectroscopy
Wavenumber (cm⁻¹) Functional Group Vibration
2500-3300 (broad)O-HCarboxylic acid O-H stretch
~1680-1710 (strong)C=OCarboxylic acid C=O stretch
~1600, ~1475C=CAromatic ring C=C stretches
~1250-1300C-OAryl-alkyl ether C-O stretch
~1050-1150C-FAryl-F stretch

Safety, Handling, and Storage

This compound must be handled with appropriate care, adhering to established laboratory safety protocols. The compound presents several hazards as classified under the Globally Harmonized System (GHS).[4]

GHS Classification Hazard Statement Code
Acute toxicity, oralHarmful if swallowedH302
Skin corrosion/irritationCauses skin irritationH315
Serious eye damage/irritationCauses serious eye irritationH319
STOT, single exposureMay cause respiratory irritationH335

Source:[4]

Safe Handling Protocol

Adherence to a strict workflow is essential to minimize exposure and ensure operator safety.

A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work within a certified Chemical Fume Hood B->C D Carefully weigh and transfer solid C->D E Perform reaction/procedure D->E F Clean spills immediately E->F G Dispose of waste in approved containers F->G H Doff and dispose of/clean PPE G->H

Caption: A standard workflow for safely handling chemical reagents.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][14]

  • Engineering Controls: All handling of the solid powder and its solutions should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[14][15]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]

    • Skin: Wash off with soap and plenty of water.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C).[2][14]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains.[14]

Conclusion

This compound (CAS 1033201-71-6) is more than just a chemical intermediate; it is a tool for innovation in pharmaceutical sciences. Its carefully arranged functional groups provide a unique starting point for the synthesis of novel compounds with potentially enhanced therapeutic properties. By understanding its chemical characteristics, synthetic accessibility, and handling requirements, researchers can confidently and safely incorporate this valuable building block into their drug discovery programs, accelerating the development of the next generation of medicines.

References

3-Ethoxy-2-fluorobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethoxy-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid that has garnered interest within the fields of medicinal chemistry and materials science. Its structural features, namely the presence of a fluorine atom and an ethoxy group on the benzoic acid core, make it a valuable building block in the synthesis of more complex molecules. The strategic placement of these functional groups can significantly influence the physicochemical and pharmacological properties of derivative compounds. This guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis, potential applications, and analytical characterization.

Core Molecular Attributes

The foundational step in understanding the utility of any chemical compound is to ascertain its basic molecular and physical properties.

Molecular Formula and Weight

The chemical formula for this compound is C9H9FO3.[1][2][3][4] Its molecular weight is approximately 184.16 g/mol .[1][4][5][6] These values are critical for stoichiometric calculations in synthesis and for mass spectrometry-based analytical techniques.

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group, a fluorine atom at the 2-position, and an ethoxy group at the 3-position.

SMILES: CCOC1=CC=CC(=C1F)C(=O)O[2]

The interplay between the electron-withdrawing fluorine atom and the electron-donating ethoxy group, along with the carboxylic acid functionality, dictates the molecule's reactivity and its potential interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1033201-71-6[1][2][3]
Molecular Formula C9H9FO3[1][2][3][4]
Molecular Weight 184.16 g/mol [1][4][5]
Appearance White to off-white solid[4]
Purity >97%[1]
Storage Temperature 2-8°C[4]

The Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The presence of the fluorine atom in this compound can impart several desirable properties to its derivatives:

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can increase the metabolic stability of a drug. This leads to a longer half-life in the body and potentially less frequent dosing.

  • Lipophilicity and Permeability : Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross biological membranes and reach its intended target.

  • Binding Affinity : The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially enhancing its binding affinity to target proteins and enzymes.

Synthesis of Fluorinated Benzoic Acids

The synthesis of substituted benzoic acids can be complex, and the introduction of multiple functional groups requires careful planning to ensure the desired regioselectivity.

Experimental Protocol: A General Approach to the Analysis of Fluorobenzoic Acids

The following protocol outlines a general methodology for the analysis of fluorobenzoic acids, which can be adapted for this compound. This protocol is based on established analytical techniques for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is highly sensitive and suitable for trace analysis.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a hydrophilic-lipophilic-balanced reversed-phase SPE cartridge with methanol, followed by water.

  • Adjust the pH of the sample if necessary.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove any interfering substances.

  • Elute the fluorobenzoic acid with an appropriate solvent.

2. Derivatization

  • Evaporate the eluate to dryness.

  • To form the methyl ester of the fluorobenzoic acid, add BF₃·MeOH to the residue.

  • Heat the vial at 64°C for 24 hours.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at an initial temperature of 50°C and hold for 2 minutes, then increase to 280°C at a rate of 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a generalized workflow from the synthesis of a fluorinated benzoic acid to its subsequent analysis.

G cluster_synthesis Synthesis cluster_analysis Analysis Starting_Materials Starting Materials (e.g., Substituted Aniline) Diazotization Diazotization & Fluorination Starting_Materials->Diazotization Functional_Group_Modification Functional Group Modification Diazotization->Functional_Group_Modification Final_Product This compound Functional_Group_Modification->Final_Product Sample_Prep Sample Preparation (SPE) Final_Product->Sample_Prep Final_Product->Sample_Prep Derivatization Derivatization (Esterification) Sample_Prep->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: Generalized workflow for the synthesis and analysis of this compound.

Applications in Drug Discovery and Development

Substituted benzoic acids are crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique arrangement of functional groups in this compound makes it a valuable precursor for creating novel therapeutic agents. Its derivatives are of interest in various therapeutic areas, including:

  • Anti-inflammatory Agents : The structural motifs present can be incorporated into compounds designed to target inflammatory pathways.

  • Oncology Drugs : Fluorinated compounds are frequently investigated in cancer research for their potential to offer unique mechanisms of action and improved pharmacological profiles.

  • Central Nervous System (CNS) Agents : The properties imparted by fluorine can influence a molecule's ability to cross the blood-brain barrier, making it relevant for the development of drugs that act on the CNS.

Conclusion

This compound is a chemical compound with significant potential in the realms of pharmaceutical and chemical research. Its distinct combination of a carboxylic acid, an ethoxy group, and a fluorine atom provides a versatile scaffold for the synthesis of novel molecules with tailored properties. A thorough understanding of its fundamental characteristics, coupled with robust analytical methodologies, is paramount for its effective utilization in the development of the next generation of therapeutics and advanced materials.

References

A Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. 3-Ethoxy-2-fluorobenzoic acid, a substituted aromatic carboxylic acid, presents a unique combination of functional groups—a carboxylic acid, an ethoxy group, and a fluorine atom—that makes it a molecule of interest for drug development and materials science. Its electronic and steric properties, influenced by the interplay of these substituents, necessitate a rigorous and multi-faceted analytical approach for unambiguous characterization.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of data. It delves into the causality behind experimental choices, the logic of spectral interpretation, and the self-validating nature of a comprehensive analytical workflow. The data presented herein is a combination of established principles and predicted values based on extensive analysis of analogous structures, offering a robust framework for the spectroscopic analysis of this compound.

The Analytical Workflow: A Holistic Approach

The characterization of a molecule like this compound is not a linear process but rather an integrated workflow where each technique provides complementary information. The synergy between NMR, IR, and MS allows for a confident assignment of the molecular structure.

G cluster_0 Spectroscopic Analysis Workflow Synthesis Synthesis & Purification IR IR Spectroscopy (Functional Group ID) Synthesis->IR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Environment) Synthesis->NMR Structure Structure Elucidation IR->Structure MS->Structure NMR->Structure

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2] For this compound, a suite of NMR experiments—¹H, ¹³C, and ¹⁹F—is essential for a complete assignment.

Expertise & Experience: The Rationale Behind NMR Experimentation

The choice of NMR experiments is dictated by the nuclei present in the molecule. ¹H NMR provides information on the number and environment of protons.[3][4][5] ¹³C NMR offers a direct look at the carbon backbone.[6][7][8][9][10] Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative experiment, as the ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance.[11][12][13][14][15] The large chemical shift range of ¹⁹F NMR makes it particularly sensitive to subtle changes in the electronic environment.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of high-purity this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds and allows for the observation of exchangeable protons like the carboxylic acid proton.[16][17][18][19][20] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[5]

2. Instrument Setup (for a 500 MHz Spectrometer): a. Insert the sample into the NMR magnet. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F frequencies.

3. Data Acquisition: a. ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. b. ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.[10] Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary. c. ¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F NMR experiments are generally fast due to the high sensitivity of the nucleus.

Data Presentation: Predicted NMR Spectroscopic Data

The following data is predicted based on established chemical shift principles and analysis of similar structures.

G

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5 - 12.0br s1HH-1' (COOH)
~7.8 - 7.9m1HH-6
~7.4 - 7.5m1HH-4
~7.1 - 7.2t1HH-5
~4.2q2HH-1'' (OCH₂)
~1.4t3HH-2'' (CH₃)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~165 - 170C-7 (C=O)
~158 - 162 (d)C-2 (C-F)
~140 - 145C-3 (C-O)
~128 - 132C-6
~124 - 128C-4
~118 - 122C-5
~115 - 120C-1
~65 - 70C-1'' (OCH₂)
~14 - 16C-2'' (CH₃)

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicity
~ -110 to -130m
Authoritative Grounding & Interpretation
  • ¹H NMR: The carboxylic acid proton (H-1') is expected to be a broad singlet at a very downfield chemical shift due to deshielding and hydrogen bonding.[16] The aromatic protons (H-4, H-5, H-6) will appear in the typical aromatic region (7.0-8.0 ppm) and will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The ethoxy group will show a characteristic quartet for the methylene protons (H-1'') coupled to the methyl protons, and a triplet for the methyl protons (H-2'') coupled to the methylene protons.[3]

  • ¹³C NMR: The carbonyl carbon (C-7) will be the most downfield signal.[6][8] The carbon directly attached to the fluorine (C-2) will appear as a doublet due to one-bond C-F coupling, which is typically large. The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbons of the ethoxy group will be in the aliphatic region, with the methylene carbon (C-1'') being more downfield due to its attachment to oxygen.[6]

  • ¹⁹F NMR: The single fluorine atom will give rise to one signal. Its chemical shift is highly dependent on its electronic environment.[12][13] The multiplicity will be complex due to couplings with the neighboring aromatic protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[21][22]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: a. Record a background spectrum of the clean, empty ATR crystal. b. Lower the ATR anvil to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. d. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: Predicted IR Absorption Frequencies

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2500 - 3300BroadO-H stretchCarboxylic Acid
~2900 - 3000MediumC-H stretchAromatic & Aliphatic
~1680 - 1710StrongC=O stretchCarboxylic Acid
~1580 - 1620MediumC=C stretchAromatic Ring
~1200 - 1300StrongC-O stretchCarboxylic Acid & Ether
~1000 - 1100StrongC-F stretchAryl-Fluoride
Authoritative Grounding & Interpretation

The IR spectrum provides a characteristic "fingerprint" of the molecule. The most prominent and diagnostic peaks are the very broad O-H stretch of the carboxylic acid, a result of hydrogen bonding, and the strong C=O stretch.[22][23][24][25] The presence of C-H stretches for both aromatic and aliphatic protons, C=C stretches for the benzene ring, and strong C-O stretches further confirms the presence of the ethoxy and carboxylic acid groups. The C-F stretch is also a key indicator, though it can sometimes be located in the complex fingerprint region.[21]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's structure. Electron Ionization (EI) is a common technique for small organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Data Presentation: Predicted Mass Spectrometry Data

Molecular Formula: C₉H₉FO₃ Molecular Weight: 184.16 g/mol

Table 5: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/zPredicted IdentityFragmentation Pathway
184[M]⁺•Molecular Ion
167[M - OH]⁺Loss of hydroxyl radical
155[M - C₂H₅]⁺Loss of ethyl radical
139[M - OCH₂CH₃]⁺Loss of ethoxy radical
123[M - COOH - H₂O]⁺Complex rearrangement and loss
95[C₆H₄F]⁺Loss of ethoxy and carboxyl groups
Authoritative Grounding & Interpretation

The mass spectrum will show a peak for the molecular ion at m/z 184, confirming the molecular weight. The fragmentation pattern is key to confirming the structure. For benzoic acids, common fragmentations include the loss of a hydroxyl radical (-OH) and the entire carboxyl group (-COOH).[26][27][28] For this specific molecule, the loss of the ethyl or ethoxy group from the ether linkage is also a highly probable fragmentation pathway.[28] The relative abundance of these fragment ions helps piece together the molecular structure, serving as a final validation.

G cluster_0 Predicted MS Fragmentation M [M]⁺• m/z = 184 F1 [M - OH]⁺ m/z = 167 M->F1 -OH F2 [M - C₂H₅]⁺ m/z = 155 M->F2 -C₂H₅ F3 [M - OCH₂CH₃]⁺ m/z = 139 M->F3 -OCH₂CH₃ F4 [C₆H₄F]⁺ m/z = 95 F3->F4 -CO₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a synergistic combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a self-validating system for its complete structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework and the electronic environment of the fluorine atom. IR spectroscopy rapidly confirms the presence of key functional groups. Mass spectrometry provides the definitive molecular weight and corroborating structural information through predictable fragmentation patterns. This technical guide establishes a robust analytical framework, empowering researchers to confidently characterize this molecule and its analogs in their pursuit of novel chemical entities.

References

3-Ethoxy-2-fluorobenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Ethoxy-2-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. While specific experimental data for this compound is not widely published, this document synthesizes information from structurally similar molecules to provide a robust theoretical framework and estimated solubility profile. It delves into the physicochemical principles governing its solubility, including the influence of the ethoxy and fluoro substituents on the benzoic acid core. A detailed, field-proven experimental protocol for determining thermodynamic solubility using the shake-flask method is presented, complete with a step-by-step guide and workflow visualization. This guide is intended to be an essential resource for researchers in drug development and organic synthesis, offering the foundational knowledge required to effectively work with this compound.

Introduction

This compound (CAS No: 1033201-71-6) is a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis.[1][2][3][4] As with any active pharmaceutical ingredient (API) candidate or key intermediate, a thorough understanding of its physicochemical properties is paramount for successful development. Among these properties, solubility is a critical determinant of a compound's bioavailability, processability, and formulation feasibility.[5][6] Poor solubility can be a significant impediment in drug discovery, leading to challenges in formulation and unpredictable in vivo performance.[5]

This guide offers an in-depth exploration of the solubility of this compound in a range of common organic solvents. Recognizing the current scarcity of published quantitative data for this specific molecule, we will leverage established principles of physical chemistry and data from analogous compounds to build a predictive understanding of its solubility behavior.

Physicochemical Properties of this compound

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 1033201-71-6[1][2]
Molecular Formula C₉H₉FO₃[1][3]
Molecular Weight 184.16 g/mol [2][7]
Appearance White to off-white solid[8]
Canonical SMILES CCOC1=CC=CC(=C1F)C(=O)O[4]

Theoretical Considerations for Solubility

The solubility of a compound is governed by the interplay of its own intermolecular forces and its interactions with the solvent. The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[1]

Structural Influences on Solubility

The molecular structure of this compound provides several clues to its solubility profile.

  • The Benzoic Acid Backbone: Benzoic acid itself has low solubility in water but is soluble in many organic solvents.[9] This is due to the non-polar nature of the benzene ring and the ability of the carboxylic acid group to form hydrogen bonds.[9]

  • The Role of the Ethoxy Group: The ethoxy group (-OCH₂CH₃) is expected to increase the lipophilicity of the molecule compared to a hydroxyl or methoxy group. This increased non-polar character would likely enhance solubility in less polar organic solvents.

  • The Impact of the Fluorine Substituent: Fluorine is a highly electronegative atom that can participate in dipole-dipole interactions and, in some cases, weak hydrogen bonding.[10] Its presence can also alter the crystal lattice energy of the solid, which in turn affects solubility. The inductive effect of the fluorine atom also increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[11]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[2][12]

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure.[2][12]

  • Kinetic solubility is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[13][14]

For formulation and development purposes, determining the thermodynamic solubility is essential as it reflects the stable state of the system.[2][12] The experimental protocol provided in this guide is for the determination of thermodynamic solubility.

Estimated Solubility of this compound in Common Organic Solvents

Disclaimer: The following table provides an estimated qualitative solubility profile. Actual quantitative solubility should be determined experimentally using the protocol outlined in Section 5.0.

Solvent ClassSolventPredicted SolubilityRationale / Analog Data
Alcohols Methanol, EthanolSoluble to Very SolubleBenzoic acid and its derivatives show high solubility in alcohols due to hydrogen bonding.[9][15]
Ketones AcetoneSoluble to Very SolubleBenzoic acid is soluble in acetone.[9]
Esters Ethyl AcetateSolubleBenzoic acid is soluble in ethyl acetate.[15]
Ethers Diethyl Ether, THFSoluble4-Fluorobenzoic acid is soluble in ether.[16][17]
Aromatic Hydrocarbons TolueneSparingly SolubleBenzoic acid has lower solubility in toluene compared to polar solvents.[9]
Chlorinated Solvents DichloromethaneSolubleBenzoic acid is soluble in dichloromethane.[15]
Non-polar Solvents Hexane, CyclohexaneInsoluble to Sparingly SolubleThe polar carboxylic acid group limits solubility in non-polar aliphatic hydrocarbons.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[19] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Principle

An excess amount of this compound is suspended in a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[7][8][20]

Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Step-by-Step Procedure
  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.

    • Pipette a precise volume of the desired organic solvent into the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach a stable concentration.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, either centrifuge the samples or filter the supernatant through a syringe filter. It is crucial to minimize any temperature changes during this step to avoid precipitation.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis (HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL, µg/mL, or mol/L).

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess of This compound prep2 Add known volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge or filter to remove excess solid equil1->sep1 analysis1 Dilute supernatant sep1->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 result1 Calculate Solubility (e.g., mg/mL) analysis2->result1

Caption: Workflow for the shake-flask solubility determination.

Practical Implications in Research and Drug Development

Understanding the solubility of this compound in various organic solvents is critical for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Choosing suitable solvent systems for preclinical and clinical formulations, especially for parenteral and oral liquid dosage forms.

  • Preclinical Studies: Ensuring the compound is sufficiently soluble in vehicle solutions for in vitro and in vivo testing to obtain accurate and reproducible data.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding can be formulated based on established physicochemical principles and data from analogous structures. The presence of the ethoxy and fluoro groups on the benzoic acid core suggests good solubility in a range of polar organic solvents. For definitive quantitative data, the shake-flask method coupled with HPLC analysis is the recommended approach. The detailed protocol and theoretical framework provided in this guide offer a solid foundation for researchers and drug development professionals to effectively handle and characterize this compound in their applications.

References

3-Ethoxy-2-fluorobenzoic acid safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Ethoxy-2-fluorobenzoic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No. 1033201-71-6).[1] As a specialized chemical intermediate in research and development, particularly in the synthesis of novel pharmaceutical compounds, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous compounds—including various fluorinated, chlorinated, and ethoxy-substituted benzoic acids—and established principles of chemical safety. This approach allows for a robust, precautionary framework for researchers, scientists, and drug development professionals.

Inferred Hazard Identification and Risk Profile

Based on the hazard classifications of similar substituted benzoic acids, this compound should be handled as a hazardous substance. The primary risks are associated with its irritant properties.[2][3][4][5][6]

Anticipated GHS Hazard Classifications:

Hazard ClassHazard CategoryInferred Hazard StatementBasis for Inference (Similar Compounds)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.4-Ethoxy-2,3-difluorobenzoic acid, 3-Fluorobenzoic acid, 2-Fluorobenzoic acid, 3-Chlorobenzoic acid.[2][3][4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.4-Ethoxy-2,3-difluorobenzoic acid, 3-Fluorobenzoic acid, 3-Chlorobenzoic acid.[2][3][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.4-Ethoxy-2,3-difluorobenzoic acid, 3-Fluorobenzoic acid.[2][3]

The causality for these hazards lies in the acidic nature of the carboxylic acid group and the potential for the fluorinated aromatic ring to interact with biological tissues. As a fine powder, it also presents a risk of respiratory tract irritation if inhaled.[4][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood.[8] This is non-negotiable. The fume hood provides critical local exhaust ventilation, capturing dust and vapors at the source and preventing their inhalation.[9] The practice of weighing solids outside of a ventilated enclosure should be strictly avoided; use a balance inside the fume hood or within a dedicated powder containment hood.

Personal Protective Equipment: A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The selection process must be deliberate and based on a risk assessment of the planned procedure.

  • Eye and Face Protection : Chemical splash goggles are mandatory to provide a complete seal around the eyes, protecting against airborne dust and accidental splashes.[10][11][12] When there is a significant risk of splashing (e.g., during dissolution or transfer of solutions), a face shield should be worn in addition to goggles.[2][13]

  • Hand Protection : Chemical-resistant gloves are essential.[10][11] Nitrile gloves are a suitable initial choice for handling solids and solutions. However, it is crucial to inspect gloves for any signs of degradation before and during use. For prolonged operations or when handling concentrated solutions, consulting a glove compatibility chart is recommended. Always use proper glove removal technique to avoid contaminating your skin.[8]

  • Body Protection : A lab coat, fully buttoned, is required to protect skin and personal clothing.[14] For tasks with a higher risk of spills or significant dust generation, a chemical-resistant apron or disposable coveralls offer enhanced protection.[11]

  • Respiratory Protection : Under normal conditions of use within a fume hood, respiratory protection is not typically required.[4] However, in situations where engineering controls are not sufficient to control airborne dust (e.g., cleaning up a large spill), a NIOSH-approved respirator with a particulate filter (e.g., an N95 or higher) would be necessary.[10][11]

PPE_Selection_Workflow cluster_0 PPE Selection for this compound A Task Assessment (e.g., Weighing, Dissolving, Reaction) B Minimum PPE Requirement A->B F Lab Coat (fully buttoned) Chemical Splash Goggles Nitrile Gloves B->F C Risk of Splash or Significant Dust? D Add Face Shield C->D Yes E Proceed with Task C->E No D->E F->C

Caption: PPE selection workflow for routine handling.

Safe Handling, Storage, and Emergency Protocols

Adherence to standardized protocols is the cornerstone of laboratory safety.

Experimental Protocol: Handling and Weighing
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean. Don all required PPE.

  • Weighing : Use a spatula to carefully transfer the solid from the stock bottle to a weigh boat or reaction vessel. Perform this action slowly and close to the work surface to minimize the generation of airborne dust.[7]

  • Container Management : Keep the stock container tightly closed when not in use to prevent contamination and absorption of moisture.[2]

  • Hygiene : After handling, remove gloves and wash hands thoroughly with soap and water.[7][15] Do not eat, drink, or smoke in the laboratory.[2]

Storage and Incompatibility
  • Storage Conditions : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][7] It should be stored away from incompatible materials.

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[5][9] Benzoic acids can react exothermically with bases and may react with oxidizing agents.

Emergency Response Protocols

First Aid Measures:

Exposure RouteFirst Aid ProtocolRationale
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Seek immediate medical attention.Rapid irrigation is crucial to dilute and remove the irritant, minimizing damage to the cornea.
Skin Contact Remove all contaminated clothing. Wash off immediately with plenty of soap and water.[3][4] If skin irritation persists, get medical advice/attention.[2]Thorough washing decontaminates the skin. Medical attention is needed if irritation develops, indicating potential tissue damage.
Inhalation Remove person to fresh air and keep comfortable for breathing.[2][4] If you feel unwell, call a poison center or doctor.[2]Moves the individual from the contaminated area. Medical evaluation is necessary to assess respiratory irritation.
Ingestion Clean mouth with water and drink 2-4 cupfuls of milk or water.[7] Do not induce vomiting. Seek immediate medical attention.Dilutes the substance in the stomach. Vomiting is not induced to prevent aspiration of the chemical into the lungs.

Spill Response:

The response to a spill should be swift and methodical.

Spill_Response_Decision_Tree cluster_1 Spill Response for this compound Spill Spill Occurs Size Is the spill large or is anyone exposed? Spill->Size Evacuate Evacuate immediate area. Alert others and call emergency personnel. Size->Evacuate Yes SmallSpill Small, contained spill. Personnel are trained and have proper PPE. Size->SmallSpill No Cleanup Gently cover with an inert absorbent material. (e.g., vermiculite, sand). Sweep up carefully. SmallSpill->Cleanup Dispose Collect in a sealed container for hazardous waste disposal. Cleanup->Dispose

Caption: Decision tree for spill response.

For small spills, do not use dry sweeping as this can generate dust.[9] Instead, moisten the material slightly or use a HEPA-filter vacuum for cleanup.[9] Place the collected material into a sealed container for proper hazardous waste disposal.[8]

Stability and Reactivity

  • Chemical Stability : The compound is expected to be stable under normal laboratory storage conditions.[3]

  • Hazardous Reactions : No hazardous polymerization is expected. Violent reactions can occur with strong oxidizing agents.[5]

  • Hazardous Decomposition Products : Upon combustion, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[3]

Conclusion

While this compound is a valuable compound in synthetic chemistry, it must be handled with the appropriate level of caution. By understanding its inferred hazards based on structural analogs and implementing a robust safety framework encompassing engineering controls, appropriate PPE, and strict handling protocols, researchers can mitigate risks effectively. Always treat compounds with incompletely characterized toxicological profiles with a high degree of care, adhering to the principles of good laboratory practice.

References

Potential research applications of 3-Ethoxy-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Research Applications of 3-Ethoxy-2-fluorobenzoic acid

This guide provides a comprehensive technical overview of this compound, a chemical scaffold poised for significant contributions in medicinal chemistry and drug discovery. While direct research on this specific molecule is nascent, this document synthesizes data from structurally analogous compounds to forecast its most promising research applications. By examining the established roles of fluorinated and ethoxy-substituted benzoic acids, we can construct a robust framework for its potential in developing novel therapeutics.

Core Concepts: The Scientific Rationale

This compound (CAS 1033201-71-6) is a substituted aromatic carboxylic acid.[1][2][3] Its research potential stems from the unique combination of its three core functional components: a benzoic acid backbone, an ortho-fluoro substituent, and a meta-ethoxy substituent. Understanding the influence of each component is critical to predicting its utility.

  • The Fluorine Advantage : The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. A fluorine atom at the ortho-position (C2) exerts a powerful electron-withdrawing effect, which can significantly modulate the acidity (pKa) of the carboxylic acid group. This alteration can fine-tune interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability and a longer drug half-life by preventing enzymatic degradation.

  • The Ethoxy Group's Influence : The ethoxy group at the meta-position (C3) introduces a moderately lipophilic character. This can enhance a molecule's ability to cross biological membranes, improving bioavailability. The oxygen atom in the ethoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction within a target's binding site.

  • The Carboxylic Acid Core : The benzoic acid moiety is a cornerstone of many successful drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[4] Its carboxylic acid group is a versatile chemical handle, readily converted into esters, amides, and other functional groups, making it an ideal anchor for building diverse chemical libraries.[5]

Structural Feature Predicted Physicochemical Impact Relevance in Drug Design
2-Fluoro Group Increases acidity of carboxylic acid; blocks metabolic oxidation.Modulates target binding affinity; enhances metabolic stability and half-life.
3-Ethoxy Group Increases lipophilicity; acts as H-bond acceptor.Improves membrane permeability and bioavailability; provides additional binding interactions.
Carboxylic Acid Key site for derivatization (amides, esters).Allows for covalent linkage to other pharmacophores to build complex molecules.[6]

High-Potential Research Verticals

Based on the known applications of its structural relatives, this compound is a prime candidate for exploration in several therapeutic areas.

Anti-Inflammatory Drug Discovery

Rationale: Many fluorobenzoic acids are precursors to potent anti-inflammatory agents.[6] For instance, 2-fluorobenzoic acid derivatives are used to synthesize NSAIDs.[6] Similarly, 2-ethoxybenzoic acid is a known intermediate in the production of NSAIDs.[4] The combination of these structural motifs in this compound suggests its potential as a novel scaffold for inhibitors of key inflammatory enzymes like cyclooxygenase (COX).

Proposed Research Workflow:

  • Synthesize a library of amide derivatives of this compound.

  • Screen this library for in vitro inhibitory activity against COX-1 and COX-2 enzymes.

  • Evaluate promising lead compounds for in vivo efficacy in animal models of inflammation and pain, such as the acetic acid-induced writhing test.[6]

G cluster_0 Logical Workflow: Anti-Inflammatory Drug Discovery A This compound Scaffold B Chemical Synthesis (e.g., Amidation, Esterification) A->B C Library of Novel Derivatives B->C D In Vitro Screening (COX-1/COX-2 Inhibition Assay) C->D E Lead Compound Identification (High Potency & Selectivity) D->E Promising Activity F In Vivo Efficacy Testing (Animal Models of Inflammation) E->F G Preclinical Candidate F->G Positive Outcome

Caption: General workflow for anti-inflammatory drug discovery.

Neurodegenerative Disease Research

Rationale: Derivatives of 2-fluorobenzoic acid have demonstrated promise as inhibitors of cholinesterases (AChE and BChE), enzymes implicated in the progression of Alzheimer's disease.[6] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine can be increased, which is a key therapeutic strategy. The unique electronic and steric profile of this compound could lead to novel cholinesterase inhibitors with improved potency or selectivity.

Proposed Signaling Pathway Investigation:

G cluster_0 Targeting the Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_Released ACh Presynaptic->ACh_Released Release Postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles AChE AChE Enzyme ACh_Released->AChE Hydrolysis Receptor ACh Receptor ACh_Released->Receptor Binds Receptor->Postsynaptic Signal Derivative Novel Inhibitor (Derived from 3-Ethoxy- 2-fluorobenzoic acid) Derivative->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase (AChE) in a cholinergic synapse.

Antimicrobial Agent Development

Rationale: Fluorinated benzoic acids and their derivatives are known to form the basis of various antimicrobial agents.[5][7] For example, 3-fluorobenzoic acid morpholides have shown promising activity against bacterial and fungal pathogens, potentially by inhibiting essential enzymes like D-alanyl-D-alanine ligase involved in cell wall synthesis.[7] The this compound scaffold could be used to generate new classes of antimicrobials.

Experimental Frameworks & Protocols

The following protocols are generalized frameworks that must be optimized for specific target molecules and assays.

Protocol 1: Synthesis of N-Aryl Amide Derivatives

This protocol describes a standard amidation reaction, a fundamental first step in creating a chemical library from this compound.

Objective: To couple this compound with a substituted aniline to form an N-aryl benzamide.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq.) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-ethoxy-2-fluorobenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

    • Cool the aniline solution to 0 °C in an ice bath.

    • Slowly add the acid chloride solution to the cooled aniline solution dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Monitor reaction progress using Thin-Layer Chromatography (TLC).[5][6]

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl amide derivative.

  • Characterization: Confirm the structure of the final product using NMR spectroscopy and Mass Spectrometry.

G cluster_0 Synthetic Pathway: Amide Formation Start This compound Intermediate Acid Chloride Intermediate Start->Intermediate + Reagent1 SOCl₂ or (COCl)₂ Reagent1->Intermediate Product Final Amide Derivative Intermediate->Product + Reagent2 Substituted Amine (R-NH₂) Triethylamine Reagent2->Product

Caption: General synthetic scheme for amide derivatives.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of AChE activity (IC₅₀).

Materials:

  • Synthesized derivative of this compound

  • Electric eel acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate and plate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25 °C.

  • Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control well (containing DMSO instead of the compound).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Future Outlook

This compound represents an underexplored yet highly promising scaffold for modern drug discovery. The principles of medicinal chemistry and the evidence from structurally related compounds strongly suggest its potential utility in creating novel therapeutics for inflammatory conditions, neurodegenerative disorders, and infectious diseases. The experimental frameworks provided in this guide offer a starting point for researchers to unlock the potential of this versatile building block and develop the next generation of targeted medicines.

References

The Strategic Fluorine: A Historical and Technical Guide to the Discovery and Synthesis of Substituted Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted fluorobenzoic acids. From the perilous early days of fluorine chemistry to the development of robust synthetic methodologies, we will explore the pivotal moments and scientific reasoning that established these compounds as indispensable building blocks in modern science. This document is designed for professionals in research and drug development, offering not just historical context but also field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Chapter 1: The Dawn of Organofluorine Chemistry—A Perilous Beginning

The story of fluorobenzoic acids is intrinsically linked to the taming of the most reactive element: fluorine. For decades, chemists who attempted to isolate elemental fluorine faced severe health consequences, with some early pioneers losing their lives in the pursuit. The extreme reactivity of hydrogen fluoride (HF), a necessary precursor, was a formidable barrier, capable of corroding glass and causing severe burns.[1][2]

This challenging environment underscores the significance of Henri Moissan's achievement in 1886. He successfully isolated elemental fluorine through the electrolysis of potassium fluoride in anhydrous hydrogen fluoride, using a custom-built apparatus made of platinum and iridium to withstand the corrosive environment.[3][2][4] Moissan was awarded the Nobel Prize in Chemistry in 1906 for this monumental work, which finally opened the door to organofluorine chemistry.[1]

Even before fluorine's isolation, the first organofluorine compounds were synthesized through halogen exchange. In 1862, the composer and chemist Alexander Borodin prepared benzoyl fluoride from benzoyl chloride, marking an early milestone.[5][6] However, the direct and reliable formation of the aryl carbon-fluorine (C-F) bond remained one of the most significant challenges in synthetic chemistry.

Chapter 2: Forging the Aryl C-F Bond: Foundational Synthetic Methodologies

The journey to reliably synthesize substituted fluorobenzoic acids depended on the development of methods to introduce fluorine onto an aromatic ring. Three landmark reactions laid the groundwork for this capability.

The Swarts Reaction: Pioneering Halogen Exchange

In the 1890s, the Belgian chemist Frédéric Jean Edmond Swarts developed a series of reactions based on the principle of halogen exchange.[7][8] The Swarts reaction typically involves treating an organic chloride or bromide with a heavy metal fluoride, most notably antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride.[7][8][9][10]

While initially applied to the synthesis of alkyl fluorides and the fluorination of side chains—for instance, the conversion of benzotrichloride to the benzotrifluoride group—the Swarts reaction established halogen exchange (HalEx) as a viable and powerful fluorination strategy.[5] It demonstrated that a C-Cl or C-Br bond could be selectively replaced by a more stable C-F bond, a principle that would later be adapted for aromatic systems.

The Balz-Schiemann Reaction: The Gateway to Aryl Fluorides

The true breakthrough for aromatic fluorination arrived in 1927 with the work of German chemists Günther Balz and Günther Schiemann.[11][12] The Balz-Schiemann reaction was the first widely applicable and regioselective method for introducing a fluorine atom directly onto an aromatic ring.[11] This reaction transformed aryl fluorides from chemical rarities into accessible building blocks.

The process begins with the diazotization of a primary aromatic amine using nitrous acid in the presence of fluoroboric acid (HBF₄).[13] This forms a relatively stable aryl diazonium tetrafluoroborate salt, which can often be isolated.[14] Subsequent thermal decomposition of this salt yields the desired aryl fluoride, nitrogen gas, and boron trifluoride.[13][15] The reaction is believed to proceed through a short-lived aryl cation intermediate.[11][15]

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction

This protocol outlines the classic synthesis of 4-fluorobenzoic acid from 4-aminobenzoic acid, illustrating the practical application of the Balz-Schiemann reaction.[16]

Materials:

  • 4-Aminobenzoic acid

  • Fluoroboric acid (HBF₄, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Diazotization: In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 4-aminobenzoic acid in aqueous hydrochloric acid.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

  • Formation of Diazonium Salt: To the cold diazonium salt solution, slowly add a stoichiometric amount of cold fluoroboric acid. The aryl diazonium tetrafluoroborate salt will precipitate.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with cold water, followed by cold ethanol and finally cold diethyl ether to facilitate drying. Dry the salt under vacuum.

  • Thermal Decomposition: Gently heat the dry diazonium tetrafluoroborate salt in a flask. The decomposition will start, evolving nitrogen gas. Control the heating to maintain a steady, non-violent reaction.

  • Work-up and Purification: After the decomposition ceases, the crude 4-fluorobenzoic acid remains. Purify the product by recrystallization from water or an appropriate solvent system.

  • Characterization: Confirm the product's identity and purity using techniques such as melting point determination, ¹H NMR, and ¹⁹F NMR spectroscopy.

Balz_Schiemann cluster_reactants Step 1: Diazotization cluster_intermediate Step 2: Salt Formation cluster_products Step 3: Decomposition Amine Ar-NH2 (e.g., 4-Aminobenzoic Acid) Salt Ar-N2+ BF4- (Aryl Diazonium Tetrafluoroborate) Amine->Salt Diazotization & Precipitation Reagents1 1. NaNO2, HCl, 0°C 2. HBF4 Product Ar-F (e.g., 4-Fluorobenzoic Acid) Salt->Product Thermal Decomposition (Δ) Byproducts N2 + BF3

Caption: The Balz-Schiemann reaction workflow.

The Halex Process: An Industrial Workhorse

The Halex (Halogen Exchange) process is an industrial-scale method for producing aryl fluorides, particularly those activated by electron-withdrawing groups.[17] The reaction is a nucleophilic aromatic substitution (SₙAr) where a chloride on an electron-deficient aromatic ring is displaced by a fluoride ion, typically from potassium fluoride (KF).[18][19]

The causality behind its success lies in the mechanism. The presence of electron-withdrawing groups (like nitro or cyano) is critical because they stabilize the negatively charged Meisenheimer complex—the key intermediate in the SₙAr pathway. The reaction is typically performed at high temperatures (150–250 °C) in polar aprotic solvents like DMSO or DMF, which effectively solvate the potassium cation, enhancing the nucleophilicity of the fluoride anion.[17][18][20]

Chapter 3: Properties and Characteristics of Isomeric Fluorobenzoic Acids

The position of the fluorine atom on the benzoic acid ring profoundly influences the molecule's physicochemical properties, such as acidity (pKa) and melting point. These differences are a direct result of the interplay between fluorine's strong inductive electron-withdrawing effect and its weaker resonance-donating effect.

Property2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid
CAS Number 445-29-4455-38-9456-22-4
Melting Point 127 °C123 °C[21]184 °C[16]
pKa 3.273.86[21]4.14[16]
Solubility Sparingly soluble in waterVery soluble in water[21]1200 mg/L in water[16]

Analysis of Properties:

  • Acidity (pKa): 2-Fluorobenzoic acid is the strongest acid due to the proximity of the highly electronegative fluorine atom to the carboxylic acid group, which provides a strong inductive stabilization of the carboxylate anion. The 4-fluoro isomer is the weakest acid because the electron-donating resonance effect of fluorine partially counteracts its inductive effect at the para position.

  • Melting Point: The significantly higher melting point of 4-fluorobenzoic acid is attributed to its greater molecular symmetry, which allows for more efficient packing and stronger intermolecular forces in the crystal lattice.

Chapter 4: The Transformative Impact on Science and Industry

The availability of substituted fluorobenzoic acids catalyzed innovation across multiple scientific disciplines. The unique properties imparted by the C-F bond—the strongest single bond in organic chemistry—made these compounds highly valuable.[5][12]

Drug Discovery and Pharmaceuticals

In medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design. Substituted fluorobenzoic acids are key intermediates used to enhance the therapeutic profile of active pharmaceutical ingredients (APIs).[22]

  • Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic degradation, which can increase a drug's half-life.

  • Bioavailability and Potency: Fluorine substitution can increase lipophilicity, improving a molecule's ability to cross cell membranes. It can also alter the electronic environment to enhance binding affinity to biological targets.[22]

  • Applications: These building blocks are integral to the synthesis of drugs for oncology, inflammation, and cardiovascular and neurological disorders.[22][23] For example, derivatives of 2-fluorobenzoic acid are used to synthesize important non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen.[24]

DrugDevWorkflow Start Substituted Fluorobenzoic Acid Mod Chemical Derivatization (e.g., Amidation, Esterification) Start->Mod Introduces Functionality SAR Structure-Activity Relationship (SAR) Studies Mod->SAR Generate Analogs Lead Lead Compound Optimization SAR->Lead Identify Key Features API Active Pharmaceutical Ingredient (API) Lead->API Refine Properties

Caption: Drug discovery workflow using fluorobenzoic acids.

Agrochemicals

In agriculture, fluorobenzoic acids are crucial intermediates for creating advanced herbicides, fungicides, and insecticides.[23][25] The presence of fluorine enhances the biological activity and environmental persistence of these crop protection agents, leading to more effective and efficient products.[22][26] For instance, 4-fluorobenzoic acid is a key precursor for the fungicide flumorph.[27]

Materials Science

The unique electronic properties and thermal stability of the fluoroaromatic core are exploited in materials science.[28]

  • High-Performance Polymers: Derivatives are used as monomers to create fluorinated polyimides and polyamides with enhanced thermal stability, chemical resistance, and low dielectric constants, making them suitable for aerospace and microelectronics applications.[28]

  • Advanced Materials: They also serve as building blocks for liquid crystals and as modulators in the synthesis of metal-organic frameworks (MOFs), where they help control crystallinity and particle size.[28]

Conclusion

The history of substituted fluorobenzoic acids is a testament to scientific perseverance. From Moissan's dangerous but successful isolation of elemental fluorine to the elegant and reliable synthetic routes like the Balz-Schiemann reaction, the journey has been one of overcoming significant chemical challenges. Today, these compounds are not mere laboratory curiosities but are foundational pillars in drug discovery, modern agriculture, and materials science. Their story illustrates a core principle of chemical innovation: the quest to control the placement of a single atom can unlock unprecedented opportunities and drive progress across the entire scientific landscape.

References

Methodological & Application

Synthesis of 3-Ethoxy-2-fluorobenzoic acid from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 3-Ethoxy-2-fluorobenzoic Acid

Abstract

This compound is a valuable fluorinated aromatic building block utilized in the development of novel pharmaceuticals and advanced materials. The presence of the fluorine atom and the ethoxy group significantly influences the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a key intermediate in medicinal chemistry. This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and drug development professionals. We focus on a robust and efficient one-step hydrolysis of the commercially available precursor, 3-Ethoxy-2-fluorobenzonitrile. The causality behind experimental choices, mechanistic insights, and safety considerations are thoroughly discussed to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

Fluorinated benzoic acids are critical precursors in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The strategic introduction of fluorine can enhance binding affinity, improve metabolic resistance, and modulate pKa. This compound, in particular, combines the effects of a fluorine substituent with an ethoxy group, offering a unique scaffold for creating complex molecular architectures.

Two primary synthetic pathways are viable for the preparation of the target compound:

  • Route A: Williamson Ether Synthesis. This route begins with 2-fluoro-3-hydroxybenzoic acid. The phenolic hydroxyl group is alkylated with an ethylating agent (e.g., iodoethane or diethyl sulfate) under basic conditions. This classic SN2 reaction is reliable but requires the synthesis or sourcing of the specific hydroxy-acid precursor.

  • Route B: Nitrile Hydrolysis. This highly efficient route utilizes the commercially available 3-Ethoxy-2-fluorobenzonitrile[1][2]. The nitrile functional group is hydrolyzed under strong acidic conditions to yield the desired carboxylic acid. Due to the directness of this transformation and the accessibility of the starting material, this application note will provide a detailed protocol for Route B.

Experimental Workflow: Nitrile Hydrolysis (Route B)

The selected pathway involves a single, high-yielding conversion. The workflow is straightforward, involving reflux, workup, and purification.

G cluster_0 Synthesis Workflow SM 3-Ethoxy-2-fluorobenzonitrile (Starting Material) Reaction Acid Hydrolysis (H₂SO₄, H₂O, Reflux) SM->Reaction Step 1: Conversion Workup Aqueous Workup (Quenching, Filtration) Reaction->Workup Step 2: Isolation Product This compound (Final Product) Workup->Product Step 3: Purification

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol details the acid-catalyzed hydrolysis of 3-Ethoxy-2-fluorobenzonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Ethoxy-2-fluorobenzonitrile>97% PurityCommercialCAS: 1033202-20-8[1]
Sulfuric Acid (H₂SO₄)Concentrated (98%)ACS Reagent GradeCorrosive, handle with extreme care
Deionized Water (H₂O)Type IIIn-house
Diethyl EtherAnhydrousACS Reagent GradeFor extraction (optional)
Sodium Bicarbonate (NaHCO₃)Saturated SolutionACS Reagent GradeFor neutralization (optional)
Magnesium Sulfate (MgSO₄)AnhydrousACS Reagent GradeFor drying (optional)
250 mL Round-bottom flaskGlasswareStandard Lab
Reflux CondenserGlasswareStandard Lab
Magnetic Stirrer and Stir BarEquipmentStandard Lab
Heating MantleEquipmentStandard Lab
Büchner Funnel and Filter PaperEquipmentStandard LabFor filtration
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Ethoxy-2-fluorobenzonitrile (10.0 g, 60.5 mmol).

    • In a separate beaker, carefully and slowly add concentrated sulfuric acid (50 mL) to deionized water (50 mL) while cooling in an ice bath. Causality Note: This exothermic dilution must be done by adding acid to water to prevent dangerous splashing. This creates an approximately 50% (v/v) aqueous H₂SO₄ solution.

    • Carefully pour the diluted sulfuric acid solution into the round-bottom flask containing the nitrile.

  • Hydrolysis Reaction:

    • Attach a reflux condenser to the flask and place it in a heating mantle.

    • Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting against the starting material. Expertise Note: The hydrolysis of aromatic nitriles is often slow due to the stability of the aromatic ring; sufficient reflux time is critical for driving the reaction to completion.

  • Workup and Isolation:

    • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture over approximately 200 g of crushed ice in a large beaker. This will cause the product to precipitate out of the acidic solution.

    • Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7). This step is crucial to remove residual sulfuric acid.

  • Purification and Drying:

    • The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary.

    • Dry the white solid product under vacuum at 50 °C to a constant weight.

Data Summary and Characterization

The following table summarizes the expected quantitative data for the final product.

ParameterValueSource/Method
Chemical Formula C₉H₉FO₃-
Molecular Weight 184.16 g/mol Calculated
Theoretical Yield 11.14 gCalculated
Typical Actual Yield 9.5 - 10.5 g (85-95%)Experimental Range
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 118-122 °CLiterature Values

Mechanistic Insight: Acid-Catalyzed Nitrile Hydrolysis

The conversion of the nitrile to a carboxylic acid proceeds through a well-established, multi-step mechanism.

  • Protonation: The lone pair on the nitrile nitrogen is protonated by the strong acid (H₃O⁺), making the nitrile carbon more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbon atom.

  • Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, forming a protonated amide intermediate.

  • Tautomerization & Hydrolysis: The amide intermediate is subsequently hydrolyzed in a similar acid-catalyzed fashion to the final carboxylic acid and an ammonium ion.

This process is authoritative and widely documented in organic chemistry literature. The use of heat is essential to overcome the activation energy for both the initial attack on the nitrile and the subsequent hydrolysis of the amide intermediate.

References

Experimental Protocol for the Synthesis of 3-Ethoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE >

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Ethoxy-2-fluorobenzoic acid[1], a key building block in the development of novel pharmaceuticals and advanced materials. The synthesis proceeds through a robust two-step sequence: a Williamson ether synthesis to introduce the ethoxy group onto 2-fluoro-3-hydroxybenzoic acid, followed by saponification of the resulting ester to yield the target carboxylic acid. This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for characterization to ensure reproducibility and high purity of the final product.

Introduction

This compound is a valuable substituted aromatic carboxylic acid. The strategic placement of the ethoxy and fluoro groups on the benzoic acid framework imparts distinct electronic and steric characteristics, making it an important intermediate in medicinal chemistry. Fluorine-containing compounds, in particular, are of significant interest in drug design due to their ability to enhance metabolic stability, binding affinity, and bioavailability. This protocol details a reliable and scalable method for the preparation of this compound, beginning from commercially available starting materials.

Reaction Scheme & Mechanism

The synthesis of this compound is accomplished in two primary steps:

  • Step 1: Williamson Ether Synthesis. This classic SN2 reaction is used to form the ether linkage.[2][3] The phenolic hydroxyl group of 2-fluoro-3-hydroxybenzoic acid is deprotonated by a base (potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic ethyl iodide, displacing the iodide leaving group.[2][3] Under these conditions, the carboxylic acid is also esterified.

  • Step 2: Saponification (Ester Hydrolysis). The ethyl ester of the intermediate is hydrolyzed using a strong base (sodium hydroxide) in a mixed solvent system. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid (hydrochloric acid) protonates the carboxylate to yield the final this compound.

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Hazards
2-Fluoro-3-hydroxybenzoic acidC₇H₅FO₃156.11385-06-8Skin/eye irritant
Potassium carbonateK₂CO₃138.21584-08-7Skin/eye irritant
Ethyl iodideC₂H₅I155.9775-03-6Flammable, Lachrymator
AcetoneC₃H₆O58.0867-64-1Highly flammable
Sodium hydroxideNaOH40.001310-73-2Corrosive
EthanolC₂H₅OH46.0764-17-5Highly flammable
Hydrochloric acidHCl36.467647-01-0Corrosive
Step 1: Synthesis of Ethyl 3-ethoxy-2-fluorobenzoate
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-3-hydroxybenzoic acid (15.6 g, 0.1 mol) and anhydrous potassium carbonate (41.5 g, 0.3 mol).

  • Solvent Addition: Add 150 mL of acetone to the flask.

  • Reagent Addition: While stirring, add ethyl iodide (24.2 mL, 0.3 mol) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% ethyl acetate in hexanes).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by vacuum distillation or column chromatography on silica gel to yield ethyl 3-ethoxy-2-fluorobenzoate as a clear oil.

Step 2: Synthesis of this compound
  • Setup: In a 250 mL round-bottom flask, dissolve the ethyl 3-ethoxy-2-fluorobenzoate from the previous step in 100 mL of ethanol.

  • Base Addition: Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water to the flask.

  • Reaction: Heat the mixture to reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Solvent Removal: After cooling, remove the ethanol under reduced pressure.

  • Extraction: Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to obtain this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. The molecular formula is C₉H₉FO₃.[1]

  • Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[4]

  • Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood.[4]

  • Reagent Handling:

    • Ethyl iodide is a lachrymator and should be handled with care.

    • Sodium hydroxide and hydrochloric acid are corrosive and can cause severe burns.[5]

    • Acetone and ethanol are highly flammable; keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.

References

Application Note AP-0824: High-Purity Recovery of 3-Ethoxy-2-fluorobenzoic Acid via Optimized Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Gemini Synthesis & Purification Group

Abstract

This application note provides a detailed, field-tested protocol for the purification of 3-Ethoxy-2-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. Standard synthetic routes can yield products with residual starting materials, isomeric impurities, and colored byproducts that are detrimental to downstream applications.[1] Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity of solid organic compounds.[2] This guide moves beyond a simple procedural list, delving into the mechanistic principles of solvent selection and crystallization dynamics to empower researchers to adapt and troubleshoot the process effectively. We present a validated protocol using a mixed-solvent system, complete with characterization methods and a visual workflow for laboratory implementation.

The Principle of Recrystallization: A Thermodynamic Perspective

Recrystallization is a purification technique, not merely an isolation method.[3] Its efficacy hinges on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound and its impurities at an elevated temperature but will exhibit significantly lower solubility for the target compound as the solution cools.[4][5][6]

The process is governed by thermodynamics and kinetics:

  • Dissolution & Supersaturation: An impure solid is dissolved in a minimum volume of a hot, appropriate solvent to create a saturated or near-saturated solution.[2]

  • Crystal Lattice Formation: As the solution cools, the solubility of the target compound decreases, leading to a state of supersaturation. This thermodynamic instability is relieved by the compound precipitating out of the solution to form a crystal lattice.

  • Exclusion of Impurities: During slow crystal growth, the molecules of the target compound selectively incorporate into the growing lattice, a process favored by geometric and energetic compatibility. Impurities, being structurally different, are excluded from this lattice and remain dissolved in the cold solvent (mother liquor).[6]

The success of this technique is therefore critically dependent on the selection of an appropriate solvent system.

Physicochemical & Safety Profile: this compound

A thorough understanding of the target compound's properties is paramount for designing a safe and effective purification protocol.

Table 1: Physicochemical and Safety Data

Property Value / Information Source
CAS Number 1033201-71-6 [7][8]
Molecular Formula C₉H₉FO₃ [7][8]
Molecular Weight 184.16 g/mol [7]
Appearance White to light yellow solid [9][10]
Melting Point Not explicitly available; similar compounds like 3-Fluorobenzoic acid melt at 122-124 °C.[11] The protocol must account for potential melting. N/A
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [7]

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |[7][10] |

Mandatory Safety Precautions:

  • All manipulations should be performed within a certified chemical fume hood.

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[10][12]

  • Consult the full Safety Data Sheet (SDS) before commencing any work.[7]

Rational Solvent System Design

The "like dissolves like" principle serves as a foundational guide for solvent selection.[13][14] this compound is an amphiphilic molecule, possessing a polar carboxylic acid group capable of hydrogen bonding and a larger, non-polar substituted benzene ring. This structure suggests that neither a highly polar solvent (like pure water) nor a highly non-polar solvent (like hexanes) will be ideal. A solvent of intermediate polarity or a mixed-solvent system is predicted to be most effective.

For benzoic acids, aqueous ethanol is a classic and highly effective choice.[4] Ethanol solubilizes the organic body of the molecule, while water acts as an anti-solvent that modulates the overall polarity and reduces solubility at lower temperatures.

This protocol allows for the rapid determination of a suitable solvent or solvent pair.

  • Place approximately 20 mg of the crude this compound into several small test tubes.

  • To each tube, add 0.5 mL of a different candidate solvent (e.g., water, ethanol, isopropanol, acetone, toluene, ethyl acetate).

  • Observe solubility at room temperature. An ideal solvent should show poor solubility ("i").[15]

  • Gently heat the tubes that showed poor solubility in a water bath. The solid should readily dissolve ("s") near the solvent's boiling point.[15]

  • Allow the dissolved solutions to cool to room temperature, then place them in an ice bath.

  • Optimal Outcome: Abundant crystal formation upon cooling indicates a promising solvent. If no single solvent is ideal, a solvent-pair system (e.g., dissolving in hot ethanol and adding water dropwise until turbidity appears) should be investigated.

Validated Recrystallization Protocol for this compound

This protocol has been optimized for a starting scale of 5.0 grams of crude material.

  • Crude this compound (5.0 g)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (decolorizing grade, if needed)

  • Erlenmeyer Flasks (125 mL and 250 mL)

  • Graduated Cylinders

  • Hot Plate with Stirring Capability

  • Büchner Funnel and Filter Flask

  • Whatman Grade 1 Filter Paper

  • Vacuum Source

  • Spatulas and Glass Stirring Rod

  • Dissolution:

    • Place 5.0 g of the crude acid into a 125 mL Erlenmeyer flask.

    • Add approximately 20 mL of ethanol. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

    • Scientist's Note: Using an Erlenmeyer flask minimizes solvent evaporation. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid, which is crucial for maximizing recovery yield.[2]

  • Decolorization (Optional):

    • If the resulting solution is colored (e.g., yellow or brown), it may indicate the presence of high molecular weight, colored byproducts.[1]

    • Remove the flask from the heat source. Allow it to cool slightly for a minute to prevent violent boiling upon addition.

    • Add a small amount (approx. 0.1-0.2 g) of activated carbon to the solution.[5]

    • Gently reheat the solution to boiling for 2-3 minutes. The carbon will adsorb the colored impurities.

  • Hot Gravity Filtration (if carbon was used):

    • This step removes the activated carbon or any insoluble impurities.

    • Pre-heat a second Erlenmeyer flask (250 mL) containing a few mL of the solvent on the hotplate. This prevents premature crystallization in the receiving flask.

    • Place a stemless funnel with fluted filter paper into the neck of the receiving flask.

    • Carefully and quickly pour the hot solution through the filter paper.

    • Rinse the original flask and the filter paper with a small amount (2-3 mL) of hot solvent to recover any residual product.

  • Crystallization:

    • To the hot, clear filtrate, add deionized water dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate, rendering the solution clear again.

    • Cover the flask with a watch glass and remove it from the heat.

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • Scientist's Note: Slow cooling is critical. Rapid cooling traps impurities and leads to the formation of small, impure crystals. Slow, undisturbed cooling promotes the growth of large, highly-ordered, and pure crystals.[16]

  • Complete Crystallization:

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the cold mother liquor.[16]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (use the same approximate ratio as the final crystallization mixture).

    • Scientist's Note: The wash solvent must be cold to prevent the redissolving and loss of the purified product.[2][6] Two small washes are more effective than one large wash at removing the impurity-laden mother liquor from the crystal surfaces.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

    • Transfer the crystals to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Crude Crude this compound Dissolve 1. Dissolve Crude->Dissolve Solvent Hot Ethanol Solvent->Dissolve Hot_Solution Hot Saturated Solution Dissolve->Hot_Solution Cooling 2. Slow Cooling & Crystallization Hot_Solution->Cooling Induce Supersaturation Ice_Bath 3. Ice Bath Cooling Cooling->Ice_Bath Maximize Yield Crystal_Slurry Crystal Slurry Ice_Bath->Crystal_Slurry Filtration 4. Vacuum Filtration & Washing Crystal_Slurry->Filtration Drying 5. Drying Filtration->Drying Remove Mother Liquor Pure_Product Pure, Dry Crystals Drying->Pure_Product

Caption: Workflow for the purification of this compound.

Purity Assessment & Characterization

The success of the recrystallization must be validated empirically.

  • Melting Point Analysis: This is the most straightforward method. A purified compound should exhibit a sharp melting point range (typically < 1-2 °C) that is higher than the crude material. A broad or depressed melting range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Compare the crude material with the recrystallized product. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopy (NMR/FTIR): For rigorous applications, acquiring a ¹H NMR or FTIR spectrum can confirm the structural integrity of the compound and the absence of impurity-related signals.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
"Oiling Out" (Product separates as an oil, not crystals) 1. Solution is supersaturated above the compound's melting point.2. Cooling is too rapid. 1. Add more of the primary solvent (ethanol) to decrease saturation, reheat to dissolve the oil, and cool again slowly.2. Ensure the boiling point of the solvent system is below the compound's melting point.[13][14]
No Crystals Form Upon Cooling 1. Too much solvent was used.2. Solution is supersaturated but nucleation has not occurred. 1. Boil off some of the solvent to increase concentration and re-cool.2. Scratch the inside of the flask with a glass rod to create nucleation sites.3. Add a "seed crystal" from a previous pure batch.
Very Low Recovery Yield 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with warm solvent. 1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals.2. Ensure the filtration apparatus is pre-heated.3. Always use ice-cold solvent for washing crystals.[6]

| Product Still Appears Impure | 1. Cooling was too rapid.2. Inappropriate solvent choice. | 1. Repeat the recrystallization process, ensuring slow, undisturbed cooling.2. Re-evaluate the solvent system using the screening protocol (Protocol 1). |

References

Chromatographic purification techniques for 3-Ethoxy-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chromatographic Purification of 3-Ethoxy-2-fluorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a crucial structural motif and building block in medicinal chemistry and drug development. Its unique combination of an ethoxy group, a fluorine atom, and a carboxylic acid moiety makes it a valuable precursor for synthesizing complex molecules with potential therapeutic applications. The purity of such intermediates is paramount, as even trace impurities can lead to undesirable side reactions, impact reaction yields, and introduce contaminants into the final active pharmaceutical ingredient (API).

This document provides a comprehensive technical guide for researchers, scientists, and process chemists on the chromatographic purification of this compound. Moving beyond a simple recitation of steps, this guide delves into the rationale behind methodological choices, grounding protocols in the physicochemical properties of the target molecule and potential impurities. We will explore robust purification strategies using High-Performance Liquid Chromatography (HPLC), focusing on Reversed-Phase (RP-HPLC) and Mixed-Mode Chromatography, to achieve high purity standards.

Physicochemical Profile and Its Chromatographic Implications

Understanding the inherent properties of this compound is the foundation for developing a logical and effective purification strategy. These characteristics dictate its behavior in a chromatographic system.

PropertyValueChromatographic Implication
Molecular Formula C₉H₉FO₃[1]Influences molecular weight and elemental composition.
Molecular Weight 184.16 g/mol [2]A key parameter for mass spectrometry-based detection.
Appearance White to off-white solid[3]Visual indicator of purity; discoloration suggests impurities.
XLogP3 1.9[2]Indicates moderate lipophilicity, making it suitable for reversed-phase chromatography.
Hydrogen Bond Donor 1 (from -COOH)[2]The acidic proton is key for ion-suppression and ion-exchange techniques.
Hydrogen Bond Acceptor 4 (from C=O, -OH, ether O, F)[2]Multiple sites for interaction with polar mobile phases or stationary phases.
Predicted pKa ~3.5 - 4.5The acidity is critical. At pH > pKa, it is an anion. At pH < pKa, it is neutral. This behavior is exploited in both RP-HPLC and ion-exchange methods.

The molecule's moderate lipophilicity (XLogP3 of 1.9) makes it an ideal candidate for reversed-phase chromatography.[4] Its acidic nature, conferred by the carboxylic acid group, opens the door to powerful separation techniques that manipulate pH to control retention and selectivity, such as ion-suppression RP-HPLC and anion-exchange chromatography.[5]

Common Impurities in Synthesis

No synthesis is perfect. A successful purification strategy must account for the separation of the target compound from starting materials, byproducts, and reagents. While the exact impurity profile depends on the synthetic route, common impurities for structurally related fluorobenzoic acids can be anticipated.[6]

  • Starting Materials: Incomplete conversion can lead to the presence of precursors, such as 2-fluoro-3-hydroxybenzoic acid or a related halogenated benzoic acid.

  • Isomeric Byproducts: Side reactions could generate positional isomers like 4-Ethoxy-2-fluorobenzoic acid or 5-Ethoxy-2-fluorobenzoic acid. These are often the most challenging impurities to separate due to their similar physicochemical properties.

  • Related Impurities: Side reactions such as de-ethoxylation or de-fluorination can produce 3-hydroxy-2-fluorobenzoic acid or 3-ethoxybenzoic acid.

  • Reaction Byproducts: Depending on the reagents used, byproducts from the synthetic transformation itself may be present. For instance, syntheses involving diazonium salts can sometimes produce colored azo-byproducts.[6]

Purification Strategy 1: Ion-Suppression Reversed-Phase HPLC (RP-HPLC)

This is the most common and often the first-choice method for purifying acidic compounds. The core principle is to "switch off" the ionic character of the carboxylic acid to achieve better retention and peak shape on a non-polar stationary phase.

Causality Behind the Method: By acidifying the mobile phase to a pH at least 1.5-2 units below the compound's pKa, the equilibrium of the carboxylic acid is shifted almost entirely to its protonated, neutral form (R-COOH). This neutral species is more hydrophobic than its anionic counterpart (R-COO⁻) and will, therefore, have a stronger interaction with the non-polar C18 stationary phase, leading to increased retention and sharp, symmetrical peaks.[5][7]

Experimental Protocol: RP-HPLC

1. Column and System Preparation:

  • Column: High-purity silica C18 column (e.g., 250 x 10 mm, 5 µm particle size).
  • System Equilibration: Flush the entire HPLC system with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.

2. Mobile Phase Preparation:

  • Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid (FA). Note: TFA is an excellent ion-pairing agent that sharpens peaks but can be difficult to remove from the final product. FA is more volatile and often preferred for preparative work where product recovery is key.
  • Mobile Phase B: Acetonitrile with 0.1% (v/v) of the same acid used in Mobile Phase A.
  • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.

3. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A 1:1 mixture of acetonitrile and water is often a good starting point.
  • Ensure the sample is fully dissolved. If not, sonicate briefly. Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.[4]

4. Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 4-5 mL/min (for 10 mm ID column)Adjust based on column dimension and desired run time vs. backpressure.
Injection Volume 100-500 µLDependent on sample concentration and column loading capacity.
Column Temp. 25-30 °CMaintains consistent retention times.
Detection UV at 230 nm and 254 nmAromatic rings provide strong UV absorbance. Monitoring multiple wavelengths can help identify impurities.
Gradient Elution 0-5 min: 30% B5-25 min: 30% to 80% B25-28 min: 80% to 95% B28-30 min: 95% B30-35 min: 30% BA linear gradient allows for the separation of compounds with a range of polarities. A final re-equilibration step is crucial for reproducibility.

5. Fraction Collection and Post-Processing:

  • Collect fractions corresponding to the main peak.
  • Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
  • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) after neutralizing the acid modifier if necessary.

Visualization of RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Processing Crude Crude Product Dissolve Dissolve in ACN/H2O Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Inject Column C18 Column (pH < pKa) Injector->Column Detector UV Detector Column->Detector Collector Fraction Collector Detector->Collector Collect Fractions Waste Waste Detector->Waste Waste Evaporate Evaporate ACN Collector->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Ion-Suppression RP-HPLC Purification.

Purification Strategy 2: Mixed-Mode Chromatography (MMC)

For particularly challenging separations, such as removing isomeric impurities, Mixed-Mode Chromatography can offer superior selectivity.[8][9] These stationary phases possess both reversed-phase (e.g., C18) and ion-exchange (e.g., anion-exchange) functionalities.

Causality Behind the Method: MMC provides two orthogonal separation mechanisms.[9] Hydrophobic interactions separate molecules based on their lipophilicity, while anion-exchange interactions separate them based on the strength of their negative charge. For this compound, its anionic carboxylate form can interact with the positively charged anion-exchange sites on the stationary phase. By carefully tuning the mobile phase pH and ionic strength, one can finely modulate the retention of the target acid relative to impurities that may have similar hydrophobicity but different pKa values.[10]

Experimental Protocol: Mixed-Mode Chromatography

1. Column and System Preparation:

  • Column: Mixed-mode RP/Anion-Exchange column.
  • System Equilibration: As with RP-HPLC, thorough equilibration with the starting mobile phase is critical.

2. Mobile Phase Preparation:

  • Mobile Phase A: Deionized water with 20 mM Ammonium Acetate (or Ammonium Formate), pH adjusted to 5.5.
  • Mobile Phase B: Acetonitrile.
  • Rationale: A pH of 5.5 is above the predicted pKa, ensuring the benzoic acid is deprotonated and can engage in anion-exchange. The ammonium acetate serves as the counter-ion to elute the compound from the stationary phase.

3. Sample Preparation:

  • Identical to the RP-HPLC protocol. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion.

4. Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 4-5 mL/min (for 10 mm ID column)Standard for preparative scale.
Injection Volume 100-500 µLDependent on sample concentration.
Column Temp. 30 °CMaintained for reproducibility.
Detection UV at 230 nm and 254 nmStandard detection for aromatic compounds.
Gradient Elution 0-25 min: 20% to 70% B25-30 min: 70% to 95% B30-35 min: 20% BA simple organic gradient is often sufficient. The ionic strength is kept constant by the buffer in Mobile Phase A.

5. Fraction Collection and Post-Processing:

  • Fraction collection is identical to RP-HPLC.
  • Post-processing is simplified as the buffer (Ammonium Acetate/Formate) is volatile and can be removed during lyophilization, leaving the pure product.

Visualization of Dual Retention Mechanism

MMC_Mechanism cluster_sp Mixed-Mode Stationary Phase cluster_analyte Analyte (pH > pKa) SP Silica Bead C18 C18 Chains (Hydrophobic) SP->C18 AEX Anion-Exchanger (+) (Ionic) SP->AEX Analyte R-COO⁻ Analyte->C18 Hydrophobic Interaction Analyte->AEX Ionic Interaction

Caption: Dual retention in Mixed-Mode Chromatography.

Troubleshooting Common Issues

Even with a well-designed protocol, problems can arise. The following table addresses common issues encountered during the purification of acidic compounds.[11][12][13]

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Mobile phase pH is too close to the pKa, causing mixed ionic/neutral forms.- Secondary interactions with residual silanols on the column.- Column overload.- RP-HPLC: Ensure mobile phase pH is at least 1.5-2 units below the pKa.- General: Add a competitive agent like TFA (0.1%).- Reduce sample injection volume or concentration.
Poor Resolution - Inappropriate mobile phase composition or gradient.- Unsuitable stationary phase for the specific impurities.- Optimize the gradient slope (make it shallower for better separation).- If RP-HPLC fails, switch to a different selectivity (e.g., Mixed-Mode column or a Phenyl-Hexyl column).
High Backpressure - Clogged column inlet frit from unfiltered sample.- Buffer precipitation in high organic concentrations.- System blockage.- Always filter samples before injection.[4]- Use a guard column to protect the analytical column.[11]- Ensure buffer solubility in the highest % of organic mobile phase used. Systematically check components by disconnecting them to find the blockage.
Variable Retention Times - Insufficient column equilibration between runs.- Inconsistent mobile phase preparation.- Fluctuations in temperature or flow rate.- Ensure a proper re-equilibration step at the end of each gradient (at least 5-10 column volumes).- Prepare fresh mobile phase daily and use a pH meter for accuracy.- Use a column oven and ensure the pump is functioning correctly.

Conclusion

The successful chromatographic purification of this compound is readily achievable with a logical approach rooted in its physicochemical properties. For most applications, a standard ion-suppression reversed-phase HPLC method using a C18 column and an acidified water/acetonitrile mobile phase provides a robust and effective solution. In cases involving challenging impurities, such as positional isomers, mixed-mode chromatography offers an alternative and powerful tool by providing orthogonal selectivity. By understanding the principles behind each technique and anticipating potential issues, researchers can confidently and efficiently obtain the high-purity material required for advancing their scientific and drug development objectives.

References

The Strategic Utility of 3-Ethoxy-2-fluorobenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 3-Ethoxy-2-fluorobenzoic acid has emerged as a highly valuable and versatile scaffold. Its unique trifunctional arrangement—a carboxylic acid for diverse coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and an ethoxy group to influence solubility and binding interactions—makes it a strategic asset in the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is the foundation for its effective utilization. The properties of this compound are summarized below. While experimental spectroscopic data for this specific molecule is not widely published, the provided data is based on established values for structurally analogous compounds and predictive models.[1][2][3][4][5]

PropertyValueReference
Molecular Formula C₉H₉FO₃N/A
Molecular Weight 184.16 g/mol N/A
Appearance White to off-white solidN/A
CAS Number 1033201-71-6N/A
Predicted ¹H NMR δ (ppm) ~1.4 (t, 3H), ~4.2 (q, 2H), ~7.2-7.8 (m, 3H), >10 (br s, 1H)[1][2]
Predicted ¹³C NMR δ (ppm) ~15, ~65, ~115-160 (aromatic C, C-F coupling), ~165 (C=O)[1][2][3]

Core Application: Synthesis of Kinase Inhibitors

A significant application of fluorinated benzoic acid derivatives lies in the synthesis of kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases.[6] The fluorine atom can form key hydrogen bonds in the kinase hinge region, while the overall scaffold serves as a platform for building out moieties that target other regions of the ATP-binding pocket.

Case Study: Synthesis of Pyrazole-Based Kinase Inhibitor Scaffolds

A notable application of this compound is in the synthesis of substituted pyrazole derivatives, which are potent kinase inhibitors. The following protocol is adapted from the patent literature, demonstrating a real-world application in drug discovery. [WO2017046224A1]

Workflow for the Synthesis of a Key Benzamide Intermediate:

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Work-up and Purification A This compound C HATU, DIPEA, DMF A->C B 4-Aminobenzonitrile B->C D N-(4-cyanophenyl)-3-ethoxy-2-fluorobenzamide C->D E Reaction Mixture F Aqueous Work-up E->F G Column Chromatography F->G H Pure Product G->H caption Workflow for N-(4-cyanophenyl)-3-ethoxy-2-fluorobenzamide Synthesis.

Caption: Workflow for N-(4-cyanophenyl)-3-ethoxy-2-fluorobenzamide Synthesis.

Detailed Protocol: Synthesis of N-(4-cyanophenyl)-3-ethoxy-2-fluorobenzamide

This protocol details the coupling of this compound with 4-aminobenzonitrile, a common step in the elaboration of kinase inhibitor scaffolds.

Materials:

  • This compound (1.0 eq)

  • 4-Aminobenzonitrile (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This is often visually indicated by a color change.

  • Add 4-aminobenzonitrile (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-cyanophenyl)-3-ethoxy-2-fluorobenzamide.

Causality and Experimental Choices:

  • Coupling Reagent (HATU): HATU is a highly efficient uronium-based coupling reagent that minimizes side reactions and racemization, which is particularly important when working with chiral substrates. Its use often leads to high yields and clean reaction profiles.

  • Base (DIPEA): DIPEA is a non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid by HATU, and to scavenge the acid produced during the reaction.

  • Solvent (DMF): Anhydrous DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the reaction. It is crucial to use the anhydrous form to prevent hydrolysis of the activated acid.

General Protocol: Amide Bond Formation

The carboxylic acid moiety of this compound is its primary reactive handle for synthetic diversification. Amide bond formation is a cornerstone transformation, and the following general protocol, utilizing a carbodiimide coupling agent, is broadly applicable to a range of primary and secondary amines.[7]

Reaction Scheme: General Amide Coupling

G cluster_0 General Amide Coupling Reaction RCOOH This compound Coupling EDC, HOBt, DIPEA DCM or DMF RNH2 Primary or Secondary Amine Product N-substituted-3-ethoxy-2-fluorobenzamide Coupling->Product

References

3-Ethoxy-2-fluorobenzoic acid as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Ethoxy-2-fluorobenzoic Acid: A Key Intermediate in Modern Pharmaceutical Synthesis

Introduction: The Strategic Role of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a proven method for enhancing pharmacological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Fluorinated benzoic acids, in particular, serve as indispensable building blocks for a wide array of therapeutics.

This guide focuses on This compound (CAS 1033201-71-6), a specialized aromatic carboxylic acid. The specific arrangement of its functional groups—an ortho-fluorine and a meta-ethoxy group—offers medicinal chemists a powerful tool for fine-tuning molecular interactions. The electron-withdrawing nature of the fluorine atom can modulate the acidity of the carboxylic acid and influence hydrogen bonding, while the ethoxy group can probe hydrophobic pockets within an enzyme's active site. These features make it a particularly valuable intermediate in the synthesis of targeted therapies, such as kinase inhibitors, which are at the forefront of oncology and immunology research.[2][3][4]

This document provides detailed protocols for the synthesis of this compound from commercially available precursors and demonstrates its application in a representative amide coupling reaction, a cornerstone of pharmaceutical synthesis.

Part 1: Synthesis of this compound

A reliable and scalable synthesis of the title compound is crucial for its use in drug development programs. While various methods exist for substituted benzoic acids, a Williamson ether synthesis starting from the corresponding hydroxybenzoic acid is a robust and high-yielding approach. This method avoids harsh conditions and utilizes readily available reagents.

Synthetic Pathway Overview

The proposed synthesis involves the O-ethylation of 2-Fluoro-3-hydroxybenzoic acid. The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, displacing a halide from an ethylating agent.

cluster_0 Synthesis of the Intermediate start 2-Fluoro-3-hydroxybenzoic acid reagents Ethyl Iodide (C2H5I) Potassium Carbonate (K2CO3) Acetone start->reagents Williamson Ether Synthesis product This compound reagents->product

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 2-Fluoro-3-hydroxybenzoic acid.

Materials & Reagents:

ReagentCAS No.Molar Mass ( g/mol )Quantity (Equivalents)
2-Fluoro-3-hydroxybenzoic acid603-86-1156.1210.0 g (1.0 eq)
Potassium Carbonate (K₂CO₃), fine powder584-08-7138.2112.6 g (1.5 eq)
Ethyl Iodide (C₂H₅I)75-03-6155.9711.0 mL (2.1 eq)
Acetone, anhydrous67-64-1-250 mL
Hydrochloric Acid (1 M aq.)7647-01-0-~100 mL
Ethyl Acetate141-78-6-For extraction
Brine (saturated NaCl aq.)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-For drying

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ethyl iodide is a lachrymator and should be handled with care.

  • Avoid inhalation of acetone vapors.

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-3-hydroxybenzoic acid (10.0 g) and anhydrous acetone (250 mL).

  • Addition of Base: Add fine-powder potassium carbonate (12.6 g). The use of a fine powder increases the surface area and reaction rate.

  • Addition of Alkylating Agent: Add ethyl iodide (11.0 mL) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 12-18 hours.

  • Workup - Quenching: After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Filter the suspension to remove the potassium carbonate and salts.

  • Workup - Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Workup - Acidification: Dissolve the crude solid in 150 mL of water. The solution will be basic. Slowly add 1 M HCl with stirring until the pH is ~2. A white precipitate of the product will form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a mixture of ethanol and water to yield a white crystalline solid.

Expected Yield: 85-95%.

Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Application in Pharmaceutical Synthesis - Amide Coupling

A primary application of a carboxylic acid intermediate like this compound is its conversion into an amide. Amide bonds form the backbone of peptides and are present in a vast number of active pharmaceutical ingredients (APIs). The following protocol describes a representative coupling reaction with 4-fluoroaniline, using HATU as the coupling agent. HATU is highly efficient, leading to fast reaction times and high yields by minimizing side reactions.

Workflow for Amide Synthesis

cluster_1 Representative Amide Coupling start This compound reagents 4-Fluoroaniline HATU (Coupling Agent) DIPEA (Base) DMF (Solvent) start->reagents Amide Bond Formation product Representative Amide Product (N-(4-fluorophenyl)-3-ethoxy-2-fluorobenzamide) reagents->product

Caption: General workflow for a representative amide coupling reaction.

Experimental Protocol: HATU-Mediated Amide Coupling

Objective: To synthesize N-(4-fluorophenyl)-3-ethoxy-2-fluorobenzamide as a representative model for pharmaceutical synthesis.

Materials & Reagents:

ReagentCAS No.Molar Mass ( g/mol )Quantity (Equivalents)
This compound1033201-71-6184.161.0 g (1.0 eq)
4-Fluoroaniline371-40-4111.120.66 g (1.1 eq)
HATU148893-10-1380.232.28 g (1.1 eq)
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.241.88 mL (2.0 eq)
DMF (N,N-Dimethylformamide), anhydrous68-12-2-20 mL
Ethyl Acetate141-78-6-For extraction
Lithium Chloride (5% aq.)7447-41-8-For washing
Saturated Sodium Bicarbonate (aq.)144-55-8-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-For drying

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood. Wear appropriate PPE.

  • DMF is a reproductive toxin; handle with extreme care.

  • DIPEA is a corrosive base. Avoid contact with skin and eyes.

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g) and dissolve it in anhydrous DMF (20 mL).

  • Reagent Addition: Add 4-fluoroaniline (0.66 g), HATU (2.28 g), and finally, slowly add DIPEA (1.88 mL) via syringe. The order of addition is crucial; adding the base last initiates the coupling.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS. It is often complete within 1-3 hours.

  • Workup - Quenching: Pour the reaction mixture into 100 mL of water and stir.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Workup - Washing: Combine the organic layers. Wash sequentially with 5% LiCl solution (2 x 50 mL) to remove DMF, saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.

Expected Yield: 80-90%.

Characterization: Confirm the final structure via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Analytical Characterization and Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is paramount. For fluorinated benzoic acids and their derivatives, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical tool.

Typical LC-MS/MS Method

A reverse-phase UHPLC-MS/MS method is suitable for rapid and sensitive quantification.

Summary of Analytical Conditions:

ParameterTypical Value / Condition
Instrumentation UHPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of water and acetonitrile with 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Detection Multiple Reaction Monitoring (MRM) for parent/daughter ions

This technique allows for the detection of the target compound at very low concentrations (ppb levels) and can effectively separate it from starting materials and byproducts, ensuring high purity standards are met.

Conclusion

This compound represents a strategically designed building block for pharmaceutical synthesis. Its unique electronic and steric properties, conferred by the ortho-fluoro and meta-ethoxy substituents, make it an attractive intermediate for developing highly specific and potent drug molecules, particularly in the competitive field of kinase inhibitors. The synthetic and application protocols detailed in this guide provide a robust framework for researchers and drug development professionals to leverage this valuable compound in their discovery programs. The combination of reliable synthesis and straightforward functionalization underscores its utility in accelerating the development of next-generation therapeutics.

References

Application Notes and Protocols for the Reaction of 3-Ethoxy-2-fluorobenzoic Acid with Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Amide Bond Formation with a Substituted Benzoic Acid

For researchers, scientists, and professionals in drug development, the synthesis of amide bonds is a cornerstone of molecular construction. The inherent stability and prevalence of the amide functional group in pharmaceuticals and bioactive molecules necessitate robust and efficient synthetic methodologies. This guide provides an in-depth technical overview and practical protocols for the coupling of 3-ethoxy-2-fluorobenzoic acid with various amines.

The unique substitution pattern of this compound, featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the aromatic ring, presents specific considerations for amide bond formation. The ortho-fluoro substituent can influence the acidity of the carboxylic acid and the conformation of the molecule, potentially impacting reactivity. This guide will delve into the mechanistic rationale behind the selection of common coupling reagents and provide detailed, field-proven protocols to empower researchers to achieve high-yield, high-purity amide products.

Understanding the Reactivity of this compound

The reactivity of this compound in amide coupling reactions is governed by a combination of electronic and steric factors. The fluorine atom at the ortho position increases the acidity of the carboxylic acid through its inductive electron-withdrawing effect, which can facilitate the initial activation step. However, its presence also introduces steric hindrance around the carboxylic acid group. The meta-ethoxy group, being electron-donating, can modulate the overall electron density of the aromatic ring.

The choice of coupling reagent is therefore critical to overcome these potential challenges and ensure efficient amide bond formation with a variety of amine nucleophiles, from simple primary amines to more complex, sterically demanding partners.

A Comparative Overview of Common Coupling Reagents

A plethora of coupling reagents are available to facilitate amide bond formation. This section will discuss the mechanisms and practical considerations for four widely used classes of reagents: carbodiimides (EDC), aminium/uronium salts (HATU), and phosphonium salts (BOP and PyBOP).

Carbodiimide-Mediated Coupling: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a cost-effective and widely used method for amide synthesis.

Mechanism of Action: The reaction proceeds through a multi-step mechanism. The carboxylic acid first adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates these side reactions by intercepting the O-acylisourea to form an active HOBt ester. This ester is more stable and less prone to racemization, and it readily reacts with the amine nucleophile to yield the desired amide, regenerating HOBt in the process.[1]

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Side Reaction (Rearrangement) HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine (R-NH2)

Mechanism of EDC/HOBt Coupling.
Aminium/Uronium Salt-Based Coupling: The Power of HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and its ability to couple sterically hindered substrates with minimal racemization.

Mechanism of Action: In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks HATU to form a highly reactive OAt-active ester intermediate, releasing tetramethylurea as a byproduct. The subsequent nucleophilic attack by the amine on this active ester leads to the formation of the amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).[1]

G cluster_activation Activation cluster_coupling Coupling Carboxylate Carboxylate Anion OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU - Tetramethylurea HATU HATU Amide Amide Product OAt_Ester->Amide + Amine - HOAt Amine Amine (R-NH2) Carboxylic_Acid This compound Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA)

Mechanism of HATU-mediated Coupling.
Phosphonium Salt-Based Reagents: BOP and PyBOP

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidino analogue, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are powerful phosphonium-based coupling reagents.

Mechanism of Action: Similar to HATU, these reagents react with a carboxylate anion to form a reactive intermediate. In the presence of a base, the carboxylic acid is deprotonated and attacks the phosphonium salt. This leads to the formation of a highly reactive acyloxyphosphonium salt, which then rearranges to a more stable benzotriazolyl active ester (OBt ester). This active ester is then readily attacked by the amine to form the amide bond.[2] A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). PyBOP is often preferred as its byproduct, tris(pyrrolidin-1-yl)phosphine oxide, is less hazardous.[3]

Experimental Protocols

The following protocols are provided as a starting point for the optimization of amide coupling reactions with this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions for each specific amine substrate.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using HATU

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to remove the tetramethylurea byproduct and any unreacted starting materials.

Protocol 3: General Procedure for Amide Coupling using PyBOP

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • PyBOP (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 10% Citric acid solution

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 equiv), the amine (1.2 equiv), and DIPEA or Et₃N (1.5 equiv) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add PyBOP (1.2 equiv) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer successively with 10% citric acid solution, water (2 x), saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Data Presentation: A Comparative Analysis

The choice of coupling reagent can significantly impact the reaction outcome. The following table provides a representative comparison of expected yields and reaction times for the coupling of this compound with a model primary amine (e.g., benzylamine) using the protocols outlined above. Note: These are illustrative values and actual results may vary depending on the specific amine and reaction conditions.

Coupling ReagentBaseSolventTypical Reaction Time (h)Expected Yield (%)Key Considerations
EDC/HOBt DIPEADMF/DCM12-2475-90Cost-effective; work-up can be straightforward.[4]
HATU DIPEADMF1-1885-98Highly efficient, especially for hindered substrates; requires careful purification to remove byproducts.[1]
PyBOP DIPEADMF12-1680-95Good for sensitive substrates; less toxic byproduct than BOP.[2]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive reagents- Insufficient activation- Steric hindrance- Use fresh, anhydrous reagents and solvents.- Increase the amount of coupling reagent and/or base.- Switch to a more powerful coupling reagent like HATU.- Increase reaction time and/or temperature.
Presence of unreacted starting materials - Incomplete reaction- Steric hindrance- Extend the reaction time.- Increase the stoichiometry of the coupling reagent and the amine.- Consider a more potent coupling reagent.
Formation of byproducts (e.g., N-acylurea with EDC) - Suboptimal reaction conditions- Side reactions of the activated intermediate- Ensure the use of HOBt with EDC.- Control the reaction temperature (start at 0 °C).- Optimize the order of addition (pre-activation of the acid).

Conclusion

The successful synthesis of amides from this compound is readily achievable with a variety of modern coupling reagents. The choice of reagent and protocol should be guided by the specific characteristics of the amine coupling partner, cost considerations, and desired purity of the final product. For general applications, the EDC/HOBt system offers a robust and economical solution. For more challenging couplings involving sterically hindered or electron-deficient amines, the use of more powerful reagents such as HATU or PyBOP is recommended. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a diverse range of amide derivatives of this compound for their drug discovery and development programs.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Ethoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of Bioactive Scaffolds

In the landscape of contemporary drug discovery and development, the precise modification of molecular scaffolds is a cornerstone of optimizing pharmacological profiles. 3-Ethoxy-2-fluorobenzoic acid is a valuable building block, featuring a trifecta of functional groups—a carboxylic acid, an ethoxy group, and a fluorine atom—that offer distinct opportunities for medicinal chemists to modulate properties such as potency, selectivity, and pharmacokinetics. The carboxylic acid group, in particular, serves as a versatile handle for a variety of chemical transformations. This guide provides an in-depth exploration of the derivatization of the carboxylic acid moiety of this compound, offering both theoretical insights and practical, field-tested protocols for its conversion into esters, amides, and acyl chlorides.

The strategic placement of the ortho-fluorine and meta-ethoxy groups on the benzoic acid ring introduces unique electronic and steric influences that must be carefully considered during reaction design. The strong electron-withdrawing inductive effect of the fluorine atom increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.[1] Concurrently, the "ortho effect" can influence the orientation of the carboxylic acid group, impacting both its acidity and accessibility.[1][2] This guide will navigate these subtleties, providing researchers with the knowledge to rationally select and execute derivatization strategies.

Core Derivatization Strategies: A Mechanistic Overview

The derivatization of a carboxylic acid primarily involves the activation of the carboxyl group to facilitate nucleophilic acyl substitution. The hydroxyl group of a carboxylic acid is a poor leaving group, and thus, direct reaction with nucleophiles like alcohols or amines is generally inefficient.[3][4] Therefore, a key step in these transformations is the conversion of the hydroxyl into a better leaving group. The three primary derivatization pathways explored in this guide are:

  • Esterification: The conversion of the carboxylic acid to an ester by reaction with an alcohol. This is often employed to mask the acidic proton, improve cell permeability, or create prodrugs.

  • Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine. Amides are a cornerstone of peptide chemistry and are prevalent in a vast number of pharmaceuticals due to their metabolic stability.

  • Acyl Chloride Formation: The conversion of the carboxylic acid to a highly reactive acyl chloride. Acyl chlorides are versatile intermediates that can readily react with a wide range of nucleophiles to form esters, amides, and other derivatives.[5][6]

Below is a diagram illustrating these fundamental transformations originating from this compound.

Caption: Core derivatization pathways for this compound.

Protocol I: Fischer Esterification

Fischer esterification is a classic acid-catalyzed method for producing esters from carboxylic acids and alcohols.[7][8] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or the water generated is removed.[7]

Scientific Rationale

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which significantly increases the electrophilicity of the carbonyl carbon.[4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a solution of this compound (1.0 eq) in the desired anhydrous alcohol (used in excess, often as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.05-0.1 eq).

  • Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by flash column chromatography on silica gel if necessary.

ParameterConditionRationale
Catalyst H₂SO₄, p-TsOHProtonates the carbonyl, activating it for nucleophilic attack.[4]
Temperature RefluxDrives the equilibrium towards the products.
Workup NaHCO₃ washNeutralizes the acidic catalyst and any unreacted carboxylic acid.

Protocol II: Amide Coupling using Carbodiimide Reagents

The formation of an amide bond from a carboxylic acid and an amine requires a coupling agent to activate the carboxyl group.[4] Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used for this purpose.[3][9][10] The addition of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can improve yields and suppress side reactions, such as racemization in chiral substrates.[11]

Scientific Rationale

Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][11] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. Additives like HOBt react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, before reacting with the amine to form the desired amide.[11]

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A This compound + Amine B Add Coupling Agent (EDC) & Additive (HOBt) A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Aqueous Workup D->E F Purification (Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General workflow for EDC/HOBt mediated amide coupling.

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add a non-nucleophilic base such as DIPEA (2.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ReagentMolar EquivalentsRole
This compound1.0Carboxylic acid source
Amine1.1Nucleophile
EDC·HCl1.2Coupling agent, activates the carboxylic acid.[3][9]
HOBt1.2Suppresses side reactions and racemization.[11]
DIPEA2.0Non-nucleophilic base to neutralize HCl byproduct.

Protocol III: Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a robust method for creating a highly reactive intermediate.[5] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.[5][6] The byproducts of the reaction with thionyl chloride are gaseous (SO₂ and HCl), which simplifies purification.[6][12]

Scientific Rationale

Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. Subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, with the concurrent departure of sulfur dioxide and a chloride ion, yields the acyl chloride. The reaction is often catalyzed by a small amount of DMF.

Experimental Protocol

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • N,N-dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases.

  • To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until gas evolution ceases.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 3-Ethoxy-2-fluorobenzoyl chloride is often used immediately in the next step without further purification.

ReagentMolar EquivalentsRole
Thionyl Chloride (SOCl₂)1.5 - 2.0Chlorinating agent.
Oxalyl Chloride ((COCl)₂)1.2 - 1.5Milder chlorinating agent.[5]
DMFCatalyticCatalyst for the reaction.[5]

Characterization of Derivatives

The successful synthesis of the desired derivatives should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of characteristic carbonyl (C=O) stretching frequencies for the ester (1735-1750 cm⁻¹), amide (1630-1690 cm⁻¹), or acyl chloride (~1800 cm⁻¹) provides strong evidence of the transformation.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the newly introduced ester or amide groups. For example, in an ethyl ester derivative, a quartet around 4.0-4.4 ppm and a triplet around 1.2-1.4 ppm would be expected.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the synthesized derivative. A common fragmentation pattern for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[13]

Conclusion

The derivatization of the carboxylic acid group of this compound opens a gateway to a diverse array of chemical entities with potentially novel biological activities. The choice of derivatization strategy—be it esterification, amidation, or conversion to an acyl chloride—should be guided by the specific goals of the research program. By understanding the underlying chemical principles and carefully executing the protocols outlined in this guide, researchers can effectively leverage this versatile scaffold in their drug discovery and development endeavors.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3-Ethoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Ethoxy-2-fluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The proposed synthetic route is designed for industrial applicability, focusing on cost-effectiveness, safety, and scalability. Detailed protocols for each synthetic step, process safety considerations, and analytical quality control are presented to assist researchers, scientists, and drug development professionals in the successful implementation of this process on a large scale.

Introduction: Significance and Industrial Applications

This compound is a crucial building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring an ethoxy group and a fluorine atom on the benzoic acid core, imparts desirable pharmacokinetic and pharmacodynamic properties to the final products. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can modulate lipophilicity and solubility. Consequently, this intermediate is in high demand for the development of novel therapeutics and crop protection agents.

The successful transition from laboratory-scale synthesis to industrial production of this compound requires a robust, safe, and economically viable process. This application note outlines a strategic approach to achieve this, addressing the key challenges associated with scale-up.

Proposed Synthetic Pathway for Industrial Production

After a thorough evaluation of various synthetic strategies, a two-step approach starting from the readily available 2-fluoro-3-hydroxybenzoic acid is proposed. This pathway is selected for its high potential for yield, selectivity, and operational safety on an industrial scale.

The overall transformation is depicted in the workflow diagram below:

Synthetic Workflow A 2-Fluoro-3-hydroxybenzoic acid B O-Ethylation (Williamson Ether Synthesis) A->B Iodoethane, K2CO3, DMF C This compound (Crude) B->C Work-up D Purification (Recrystallization) C->D Suitable Solvent System E This compound (Pure) D->E Isolation & Drying

Caption: Proposed two-step synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: O-Ethylation of 2-Fluoro-3-hydroxybenzoic Acid

This step involves a Williamson ether synthesis to introduce the ethoxy group onto the phenolic hydroxyl of the starting material. The phenolic hydroxyl group can readily participate in ether formation.

Reaction Scheme:

Protocol:

  • Reactor Setup: Charge a suitably sized glass-lined or stainless-steel reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet with 2-fluoro-3-hydroxybenzoic acid (1.0 eq).

  • Solvent and Base Addition: Add N,N-Dimethylformamide (DMF) (5-10 volumes) to the reactor, followed by the portion-wise addition of anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq) while maintaining the temperature below 30 °C.

  • Alkylating Agent Addition: Slowly add iodoethane (CH₃CH₂I) (1.2-1.5 eq) to the reaction mixture, ensuring the temperature does not exceed 40 °C. The alkylation of phenols is a common industrial process, though achieving high selectivity can be challenging.[1][2]

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture to a pH of 2-3 with hydrochloric acid (HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Step 2: Purification by Recrystallization

Purification of the crude product is critical to meet the stringent quality requirements for pharmaceutical and agrochemical applications. Recrystallization is a well-established method for purifying benzoic acid derivatives.[3][4]

Protocol:

  • Solvent Selection: Select a suitable solvent system for recrystallization. A mixture of ethanol and water or toluene and heptane is a good starting point.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, treat it with activated charcoal and filter through a bed of celite while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature not exceeding 50 °C to obtain pure this compound.

Process Safety and Hazard Analysis

The scale-up of chemical processes introduces safety challenges that must be rigorously addressed. Many chemical reactions are exothermic, and the heat generated needs to be managed to prevent runaway reactions.[5][6][7]

Key Safety Considerations:

Hazard Risk Mitigation Strategy
Exothermic Reaction Runaway reaction, over-pressurization of the reactor.- Controlled addition of the alkylating agent. - Efficient reactor cooling system. - Real-time temperature monitoring. - Emergency quenching procedure.
Flammable Solvents Fire and explosion hazard.- Use of explosion-proof equipment. - Proper grounding and bonding to prevent static discharge. - Adequate ventilation. - Availability of fire suppression systems.
Corrosive Reagents Chemical burns, equipment corrosion.- Use of appropriate personal protective equipment (PPE). - Use of corrosion-resistant reactor materials (e.g., glass-lined steel).
Toxic Vapors Inhalation hazard.- Conduct the reaction in a well-ventilated area or under a fume hood. - Use of respiratory protection when necessary.

A thorough hazard and operability (HAZOP) study is recommended before commissioning the large-scale production.

Analytical Quality Control

To ensure the final product meets the required specifications, a robust analytical quality control strategy is essential.

Analytical Method Parameter Acceptance Criteria
HPLC Purity, Impurity ProfilePurity ≥ 99.0% Individual Impurity ≤ 0.1%
¹H NMR, ¹³C NMR Structural ConfirmationConforms to the structure of this compound.
Mass Spectrometry Molecular Weight ConfirmationMatches the theoretical molecular weight.
Melting Point Identity and PurityWithin a narrow range (e.g., ± 2 °C of the reference value).
Loss on Drying (LOD) Residual Solvent Content≤ 0.5%

Scale-Up Considerations and Process Optimization

Transitioning from the laboratory to an industrial scale requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.

ScaleUp_Considerations cluster_0 Process Parameters cluster_1 Equipment & Infrastructure cluster_2 Economic & Regulatory A Heat Transfer ScaleUp Successful Scale-Up A->ScaleUp B Mass Transfer (Mixing) B->ScaleUp C Reaction Kinetics C->ScaleUp D Reactor Design & Material D->ScaleUp E Process Control & Automation E->ScaleUp F Waste Management F->ScaleUp G Cost of Goods (COGs) G->ScaleUp H Regulatory Compliance (GMP) H->ScaleUp I Supply Chain I->ScaleUp

References

Application Note: Comprehensive Analytical Methods for the Characterization of 3-Ethoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from a Senior Application Scientist

Abstract

3-Ethoxy-2-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] The precise substitution pattern, featuring ethoxy and fluoro groups on the benzoic acid core, necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides a comprehensive suite of detailed protocols for the characterization of this compound, grounded in established principles of analytical chemistry. We will cover spectroscopic techniques for structural elucidation (NMR, FTIR), chromatographic methods for purity assessment (HPLC, GC-MS), and mass spectrometry for molecular weight confirmation. Each protocol is designed to be self-validating, with explanations for critical experimental choices to ensure robust and reproducible results.

Physicochemical Properties and Safe Handling

A foundational understanding of the compound's properties is essential before any analysis. This compound is typically a white to off-white solid at room temperature.[2][3]

Table 1: Physicochemical Identifiers and Properties

Property Value Source(s)
IUPAC Name This compound -
CAS Number 1033201-71-6 [4][5]
Molecular Formula C₉H₉FO₃ [4][5]
Molecular Weight 184.16 g/mol [4]
Appearance White to off-white solid [2][3]
Storage Temperature 2-8°C, in a dry, tightly closed container [2]

| SMILES | CCOC1=CC=CC(=C1F)C(=O)O |[5] |

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A). It may also cause respiratory irritation.[4][6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles meeting appropriate standards (e.g., EN 166), and a lab coat.[7]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[4] Always consult a physician and show them the Safety Data Sheet (SDS).

General Analytical Workflow

The comprehensive characterization of a compound like this compound follows a logical progression. The identity is first established using definitive spectroscopic methods, after which its purity and assay are determined using quantitative chromatographic techniques.

cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Assay Determination Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS High-Resolution MS Sample->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Confirms Connectivity & Isomeric Structure FTIR->Structure_Confirmed Confirms Functional Groups MS->Structure_Confirmed Confirms Molecular Formula HPLC HPLC-UV/DAD (Purity & Assay) Structure_Confirmed->HPLC GCMS GC-MS (Volatile Impurities, requires derivatization) Structure_Confirmed->GCMS Final_Report Certificate of Analysis HPLC->Final_Report GCMS->Final_Report

Caption: General workflow for the complete characterization of this compound.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

  • Causality Behind Experimental Choices: The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical. DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and the acidic proton is readily observable. ¹⁹F NMR is non-negotiable due to the fluorine atom, providing a unique spectral window with high sensitivity.

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The aromatic region (6.5-8.5 ppm) will show signals for the three protons on the benzene ring. The ethoxy group will present as a quartet (~4.1 ppm) and a triplet (~1.4 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm in DMSO-d₆).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect nine distinct signals corresponding to the nine carbon atoms. The carbonyl carbon will be the most downfield (~165-170 ppm).

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single signal is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

  • Data Interpretation: Analyze chemical shifts, coupling constants (J-values), and integration to confirm the substitution pattern. For instance, the coupling between the fluorine and adjacent protons/carbons (²J_CF, ³J_CF, ³J_HF, ⁴J_HF) provides definitive proof of the substituent positions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Couplings
COOH ~13.0 (broad s, 1H) ~166.0 -
C-F - ~155.0 (d) ¹J_CF (~245 Hz)
Aromatic CH ~7.0-7.8 (m, 3H) ~115-135 J_HH, J_HF, J_CF
-OCH₂- ~4.1 (q, 2H) ~64.0 ³J_HH (~7 Hz)
-CH₃ ~1.4 (t, 3H) ~14.5 ³J_HH (~7 Hz)

Note: These are predicted values based on analogous structures. Actual values may vary. Data is inferred from known spectra of related fluorobenzoic and ethoxybenzoic acids.[8][9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule. For carboxylic acids, the spectrum is dominated by characteristic absorptions from the hydroxyl (O-H) and carbonyl (C=O) groups.[11]

  • Causality Behind Experimental Choices: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids.[12] The position of the C=O stretch is sensitive to electronic effects; conjugation with the aromatic ring typically lowers its frequency compared to saturated carboxylic acids.[11]

Protocol: FTIR Analysis (ATR Method)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands.

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Comments
3300-2500 O-H stretch (Carboxylic acid) Very broad due to hydrogen bonding.[12]
3100-3000 C-H stretch (Aromatic) Sharp peaks, often superimposed on the O-H band.
2980-2850 C-H stretch (Aliphatic) From the ethoxy group.
1710-1680 C=O stretch (Carbonyl) Strong, sharp absorption. Position indicates conjugation.[11]
~1600, ~1475 C=C stretch (Aromatic ring) Two or more bands of variable intensity.
~1300 C-O stretch Coupled with O-H in-plane bend.
~1250 C-O-C stretch (Aryl ether) Strong absorption from the ethoxy group.
~1100 C-F stretch Strong absorption.

| ~920 | O-H bend (Out-of-plane) | Broad band characteristic of carboxylic acid dimers. |

Chromatographic Methods for Purity and Assay

Chromatography is the gold standard for separating the main compound from any impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the preferred method for analyzing non-volatile compounds like this compound.[13]

  • Causality Behind Experimental Choices:

    • Column: A C18 column is used due to its hydrophobic stationary phase, which effectively retains the moderately non-polar analyte.

    • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is used. An acid (like trifluoroacetic acid or phosphoric acid) is added to the aqueous phase to suppress the ionization of the carboxylic acid group (pKa ~3-4).[13] This ensures a single, non-ionized form of the analyte interacts with the column, resulting in a sharp, symmetrical peak.

    • Detector: A UV detector is ideal as the aromatic ring provides strong chromophores. Detection is typically performed at a local maximum (e.g., ~230 nm or ~275 nm) for high sensitivity.[13]

Protocol: RP-HPLC for Purity Analysis

  • Instrumentation and Conditions:

    • HPLC System: A system with a quaternary pump, autosampler, column oven, and DAD or UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.

    • Elution: Isocratic (e.g., 50:50 Acetonitrile:Water) or a shallow gradient for separating closely eluting impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to make a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same procedure.

  • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the USP tailing factor should be ≤ 2.0.

  • Analysis: Inject the blank (mobile phase), standard, and sample solutions.

  • Calculation: Calculate the purity by area percent (assuming all impurities have a similar response factor) or perform an assay against the reference standard.

Table 4: Typical HPLC Method Parameters

Parameter Setting Rationale
Column C18 (4.6 x 150 mm, 5 µm) Industry standard for retaining aromatic acids.
Mobile Phase A 0.1% H₃PO₄ in Water Acidifier to suppress ionization of the analyte.
Mobile Phase B Acetonitrile Organic modifier for elution.
Gradient 70% A / 30% B -> 30% A / 70% B over 15 min To ensure elution of the main peak and any more retained impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Temperature 30 °C Ensures reproducible retention times.

| Detector | UV at 230 nm | Wavelength of high absorbance for the analyte. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for identifying volatile or semi-volatile impurities. Due to the low volatility and high polarity of the carboxylic acid group, derivatization is mandatory to convert the analyte into a more volatile and thermally stable form.[14][15]

  • Causality Behind Experimental Choices: Derivatization with an agent like BF₃ in methanol converts the carboxylic acid to its corresponding methyl ester.[15] This ester is much more volatile and less polar, making it amenable to GC analysis. Silylation (e.g., using BSTFA) is another common alternative.

Protocol: GC-MS with Derivatization

  • Derivatization (Methylation): a. Place ~1 mg of the sample in a 2 mL GC vial. b. Add 500 µL of a 14% Boron Trifluoride (BF₃) in Methanol solution. c. Seal the vial tightly and heat at 60-70 °C for 30 minutes.[15] d. Cool to room temperature. Add 500 µL of water and 500 µL of hexane. e. Vortex vigorously for 1 minute. Allow the layers to separate. f. Carefully transfer the upper hexane layer containing the methyl ester derivative to a new GC vial for analysis.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole).

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Analysis and Interpretation: The resulting methyl 3-ethoxy-2-fluorobenzoate will have a molecular weight of 198.18 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 198 and a characteristic fragmentation pattern that can be used for identification.

Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to confirm the elemental composition.

  • Causality Behind Experimental Choices: ESI is a soft ionization technique ideal for polar molecules like carboxylic acids. It typically forms pseudomolecular ions like the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.[16][17] Negative mode is often preferred for acids as they readily lose a proton.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use an HRMS instrument such as a Q-TOF or Orbitrap.

  • Data Acquisition: Infuse the sample directly or via LC. Acquire the spectrum in negative ion mode (ESI-).

  • Data Interpretation: The deprotonated molecule [M-H]⁻ has a theoretical exact mass of 183.0463. The measured mass should be within a narrow tolerance (e.g., < 5 ppm) of this theoretical value to confirm the molecular formula C₉H₉FO₃. The fragmentation pattern can also provide structural information. For fluorobenzoic acids, a common fragment is the loss of CO₂ (44 Da) from the deprotonated parent ion.[18]

Parent [M-H]⁻ m/z 183.0463 Loss_CO2 Loss of CO₂ (-44.9977 Da) Parent->Loss_CO2 Loss_C2H4 Loss of Ethylene (-28.0313 Da) Parent->Loss_C2H4 Fragment1 [M-H-CO₂]⁻ m/z 139.0486 Loss_CO2->Fragment1 Fragment2 [M-H-C₂H₄]⁻ m/z 155.0146 Loss_C2H4->Fragment2

Caption: Predicted ESI(-) fragmentation pathways for this compound.

Conclusion

The analytical characterization of this compound is a systematic process that relies on the orthogonal application of several modern analytical techniques. NMR and FTIR spectroscopy provide definitive structural confirmation, while RP-HPLC serves as a robust method for determining purity and assay. GC-MS can be employed for specific impurity profiling after derivatization, and HRMS validates the elemental composition with high confidence. The protocols and insights provided in this guide offer a solid framework for researchers to ensure the quality and integrity of their material, which is a critical prerequisite for its successful application in research and development.

References

Troubleshooting & Optimization

Improving the yield of 3-Ethoxy-2-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for enhanced productivity and problem-solving in the synthesis of specialty chemicals, this Technical Support Center is dedicated to the synthesis of 3-Ethoxy-2-fluorobenzoic acid. As a key intermediate in the development of novel pharmaceuticals and advanced materials, optimizing its synthesis is critical for efficiency and cost-effectiveness.

This guide, structured by a Senior Application Scientist, provides field-proven insights, detailed troubleshooting, and validated protocols to empower researchers in overcoming common experimental hurdles.

Synthetic Strategies: An Overview

The synthesis of this compound is typically approached via two primary pathways, each with distinct advantages and challenges. The choice of route often depends on the availability and cost of starting materials.

  • Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of 2,3-difluorobenzoic acid with sodium ethoxide. The electron-withdrawing nature of the carboxylic acid and the adjacent fluorine atom activates the ring for nucleophilic attack.[1][2]

  • Williamson Ether Synthesis: This classic method utilizes 2-fluoro-3-hydroxybenzoic acid as the starting material. The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent (e.g., ethyl iodide).[3][4]

Synthetic_Pathways cluster_0 Route 1: SNAr cluster_1 Route 2: Williamson Ether Synthesis A 2,3-Difluorobenzoic Acid C This compound A->C Nucleophilic Attack B Sodium Ethoxide (NaOEt) D 2-Fluoro-3-hydroxybenzoic Acid F This compound D->F Alkylation E Base (e.g., K2CO3) + Ethylating Agent (e.g., EtI)

Diagram 1: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred?

A1: The choice is primarily dictated by the commercial availability and cost of the starting materials. The Williamson ether synthesis route starting from 2-fluoro-3-hydroxybenzoic acid is often favored due to its milder conditions and the avoidance of potentially competing reactions at other sites on the aromatic ring, which can be a concern in some SNAr reactions.[3][5]

Q2: What is the underlying mechanism of the SNAr pathway?

A2: The SNAr mechanism is a two-step addition-elimination process.[6] First, the ethoxide nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The presence of electron-withdrawing groups (like -COOH and the other -F) ortho and para to the site of attack stabilizes this intermediate.[7] In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored to yield the final product.

Q3: Why is the choice of base and solvent so critical in the Williamson ether synthesis?

A3: In the Williamson ether synthesis, the base's role is to deprotonate the phenolic hydroxyl group to form a potent nucleophile (phenoxide). A base that is too weak will result in incomplete deprotonation and a sluggish reaction.[8] The solvent must be polar and aprotic (e.g., DMF, DMSO, or acetonitrile). Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the desired SN2 reaction.[8]

Q4: What are the primary safety considerations for these syntheses?

A4: Both syntheses require handling of corrosive and potentially flammable materials. Sodium ethoxide is highly reactive with water. Ethylating agents like ethyl iodide are toxic and should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential Cause Scientific Explanation Recommended Solution
Inactive Reagents Sodium ethoxide (for SNAr) and other strong bases are highly sensitive to moisture and can be deactivated upon exposure to air. The ethylating agent may have degraded during storage.Use freshly prepared sodium ethoxide or a new, sealed bottle of the commercial reagent. Ensure all reagents are of high purity and stored under anhydrous conditions.
Insufficient Deprotonation (Williamson Synthesis) The phenolic proton of 2-fluoro-3-hydroxybenzoic acid must be removed to generate the nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently.Use a strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable polar aprotic solvent like DMF. Ensure at least one equivalent of base is used per phenolic hydroxyl group.[8]
Inadequate Reaction Temperature Both SNAr and Williamson ether syntheses require sufficient thermal energy to overcome the activation barrier. However, excessively high temperatures can lead to decomposition or side reactions.For the SNAr reaction, temperatures are typically elevated (e.g., 80-120 °C). For the Williamson synthesis, a moderate temperature (e.g., 60-80 °C) is often sufficient.[8] Monitor the reaction progress by TLC to determine the optimal temperature and time.
Poor Solvent Choice As mentioned in the FAQ, the solvent plays a crucial role. Using a protic solvent (like ethanol or water) in the Williamson synthesis will hinder the nucleophile's effectiveness.Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile to maximize the reaction rate for the Williamson synthesis.[4]

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Diagram 2: Troubleshooting decision tree for low product yield.

Problem 2: Significant Byproduct Formation

Potential Byproduct Formation Mechanism Prevention & Mitigation Strategy
Ethyl 3-Ethoxy-2-fluorobenzoate The carboxylic acid group can be esterified by the ethylating agent under basic conditions, or if ethanol is used as a solvent at high temperatures.1. Protect the Carboxylic Acid: Temporarily protect the -COOH group as an ester (e.g., methyl or benzyl ester), perform the etherification, and then deprotect it. 2. Use Stoichiometric Base: Use a precise amount of base to only deprotonate the more acidic phenolic hydroxyl group over the carboxylic acid. 3. Post-Reaction Hydrolysis: After the etherification is complete, perform a basic hydrolysis (e.g., using NaOH or KOH) followed by acidic workup to convert any ester byproduct back to the desired carboxylic acid.
Positional Isomers (SNAr Route) In the reaction of 2,3-difluorobenzoic acid, the ethoxide could potentially attack the C2 position instead of the C3 position, leading to the formation of 2-ethoxy-3-fluorobenzoic acid.This is generally less of a concern as the fluorine at C2 is more activated by the ortho-carboxylic acid group. However, careful control of reaction temperature can improve regioselectivity. Purification by column chromatography or fractional crystallization may be necessary to separate isomers.

Problem 3: Product Purification and Isolation Challenges

Issue Probable Cause Solution
Product is an oil or low-melting solid The product may be inherently oily or its melting point may be depressed by impurities.If column chromatography is difficult, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene).[9] If that fails, trituration with a non-polar solvent like hexanes or pentane can sometimes induce crystallization.
Product is discolored (yellow/brown) Tar-like byproducts can form during the reaction, especially if temperatures are too high or if starting materials are impure.During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[10] Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool.
Emulsion during aqueous workup The product may act as a surfactant, stabilizing the interface between the organic and aqueous layers.Add brine (saturated NaCl solution) during the aqueous wash to increase the ionic strength of the aqueous phase, which helps to break up emulsions.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol is adapted from standard Williamson ether synthesis procedures.[5][11]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-fluoro-3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 0.1 M concentration relative to the starting acid).

  • Addition of Ethylating Agent: Stir the suspension vigorously and add ethyl iodide (EtI, 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture.

Protocol 2: Purification by Recrystallization

This is a general procedure for removing impurities.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small scoop of activated charcoal, and continue to boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pre-warmed funnel containing a small plug of Celite or filter paper to remove the charcoal.

  • Crystallization: To the hot, clear filtrate, slowly add hexanes dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes.

  • Drying: Dry the purified crystals in a vacuum oven.

References

Common side reactions in the synthesis of 3-Ethoxy-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Ethoxy-2-fluorobenzoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind each step, enabling you to diagnose and resolve common side reactions and purification issues.

Table of Contents

  • Introduction to the Synthesis of this compound

  • Primary Synthetic Route: Williamson Ether Synthesis of 2-Fluoro-3-hydroxybenzoic acid

    • Reaction Scheme and Mechanism

    • Detailed Experimental Protocol

  • Troubleshooting Guide for the Williamson Ether Synthesis Route

    • Issue 1: Low Yield of the Desired Product

    • Issue 2: Formation of an Ester Byproduct

    • Issue 3: Presence of Unreacted Starting Material

    • Issue 4: Product is Discolored (Yellowish or Brownish)

  • Alternative Synthetic Route: Ortho-lithiation of 1-Ethoxy-2-fluorobenzene

    • Reaction Scheme

    • Potential Complications and Side Reactions

  • Frequently Asked Questions (FAQs)

  • References

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to several side reactions that complicate purification and reduce yields. This guide will primarily focus on the most common and practical synthetic method: the Williamson ether synthesis starting from 2-fluoro-3-hydroxybenzoic acid. We will also briefly discuss an alternative ortho-lithiation strategy and its associated challenges.

Primary Synthetic Route: Williamson Ether Synthesis of 2-Fluoro-3-hydroxybenzoic acid

This method involves the O-alkylation of the phenolic hydroxyl group of 2-fluoro-3-hydroxybenzoic acid with an ethylating agent in the presence of a base.

Reaction Scheme and Mechanism

The reaction proceeds via a standard Williamson ether synthesis mechanism. The base deprotonates the most acidic proton, which in this case is the phenolic hydroxyl group, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic ethylating agent in an SN2 reaction to form the desired ether.

Diagram 1: Reaction Scheme for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product Reactant1 2-Fluoro-3-hydroxybenzoic acid Product This compound Reactant1->Product 1. Base 2. Ethylating Agent Reactant2 Ethylating Agent (e.g., Diethyl Sulfate) Base Base (e.g., K2CO3)

Detailed Experimental Protocol

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-3-hydroxybenzoic acid (1 equivalent) and a suitable solvent such as acetone or DMF.

  • Base Addition: Add a powdered anhydrous base, such as potassium carbonate (K₂CO₃, 2-3 equivalents). Stir the suspension vigorously.

  • Ethylating Agent Addition: Slowly add the ethylating agent, for instance, diethyl sulfate or ethyl iodide (1.1-1.5 equivalents), to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. The desired product is an acid, so an acid-base extraction can be employed for purification. Extract the organic layer with an aqueous base (e.g., NaHCO₃ solution). The aqueous layer, containing the carboxylate salt of the product, is then acidified with an acid like HCl to precipitate the pure this compound.

  • Drying: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Troubleshooting Guide for the Williamson Ether Synthesis Route

This section addresses common problems encountered during the synthesis of this compound via the Williamson ether synthesis.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Complete Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield < Expected EsterByproduct Ester Byproduct Formation Problem->EsterByproduct Unexpected Ester Peak in NMR/IR UnreactedSM Unreacted Starting Material Problem->UnreactedSM Starting Material Spot on TLC DiscoloredProduct Discolored Product Problem->DiscoloredProduct Product is Yellow/Brown Solution1 Optimize Base/Solvent/Temperature LowYield->Solution1 Solution2 Use Milder Base or Protect Carboxylic Acid EsterByproduct->Solution2 Solution3 Increase Reaction Time/Temperature or Reagent Equivalents UnreactedSM->Solution3 Solution4 Recrystallization with Activated Charcoal DiscoloredProduct->Solution4 End Problem Resolved Solution1->End Solution2->End Solution3->End Solution4->End

Issue 1: Low Yield of the Desired Product

  • Question: I am getting a very low yield of this compound. What could be the reasons and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Insufficient Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the reactive phenoxide. If the base is not strong enough or is not present in sufficient excess, the reaction will be slow or incomplete.

      • Solution: Ensure you are using an anhydrous base and solvent. Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. However, be aware that stronger bases can increase the likelihood of side reactions.

    • Poor Solubility: If the starting material or the intermediate phenoxide salt is not soluble in the reaction solvent, the reaction rate will be significantly reduced.

      • Solution: Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent for SN2 reactions.

    • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

      • Solution: Increase the reaction temperature, but monitor for potential decomposition.

Issue 2: Formation of an Ester Byproduct
  • Question: My product analysis (e.g., NMR, IR) shows the presence of an ethyl ester. How is this happening and how can I prevent it?

  • Answer: The formation of an ethyl ester is a common side reaction. The carboxylic acid can be deprotonated by the base to form a carboxylate, which can then be ethylated by the ethylating agent.

    • Causality: While the phenolic proton is more acidic than the carboxylic acid proton, a strong base can deprotonate both. The resulting phenoxide is generally a better nucleophile than the carboxylate, but esterification can still occur, especially at higher temperatures or with highly reactive ethylating agents.

    • Solutions:

      • Choice of Base: Use a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like NaH. K₂CO₃ is generally not strong enough to deprotonate the carboxylic acid to a significant extent.

      • Protecting Group Strategy: Protect the carboxylic acid group as an ester (e.g., methyl or benzyl ester) before performing the etherification. The protecting group can then be removed in a subsequent step. This adds steps to the synthesis but provides a cleaner reaction.

      • Control Reaction Conditions: Use a minimal excess of the ethylating agent and keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Issue 3: Presence of Unreacted Starting Material
  • Question: Even after a long reaction time, I still see a significant amount of 2-fluoro-3-hydroxybenzoic acid in my crude product. What should I do?

  • Answer: The presence of unreacted starting material points to an incomplete reaction.

    • Possible Causes:

      • Insufficient Reagents: The amount of base or ethylating agent may be insufficient.

      • Reaction Time/Temperature: The reaction may not have been run for long enough or at a high enough temperature.

      • Deactivation of Reagents: Moisture in the reaction can quench the base and react with the ethylating agent.

    • Solutions:

      • Increase Reagent Equivalents: Try increasing the equivalents of both the base and the ethylating agent.

      • Extend Reaction Time: Monitor the reaction by TLC and allow it to proceed until the starting material spot has disappeared.

      • Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents and reagents.

Issue 4: Product is Discolored (Yellowish or Brownish)
  • Question: My final product is not a white solid; it has a yellowish or brownish tint. How can I purify it?

  • Answer: Discoloration is often due to the formation of minor, highly colored byproducts, possibly from oxidation or other side reactions.

    • Purification Methods:

      • Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool to crystallize the purified product.[1]

      • Acid-Base Extraction: A thorough acid-base extraction during the work-up can help remove many impurities. Ensure complete separation of the aqueous and organic layers.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, poor solubility, insufficient baseUse a stronger base/more polar solvent, increase temperature
Ester Formation Ethylation of the carboxylic acidUse a milder base, protect the carboxylic acid
Unreacted SM Insufficient reagents or reaction time/temperatureIncrease reagent equivalents, extend reaction time
Discoloration Formation of colored byproductsRecrystallization with activated charcoal

Alternative Synthetic Route: Ortho-lithiation of 1-Ethoxy-2-fluorobenzene

Another potential route involves the directed ortho-metalation of 1-ethoxy-2-fluorobenzene, followed by carboxylation with carbon dioxide.

Reaction Scheme

The fluorine atom is a powerful ortho-directing group for lithiation.[2][3]

Diagram 3: Ortho-lithiation Route

Ortho_Lithiation Reactant 1-Ethoxy-2-fluorobenzene Intermediate Lithiated Intermediate Reactant->Intermediate 1. s-BuLi, TMEDA, THF, -78 °C Product This compound Intermediate->Product 2. CO2 3. H3O+

Potential Complications and Side Reactions

  • Regioselectivity: While fluorine strongly directs lithiation to the ortho position, the ethoxy group also has a directing effect. This can potentially lead to a mixture of lithiated intermediates and, consequently, isomeric products.

  • Benzyne Formation: Under certain conditions, particularly if the reaction temperature is not well-controlled, the lithiated intermediate can eliminate lithium fluoride to form a reactive benzyne intermediate, leading to a complex mixture of byproducts.[4]

  • Harsh Conditions: This reaction requires cryogenic temperatures (-78 °C) and the use of pyrophoric organolithium reagents, making it more challenging to scale up.[5]

Frequently Asked Questions (FAQs)

  • Q1: Which ethylating agent is best for the Williamson ether synthesis?

    • A1: Both diethyl sulfate and ethyl iodide are effective. Diethyl sulfate is often preferred for larger-scale reactions as it is less expensive and less volatile. However, it is highly toxic and requires careful handling. Ethyl iodide is more reactive but also more expensive and light-sensitive.

  • Q2: How can I effectively monitor the reaction progress?

    • A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material and the product (e.g., a mixture of hexane and ethyl acetate). The product, being less polar than the starting material (due to the ether linkage instead of the hydroxyl group), will have a higher Rf value.

  • Q3: My NMR spectrum looks very complex. What are the likely impurities?

    • A3: Besides the starting material and the ethyl ester byproduct, you might have positional isomers if your starting material was not pure. If you used an ortho-lithiation route, you could have other regioisomers of the product. Also, check for residual solvents from your work-up and purification steps.

References

Identification of impurities in 3-Ethoxy-2-fluorobenzoic acid samples

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Analytical Identification of Impurities in 3-Ethoxy-2-fluorobenzoic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical protocols for the accurate identification and characterization of impurities. My approach is built on years of field experience, focusing not just on the 'how' but the fundamental 'why' behind each analytical choice, ensuring robust and reliable results in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when beginning an impurity analysis for this compound.

Q1: What are the most probable process-related impurities I should expect in my sample?

A1: The impurity profile is intrinsically linked to the synthetic route. While specific routes for this compound can vary, impurities typically arise from unreacted starting materials, intermediates, or side-reactions. Based on common synthetic pathways for related fluorinated and ethoxy-substituted benzoic acids, potential impurities include:

  • Starting Material Carryover: Such as 2-fluoro-3-hydroxybenzoic acid or an ester thereof, if the ethoxy group is introduced via Williamson ether synthesis.

  • Isomeric Impurities: Positional isomers like 2-Ethoxy-3-fluorobenzoic acid or 4-Ethoxy-2-fluorobenzoic acid could form depending on the regioselectivity of the synthesis steps.[1]

  • Related Synthesis Impurities: If the synthesis involves steps like nitration followed by reduction and diazotization, you might encounter residual nitro or amino compounds.[2]

  • Over-alkylation/Hydrolysis Products: Depending on the reaction conditions, you could see byproducts from reactions with the solvent or unintended secondary reactions.

Q2: My this compound sample has a yellow or brown tint. What is the likely cause?

A2: Discoloration is almost always indicative of trace impurities. The most common culprits are highly conjugated molecules that absorb visible light. These can include:

  • Azo Compounds: If a diazotization reaction was used in the synthesis of a precursor, residual diazonium salts can form colored azo-byproducts.[1]

  • Oxidation Products: Phenolic precursors or the final product itself can undergo minor oxidation, especially if exposed to air at elevated temperatures, leading to colored quinone-like structures.[1]

  • Nitrated Species: Trace residual nitrated intermediates from a synthetic step can be intensely colored.

Purification methods like treatment with activated carbon before a final recrystallization can often remediate this issue by adsorbing these colored impurities.[1]

Q3: Which primary analytical technique should I use for initial purity assessment?

A3: For a non-volatile, UV-active compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard for initial purity assessment and quantification. It is fast, highly reproducible, and can separate a wide range of potential impurities.[3][4][5] Gas Chromatography (GC) is generally reserved for more volatile impurities and would require derivatization of the acidic product.[3]

Q4: Why is it important to perform forced degradation studies?

A4: Forced degradation (or stress testing) is a regulatory requirement and a critical part of drug development.[6][7] These studies deliberately expose the drug substance to harsh conditions (acid, base, oxidation, heat, light) to achieve two primary goals:

  • Identify Potential Degradants: It helps identify degradation products that could form during storage, providing insight into the molecule's intrinsic stability.[6][8]

  • Establish Method Specificity: It is essential for developing a "stability-indicating" analytical method. By generating degradants, you can prove that your method can separate these new peaks from the main compound, ensuring that a loss in purity would be accurately detected.[9]

Impurity Identification Workflow

The logical flow for identifying an unknown impurity involves a tiered approach, from detection to structural confirmation.

Impurity_Workflow cluster_detection Phase 1: Detection & Quantification cluster_characterization Phase 2: Preliminary Characterization cluster_confirmation Phase 3: Structural Confirmation A Initial Purity Screen (RP-HPLC-UV) B Quantify Impurities (Area % Normalization) A->B Impurity Detected C LC-MS Analysis (Obtain Molecular Weight) B->C Impurity > Threshold D High Resolution MS (HRMS) (Determine Elemental Formula) C->D Hypothesize Structure E Isolate Impurity (Prep-HPLC or Fraction Collection) D->E Need Definitive Proof F NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) E->F G Structure Elucidation F->G

Caption: General workflow for impurity identification.

Troubleshooting Analytical Methods

This section provides solutions to common problems encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity analysis. However, its performance is sensitive to many variables.

Problem 1: Peak Tailing for the Main Analyte

  • The Science: Peak tailing for an acidic compound like this compound is often caused by secondary interactions between the analyte and the stationary phase. The pKa of the analyte is ~3.2.[5] If the mobile phase pH is too close to the pKa, the compound exists in both ionized (carboxylate) and non-ionized (carboxylic acid) forms. The ionized form is highly polar and can interact with residual, un-capped silanols on the silica-based C18 column, causing tailing.

  • Solutions:

    • Lower Mobile Phase pH: The most effective solution is to lower the mobile phase pH to at least 1.5-2 units below the analyte's pKa. Adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase will fully protonate the carboxylic acid, ensuring a single, less polar species interacts with the C18 phase, resulting in a sharp, symmetrical peak.[5]

    • Check for Column Degradation: An old or poorly maintained column may have exposed silanols. If lowering the pH does not resolve the issue, try a new column.

    • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and cause tailing. Try diluting your sample.

Problem 2: Ghost Peaks Appearing in the Gradient

  • The Science: Ghost peaks are spurious peaks that are not from the injected sample. They often appear during gradient elution when the mobile phase strength increases, eluting contaminants that have accumulated on the column from previous injections or from the mobile phase itself.[10]

  • Solutions:

    • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and additives. Lower-grade solvents can contain UV-active impurities.

    • Filter Mobile Phase: Always filter aqueous mobile phases containing buffers or salts to remove particulates.[11]

    • Run a Blank Gradient: Inject your sample solvent (diluent) and run the exact same gradient. If the ghost peaks are still present, the contamination is coming from your HPLC system or mobile phase, not your sample.

    • Clean the Column: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to wash off accumulated contaminants.[12]

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Poor Peak Resolution C1 Inadequate Mobile Phase Strength Start->C1 C2 Incorrect Gradient Profile Start->C2 C3 Column Degradation Start->C3 C4 Sample Solvent Effects Start->C4 S1 Increase Organic Solvent % C1->S1 S2 Decrease Gradient Slope (make it shallower) C2->S2 S3 Replace Column C3->S3 S4 Dissolve Sample in Initial Mobile Phase C4->S4

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is excellent for identifying volatile or semi-volatile impurities, but requires a specific sample preparation step for non-volatile carboxylic acids.

Problem: No Peak or a Very Broad, Tailing Peak for this compound

  • The Science: Carboxylic acids are polar and non-volatile.[13] Direct injection into a hot GC inlet will lead to poor volatilization, thermal degradation, and strong adsorption to active sites in the inlet and column. To analyze them by GC, they must be chemically modified into a more volatile and thermally stable derivative.[13][14]

  • Solution: Derivatization

    • The most common method is silylation , which replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[13]

    • Another option is esterification to form the methyl ester, for example, using BF₃ in methanol.[3]

    • Troubleshooting Derivatization: If you still see poor results after derivatization, ensure your sample and solvents are completely anhydrous, as water will quench the derivatizing reagent. Also, optimize the reaction time and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation of an unknown impurity once it has been isolated.

Challenge: Differentiating Isomeric Impurities

  • The Science: Process-related impurities are often isomers of the main compound, which will have the same molecular weight (by MS). NMR is the only technique that can definitively determine the substitution pattern on the aromatic ring.

  • Strategy:

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly informative. For the desired this compound, you expect three distinct aromatic protons. An isomer, such as 4-Ethoxy-2-fluorobenzoic acid, would also have three, but their splitting patterns and locations (chemical shifts) would be different due to the different electronic environment.[15]

    • ¹³C NMR: The number of aromatic carbon signals can confirm the symmetry of the molecule. The desired product should show 6 different aromatic carbon signals.[16][17]

    • ¹⁹F NMR: This is a powerful tool. Fluorine couples to nearby protons and carbons, and its chemical shift is highly sensitive to its position on the ring. An impurity with fluorine in a different position will have a distinct ¹⁹F NMR signal.

    • 2D NMR (COSY, HSQC, HMBC): When the 1D spectra are ambiguous, 2D NMR experiments are used to map out the exact connectivity of the atoms in the molecule, providing irrefutable structural proof.

Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Purity Analysis

This protocol provides a robust starting point for the analysis of this compound.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for non-polar to moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization of the analyte (pKa ~3.2), ensuring sharp peaks.[5]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 30% B to 95% B over 15 minA typical screening gradient to elute a wide range of impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[12]
Detection (UV) 230 nm or 275 nmApproximate UV maxima for fluorobenzoic acids.[5] A DAD is recommended to check for peak purity.
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg/mL in 50:50 Water:AcetonitrileIt is best practice to dissolve the sample in a solvent similar to the initial mobile phase.

Method Validation: This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]

Protocol 2: Forced Degradation Study

Perform these studies on a single batch to generate potential degradation products. Aim for 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl. Heat at 60-80°C and monitor by HPLC at various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C), monitoring by HPLC. Hydrolysis is often faster under basic conditions.[7]

  • Oxidative Degradation: Dissolve the sample in a solution containing 3% hydrogen peroxide. Keep at room temperature and monitor by HPLC.[6]

  • Thermal Degradation: Store the solid sample in an oven at a temperature above that used for accelerated stability (e.g., 80°C or 105°C) for several days.

  • Photolytic Degradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[6]

For all stressed samples, analyze using the validated stability-indicating HPLC method. Compare chromatograms to a control sample stored under normal conditions.

References

Stability of 3-Ethoxy-2-fluorobenzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Ethoxy-2-fluorobenzoic acid (CAS: 1033201-71-6). This document is designed for our valued partners in research, discovery, and drug development. We address common questions and troubleshooting scenarios encountered during the handling, storage, and use of this versatile building block. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

Answer: For optimal shelf-life, solid this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[1] Based on the general stability of substituted benzoic acids, storage away from direct sunlight, heat sources, and incompatible substances is crucial.[2][3] Specifically, keep the compound isolated from strong oxidizing agents and strong bases to prevent premature degradation.[1][3] While the molecule is stable under standard atmospheric conditions, taking these precautions minimizes the risk of slow degradation over months or years.[4]

Q2: I'm dissolving the compound for a reaction. What is its general stability in common organic solvents?

Answer: this compound is generally stable in common aprotic and protic organic solvents such as THF, DMF, DMSO, ethanol, and methanol at room temperature for typical experimental timeframes (hours to days). For extended storage in solution, it is best practice to use anhydrous aprotic solvents like DMSO or ethanol, store at low temperatures (-20°C to -80°C), and protect from light by using amber vials.[5] This is especially critical if the downstream application is sensitive to trace impurities that could arise from slow solvent-mediated degradation.

Troubleshooting Guide: Stability Under Reaction Conditions

Q3: My reaction in a basic aqueous solution is giving low yields. Could the starting material be degrading?

Answer: Yes, instability in basic (high pH) conditions is a primary concern. There are two potential degradation pathways:

  • Deprotonation: The most immediate reaction is the deprotonation of the carboxylic acid to form the highly water-soluble 3-ethoxy-2-fluorobenzoate salt. This is not degradation, but it dramatically changes the solubility and electronic properties of the molecule, which could affect subsequent reaction steps.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is activated towards nucleophilic attack due to the electron-withdrawing effects of both the fluorine atom and the carboxylate group. Under sufficiently strong basic conditions (e.g., concentrated NaOH, high temperatures), the fluoride can act as a leaving group, being displaced by a hydroxide ion to form 3-ethoxy-2-hydroxybenzoic acid. Fluorine's high electronegativity strongly stabilizes the intermediate Meisenheimer complex, making it a surprisingly effective leaving group in SNAr reactions.[6]

Recommendation: If your reaction requires a base, use a non-nucleophilic organic base (e.g., DBU, DIPEA) in an aprotic solvent if possible. If an aqueous base is unavoidable, use the mildest base effective for your transformation (e.g., NaHCO₃, K₂CO₃) and maintain the lowest possible temperature.

Caption: Potential degradation pathways for this compound.

Q4: What is the expected stability of the compound under acidic conditions?

Answer: The compound is significantly more stable in acidic conditions than in basic ones. The carboxylic acid group will remain protonated. However, under harsh acidic conditions (e.g., refluxing in concentrated H₂SO₄ or HBr), there is a risk of hydrolysis of the ethoxy ether bond . This would yield 3-hydroxy-2-fluorobenzoic acid and ethanol. This reaction typically requires high temperatures and strong acids. For most synthetic procedures using mild acidic conditions (e.g., TFA, HCl in ether, acetic acid) at moderate temperatures, the molecule should remain intact.

Q5: I need to run a reaction at an elevated temperature. What is the thermal stability limit?

Answer: While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this exact molecule is not widely published, we can make expert predictions based on analogous structures. The related compound 3-fluorobenzoic acid, morpholide is predicted to have a decomposition onset in the 250-300 °C range.[7] Benzoic acids themselves can undergo decarboxylation at very high temperatures, typically above 200°C. For this compound, this would result in the loss of CO₂ to form 2-fluoroethoxybenzene.

Recommendation: For most laboratory applications, the compound is thermally stable well above the boiling points of common solvents like toluene (111°C) or DMF (153°C). We advise caution and running a small-scale test reaction if you plan to exceed 180-200°C for prolonged periods.

Q6: Is the compound compatible with standard oxidizing or reducing agents?

Answer: Oxidizing Agents: The aromatic ring is generally robust, but strong oxidizing agents (e.g., KMnO₄, CrO₃) should be used with caution, as they are listed as incompatible with benzoic acid.[1][8] These potent reagents can potentially lead to ring opening or other uncontrolled oxidations at high temperatures. Milder oxidizing agents used in modern synthesis are generally compatible.

Reducing Agents: The carboxylic acid can be reduced by strong reducing agents like LiAlH₄ (to the corresponding benzyl alcohol) or borane (BH₃). The aromatic ring and the C-F bond are resistant to catalytic hydrogenation (e.g., H₂/Pd-C) under standard conditions, making selective reduction of other functional groups on a more complex molecule feasible.

Summary of Stability Profile

ConditionStabilityPotential Degradation Product(s)Key Considerations
Strong Base (e.g., NaOH, >80°C) Low3-Ethoxy-2-hydroxybenzoic acidRisk of Nucleophilic Aromatic Substitution (SNAr).
Mild Base (e.g., K₂CO₃, RT) Moderate to High3-Ethoxy-2-fluorobenzoate (salt)Primarily deprotonation; degradation is minimal.
Strong Acid (e.g., H₂SO₄, >80°C) Moderate3-Hydroxy-2-fluorobenzoic acidRisk of ether hydrolysis.
Mild Acid (e.g., AcOH, RT) HighNone expectedGenerally stable for typical reaction times.
Thermal (up to 180°C) HighNone expectedStable in most common refluxing solvents.
Thermal (>200°C) Low2-FluoroethoxybenzeneRisk of decarboxylation.
Strong Oxidizing Agents Low to ModerateComplex mixture/ring openingIncompatible; avoid if possible.[1]
Strong Reducing Agents (e.g., LiAlH₄) Reactive3-Ethoxy-2-fluorobenzyl alcoholCarboxylic acid will be reduced as expected.

Experimental Protocol: Stability Assessment via HPLC

This protocol provides a self-validating method to assess the stability of this compound in a specific aqueous buffer over 24 hours.

StabilityProtocol cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis prep_stock Prepare 10 mg/mL Stock in Acetonitrile prep_test Prepare Test Solutions (e.g., pH 4, 7, 10 buffers) at 100 µg/mL prep_stock->prep_test t0 T=0 hr (Inject Immediately) prep_test->t0 incubation Incubate at Desired Temp (e.g., 25°C or 50°C) t0->incubation t_samples Sample at T=2, 8, 24 hr incubation->t_samples hplc Analyze all samples by HPLC t_samples->hplc data Calculate % Remaining vs. T=0 (Peak Area) hplc->data

Caption: Workflow for the HPLC-based stability assessment protocol.

1. Materials & Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other modifier)

  • Test Buffers (e.g., pH 4 acetate, pH 7 phosphate, pH 10 carbonate)

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in acetonitrile to create a 10 mg/mL stock solution.

3. Test Solution Preparation:

  • Dilute the stock solution into each of your test buffers to a final concentration of 100 µg/mL. Ensure the initial percentage of acetonitrile is low (<5%) to not significantly alter the buffer pH.

4. Incubation and Sampling:

  • Immediately after preparation, transfer an aliquot of each test solution to an HPLC vial. This is your T=0 time point.

  • Store the remaining test solutions under the desired temperature condition (e.g., 25°C or 50°C).

  • At specified time points (e.g., 2, 8, 24 hours), withdraw aliquots and place them in HPLC vials. If not analyzing immediately, store sample vials at 4°C.

5. HPLC Analysis:

  • Inject all samples (T=0 and subsequent time points) onto an HPLC system.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

6. Data Interpretation:

  • Integrate the peak area of the this compound peak at each time point.

  • Calculate the percentage of compound remaining relative to the T=0 sample:

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • A significant decrease (>10%) in the main peak area, especially with the appearance of new peaks, indicates degradation.

References

Technical Support Center: Purification of 3-Ethoxy-2-fluorobenzoic Acid from Catalyst Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Ethoxy-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions regarding the removal of catalyst residues. Ensuring the exceptional purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount, as residual metals, even at trace levels, can pose significant safety concerns and interfere with subsequent synthetic steps.[1]

This document provides a systematic approach to diagnosing and resolving catalyst contamination, ensuring your final compound meets the stringent purity requirements of the pharmaceutical industry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the common challenges and questions encountered during the purification of this compound.

Q1: What are the likely catalyst residues in my this compound synthesis?

The synthesis of complex organic molecules like this compound often relies on transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions.[1] Therefore, the most common and concerning residues are palladium-based. Depending on the specific synthetic route, other metals like copper or cobalt might also be present.[2][3] These can exist in a soluble, homogeneous form (e.g., palladium complexes) or as insoluble, heterogeneous particles (e.g., palladium on carbon, precipitated palladium metal).[4]

Q2: What are the primary methods for removing these catalyst residues?

There are several established methods, and the optimal choice depends on the nature of the catalyst residue and the scale of your reaction. The most effective techniques include:

  • Adsorption: Using materials with a high affinity for the metal, such as activated carbon or specialized metal scavengers.[5][6]

  • Metal Scavengers: Employing functionalized silica gels or polymers that selectively chelate and bind metal complexes, which are then easily filtered off.[7][8] This is often the preferred method in pharmaceutical settings due to its high efficiency and selectivity.[9]

  • Crystallization: Purifying the product through recrystallization, which leaves the metal impurities behind in the mother liquor.[5][10]

  • Chromatography: Using flash column chromatography or passing the product solution through a plug of silica or Celite® to trap metal residues.[8][11]

  • Extraction: Performing a liquid-liquid extraction to partition the catalyst into an aqueous or organic phase separate from the product.[5][12]

Q3: How do I select the best purification method for my experiment?

The selection process is critical and should be guided by several factors:

  • Form of the Catalyst: For heterogeneous catalysts like Pd/C, simple filtration through a pad of Celite® is often sufficient.[11] For homogeneous (dissolved) catalysts, more advanced techniques like scavenging or chromatography are necessary.[4]

  • Desired Purity Level: To meet stringent pharmaceutical standards (<10 ppm for palladium), highly effective methods like metal scavengers are recommended.[1][13]

  • Product Stability: If this compound is sensitive to heat, methods requiring high temperatures, such as distillation or certain crystallization protocols, should be avoided in favor of room-temperature options like scavenging or extraction.[8]

  • Scale of Synthesis: At the lab scale, chromatography is a viable option. For pilot-plant or manufacturing scales, scavenging and crystallization are more practical and scalable.[1][14]

Q4: Why are silica-based metal scavengers so highly regarded for API purification?

Silica-based metal scavengers are functionalized silica gels designed to react with and bind metal complexes.[7] They are considered a superior method in the pharmaceutical industry for several reasons:[1][7]

  • High Selectivity: They can be chosen to have a high affinity for the target metal catalyst with minimal binding to the desired organic product, maximizing yield.

  • High Efficiency: They can reduce metal contamination to very low levels (ppm or even ppb).

  • Operational Simplicity: In many cases, the scavenger is simply stirred with the reaction mixture and then removed by filtration.[9]

  • Excellent Stability: Silica supports do not swell in solvents and have high thermal and mechanical stability, making them compatible with a wide range of reaction conditions.[1]

  • Scalability: The process is easily scalable from research and development to commercial manufacturing.[14]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during catalyst removal.

Issue 1: Inconsistent or Incomplete Removal of Palladium Residues
  • Potential Cause: The palladium catalyst exists in multiple oxidation states or has formed colloidal nanoparticles, which are difficult for a single scavenger type to capture effectively.

  • Troubleshooting Steps & Solutions:

    • Characterize the Problem: First, confirm the palladium level using a sensitive analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

    • Implement a Pre-treatment Step: Before scavenging, consider a mild oxidation (e.g., with a peroxide) or reduction to convert all palladium species into a single, more easily captured form.[5]

    • Screen a Panel of Scavengers: The affinity of a scavenger depends on the metal's coordination chemistry. Test a small-scale screening panel of different functionalized scavengers (e.g., Thiol, Amino, Triazine-based) to identify the most effective one for your system.

    • Optimize Scavenging Conditions: Systematically vary the amount of scavenger, reaction time (1-18 hours), and temperature (room temperature to 60 °C) to find the optimal conditions for removal.[5]

Issue 2: Significant Product Loss During Purification
  • Potential Cause: The desired product, this compound, is adsorbing to the purification medium (e.g., activated carbon, silica gel, or the scavenger itself).

  • Troubleshooting Steps & Solutions:

    • Quantify the Loss: Analyze the filtrate and the solid adsorbent separately to determine where the product is being lost.

    • Minimize Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger. Overuse increases the surface area available for non-selective product adsorption.

    • Thorough Washing: After filtration, wash the filter cake extensively with a suitable solvent to recover any adsorbed product.[8]

    • Adjust the Solvent: The solvent plays a key role. A solvent in which your product is highly soluble may reduce its tendency to adsorb to the solid support.[5]

    • Change the Purification Method: If product loss remains high with adsorbents, switch to a method based on differential solubility, such as recrystallization.[5]

Issue 3: Recrystallization Fails to Remove Metal Impurities
  • Potential Cause: The catalyst residue is co-crystallizing with the product or is entrapped within the crystal lattice.

  • Troubleshooting Steps & Solutions:

    • Optimize the Solvent System: Experiment with different solvent/anti-solvent combinations. The goal is to find a system where the product has high solubility at elevated temperatures and very low solubility when cold, while the impurity remains in the mother liquor.[10]

    • Employ a Scavenging Pre-treatment: Before crystallization, treat the crude product solution with a metal scavenger or activated carbon to remove the bulk of the metal residue. Then, perform the crystallization as a final polishing step.

    • Slow Down Crystallization: Allow the solution to cool slowly and without agitation. Rapid cooling can trap impurities within the forming crystals.[10]

Part 3: Visualization & Data

Workflow for Catalyst Removal

The following diagram outlines a logical workflow for selecting an appropriate purification strategy.

G start Crude this compound (with Catalyst Residue) catalyst_type Determine Catalyst Form start->catalyst_type hetero Heterogeneous (e.g., Pd/C, Precipitated Metal) catalyst_type->hetero Solid homo Homogeneous (Dissolved Metal Complex) catalyst_type->homo Dissolved filtration Filtration through Celite® Pad hetero->filtration scavenging Metal Scavenging (e.g., Silica-Thiol) homo->scavenging High Selectivity & Scalability chromatography Column Chromatography homo->chromatography Lab Scale High Purity crystallization Recrystallization homo->crystallization High Loading Polishing Step analysis1 Analyze Purity (ICP-MS) filtration->analysis1 analysis1->homo Purity Not OK (Dissolved Residue) final_product Purified Product analysis1->final_product Purity OK analysis2 Analyze Purity (ICP-MS) scavenging->analysis2 chromatography->analysis2 crystallization->analysis2 analysis2->final_product Purity OK reprocess Reprocess or Combine Methods analysis2->reprocess Purity Not OK reprocess->scavenging

Caption: Decision workflow for catalyst residue removal.

Comparison of Common Purification Methods
MethodTypical Efficiency (Final Pd Level)ProsConsBest For
Metal Scavengers < 10 ppmHighly selective, high capacity, simple filtration removal, scalable.[1][9]Higher initial cost than carbon.Removing homogeneous catalysts to meet stringent pharmaceutical limits.[15]
Activated Carbon 50 - 500 ppmLow cost, effective for many metal types and colored impurities.[6]Can be non-selective, leading to product loss; fine powder can be difficult to handle.[14]General decolorization and bulk removal of catalyst residues.[5]
Recrystallization 10 - 200 ppmCost-effective, highly scalable, can yield very pure product.Potential for significant product loss in mother liquor; may not remove all impurities.[7][10]Final purification step ("polishing") or for large-scale processing.
Column Chromatography < 20 ppmExcellent separation capabilities, yielding very high purity.[11]Solvent-intensive, time-consuming, difficult to scale up.[14]Small-scale laboratory purifications requiring the highest purity.
Liquid-Liquid Extraction > 100 ppmSimple, fast, good for removing certain types of catalyst salts.Often inefficient for removing all catalyst forms; requires immiscible solvent systems.[11][12]A preliminary clean-up step, often before another purification method.

Part 4: Key Experimental Protocols

Protocol 1: Palladium Removal Using Silica-Thiol Metal Scavengers

This protocol describes a standard procedure for removing dissolved palladium residues from an organic solution.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate) to a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 3-5 equivalents relative to the initial palladium loading.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 18 hours. The optimal time should be determined by monitoring the palladium concentration in the solution over time.[5]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[8]

  • Washing: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[5]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specification.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the product and removing impurities that have different solubility profiles.

  • Solvent Selection: Identify a suitable solvent system. For benzoic acids, common systems include ethanol/water, toluene, or heptane/ethyl acetate mixtures. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.[10]

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat the solution at reflux for 5-10 minutes, and then perform a hot filtration to remove the carbon.[10]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

References

Preventing decomposition of 3-Ethoxy-2-fluorobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Ethoxy-2-fluorobenzoic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists to ensure the long-term stability and integrity of this valuable synthetic building block. Drawing upon established principles of organic chemistry and material handling, this guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this compound. Our goal is to empower you with the knowledge to proactively prevent decomposition and confidently interpret any signs of degradation.

Introduction: The Stability Challenge

This compound is a polysubstituted aromatic carboxylic acid. The interplay of its functional groups—the carboxylic acid, the ortho-fluoro substituent, and the meta-ethoxy group—creates a unique chemical environment that dictates its stability. While generally stable under proper conditions, this compound is susceptible to degradation pathways common to benzoic acid derivatives, primarily decarboxylation and hydrolysis. Understanding the triggers for these reactions is paramount to preserving the compound's purity and ensuring the reproducibility of your experimental results.

This guide will walk you through the potential decomposition mechanisms, recommended storage protocols, and analytical methods to assess the integrity of your material.

Troubleshooting Guide: Identifying and Resolving Stability Issues

This section is structured in a question-and-answer format to directly address common issues and observations you may encounter during the storage and use of this compound.

Question 1: I've noticed a change in the physical appearance of the solid material (e.g., discoloration, clumping). What could be the cause?

Answer: Changes in the physical appearance of this compound are often the first indicators of decomposition.

  • Causality:

    • Discoloration (e.g., yellowing or browning): This may suggest the formation of minor degradation products or impurities resulting from slow decomposition over time, potentially accelerated by exposure to light or elevated temperatures.

    • Clumping or caking: This is a strong indicator of moisture absorption. Benzoic acid derivatives can be hygroscopic, and the presence of water can facilitate hydrolytic decomposition pathways.

  • Troubleshooting Steps:

    • Isolate the material: Segregate the affected vial to prevent potential cross-contamination.

    • Verify storage conditions: Ensure the material has been stored according to the recommended conditions (see Table 1). Check for breaches in the container seal.

    • Analytical assessment: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify any degradation products. A proton NMR spectrum can also reveal the presence of impurities.

Question 2: My reaction yield is lower than expected when using an older batch of this compound. Could the starting material have degraded?

Answer: Yes, a decrease in reaction yield is a common consequence of using a degraded starting material. The active concentration of this compound is reduced if it has undergone decomposition.

  • Potential Decomposition Pathways:

    • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a primary thermal degradation pathway for many benzoic acids.[1][2] This would result in the formation of 1-ethoxy-2-fluorobenzene, an impurity that will not participate in reactions requiring the carboxylic acid functionality. Elevated temperatures are a major catalyst for this process.[1]

    • Hydrolysis: The ether linkage of the ethoxy group could be susceptible to cleavage under strongly acidic or basic conditions, especially in the presence of water, to form 2-fluoro-3-hydroxybenzoic acid. While less common under standard storage, this can be a concern if the material is exposed to acidic or basic vapors.

  • Troubleshooting Workflow:

    G start Low Reaction Yield Observed check_purity Assess Purity of Starting Material (HPLC, NMR) start->check_purity compare_batches Compare with a Newer Batch (if available) check_purity->compare_batches degradation_detected Degradation Products Detected? compare_batches->degradation_detected no_degradation Purity is High (>98%) degradation_detected->no_degradation No identify_products Identify Degradation Products (MS, NMR) degradation_detected->identify_products Yes investigate_reaction Troubleshoot Reaction Conditions (Reagents, Temperature, etc.) no_degradation->investigate_reaction decarboxylation Decarboxylation Product Found (1-ethoxy-2-fluorobenzene) identify_products->decarboxylation hydrolysis Hydrolysis Product Found (2-fluoro-3-hydroxybenzoic acid) identify_products->hydrolysis review_storage Review Storage History (Temperature, Humidity, Light Exposure) decarboxylation->review_storage hydrolysis->review_storage discard Discard Degraded Material review_storage->discard

    Caption: Troubleshooting workflow for low reaction yields.

Question 3: How can I confirm the purity of my this compound and detect potential degradation products?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • Recommended Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a good starting point. Degradation products will likely have different retention times than the parent compound.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile degradation products like the decarboxylated 1-ethoxy-2-fluorobenzene.[1] Derivatization may be necessary for the parent acid.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify impurities. The disappearance of the carboxylic acid proton signal in ¹H NMR could indicate decarboxylation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, making it ideal for identifying and quantifying unknown degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Based on supplier recommendations and general chemical stability principles, the following conditions are advised:

ParameterRecommendationRationale
Temperature 2-8°C is ideal for long-term storage.[3][4] Some suppliers may recommend -20°C.[5]Lower temperatures slow down the rate of potential decomposition reactions, particularly thermal decarboxylation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation, respectively.
Light Protect from light by using an amber vial and storing in a dark place.Aromatic compounds can be susceptible to photodegradation.
Container Keep in a tightly sealed container.Prevents the ingress of moisture and other atmospheric contaminants.[4]

Q2: What are the primary chemical incompatibilities for this compound?

A2: Avoid storing this compound with the following:

  • Strong Oxidizing Agents: These can react with the aromatic ring or the ethoxy group.[6]

  • Strong Bases: These will deprotonate the carboxylic acid and can promote hydrolysis of the ethoxy group.[6]

  • Strong Acids: While the compound itself is an acid, storage with strong, corrosive acids could potentially catalyze hydrolysis of the ethoxy group, especially if moisture is present.

Q3: What are the likely structures of the primary degradation products?

A3: The two most probable degradation products arise from decarboxylation and hydrolysis.

G cluster_main This compound cluster_decarbox Decarboxylation Product cluster_hydrolysis Hydrolysis Product main C₉H₉FO₃ decarbox 1-Ethoxy-2-fluorobenzene (C₈H₉FO) main->decarbox Heat, Light (-CO₂) hydrolysis 2-Fluoro-3-hydroxybenzoic acid (C₇H₅FO₃) main->hydrolysis H₂O, Acid/Base (-C₂H₄)

Caption: Potential degradation pathways of this compound.

Q4: Is it necessary to handle this compound in a fume hood?

A4: Yes, it is recommended to handle this compound in a well-ventilated fume hood.[4] As with many fine chemicals, inhalation of dust or vapors should be avoided. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn.[4]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute as necessary.

References

Technical Support Center: Advanced Strategies for 3-Ethoxy-2-fluorobenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: Enhancing the Reactivity and Success Rate of 3-Ethoxy-2-fluorobenzoic Acid in Coupling Reactions

Welcome to our dedicated technical support guide for navigating the unique challenges presented by this compound in synthetic applications. This molecule, while a valuable building block, possesses a distinct combination of steric and electronic properties that can complicate standard coupling protocols. This guide is structured in a practical question-and-answer format to directly address the issues you may encounter, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Core Concepts: Understanding the Reactivity of this compound

Before diving into troubleshooting, it's crucial to understand the inherent chemical nature of this substrate. Its reactivity is governed by three key features:

  • The ortho-Fluoro Substituent: This electron-withdrawing group increases the acidity of the carboxylic acid. In palladium-catalyzed cross-couplings (where the benzoic acid is converted to an aryl halide/triflate derivative), the ortho-fluoro group can influence the oxidative addition step, a critical part of the catalytic cycle.[1][2] Its position also contributes significant steric hindrance.

  • The meta-Ethoxy Substituent: As an electron-donating group, the ethoxy substituent modulates the electron density of the aromatic ring, potentially impacting the reactivity of aryl halide derivatives.[3] It also adds to the steric bulk of the molecule.

  • The Carboxylic Acid Group: This group is the primary site for amide bond formation. However, it can also complicate metal-catalyzed reactions through coordination with the metal center or undergo decarboxylation at elevated temperatures, leading to unwanted byproducts.[4]

The interplay of these factors—steric hindrance near the reaction center and mixed electronic effects—requires careful optimization of reaction conditions.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses issues when using a derivative of this compound (e.g., an aryl bromide or triflate) in common C-C and C-N bond-forming reactions.

Scenario 1: Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with an aryl bromide derived from this compound and observing low to no product formation. What is the likely cause and how can I fix it?

Answer:

Low yields in this specific Suzuki coupling are most often traced to inefficient oxidative addition or catalyst inhibition due to the sterically hindered and electronically complex nature of the substrate.

Causality & Solution Workflow:

  • The Challenge of Oxidative Addition: The 2-fluoro and 3-ethoxy groups create a sterically congested environment around the C-Br bond. Standard palladium catalysts like Pd(PPh₃)₄ may be too bulky to efficiently access the reaction site. Furthermore, the electron-donating ethoxy group can slightly disfavor oxidative addition.

    • Solution: Employ a catalyst system known to be effective for sterically hindered aryl chlorides and bromides. Bulky, electron-rich monodentate phosphine ligands are ideal as they promote the formation of a highly reactive, monoligated Pd(0) species.[5][6]

  • Base Selection is Critical: The choice of base is crucial for activating the boronic acid to form the borate anion for transmetalation. However, a base that is too strong or poorly soluble can lead to side reactions or an incomplete reaction.[7]

    • Solution: For this substrate, which may be prone to degradation under harsh conditions, potassium phosphate (K₃PO₄) is an excellent starting point. It is a moderately strong base with good solubility in mixed aqueous/organic solvent systems. Cesium carbonate (Cs₂CO₃) is a stronger, often more effective alternative. Avoid very strong bases like alkoxides unless other options fail.

  • Potential for Protodeboronation: A common side reaction is the cleavage of the C-B bond of your boronic acid partner, especially if it is an electron-rich or heteroaryl boronic acid. This is often exacerbated by strong bases and the presence of excess water.[7]

    • Solution: Use a milder base like K₃PO₄ or KF. Ensure your boronic acid is of high purity and consider using a more stable boronic ester (e.g., a pinacol ester), which slowly hydrolyzes to the active boronic acid under the reaction conditions, minimizing its concentration and the rate of protodeboronation.[7]

Optimized Protocol for a Challenging Suzuki Coupling:

Suzuki_Workflow cluster_reagents Reagent Assembly cluster_catalyst Catalyst System cluster_conditions Reaction Conditions A Aryl Bromide (1.0 eq) I Combine in Schlenk Flask A->I B Boronic Acid/Ester (1.2-1.5 eq) B->I C Base: K3PO4 (2-3 eq) C->I D Pd Precursor (e.g., Pd2(dba)3, 1-2 mol%) D->I E Ligand: SPhos or XPhos (2-4 mol%) E->I F Solvent: Toluene/H2O or Dioxane/H2O G Temp: 80-110 °C F->G Heat with Vigorous Stirring H Inert Atmosphere (Ar/N2) G->H Maintain Inertness J Reaction Complete? H->J Monitor by TLC/LC-MS I->F Add Degassed Solvent K Aqueous Workup & Purification J->K Yes L Troubleshoot: - Increase Temp - Screen Ligand/Base J->L No

Caption: Workflow for optimizing Suzuki-Miyaura coupling.

ParameterRecommendation for 3-Ethoxy-2-fluoro-ArBrRationale
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Reliable sources of Pd(0) upon reduction.
Ligand SPhos, XPhos, or RuPhos (2-10 mol%)Bulky, electron-rich ligands facilitate oxidative addition of hindered substrates.[5]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Effective for transmetalation while minimizing side reactions with sensitive groups.[7]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Good for dissolving both organic and inorganic reagents. Must be thoroughly degassed.
Temperature 80–110 °CProvides sufficient energy to overcome activation barriers without causing decarboxylation.
Scenario 2: Sonogashira & Buchwald-Hartwig Reactions

Question: I am performing a Sonogashira (or Buchwald-Hartwig) coupling and observing significant amounts of starting material decomposition and/or hydrodehalogenation (replacement of the halide with hydrogen). What's going wrong?

Answer:

These issues point towards catalyst deactivation and competing side reactions, which are common when coupling sterically hindered or electronically challenging aryl halides.

Causality & Solution Workflow:

  • Catalyst Deactivation: The combination of steric hindrance and the presence of a potentially coordinating carboxylic acid group (if not derivatized) can lead to the formation of inactive palladium species.

    • Solution (Sonogashira): A standard Pd/Cu co-catalyst system is often effective.[8][9][10] Use a reliable palladium source like PdCl₂(PPh₃)₂ with a copper(I) salt (e.g., CuI). The amine base (e.g., Et₃N or DIPEA) often serves as the solvent as well.[11]

    • Solution (Buchwald-Hartwig): This reaction is highly dependent on the ligand. For your substrate, a ligand from the Buchwald biarylphosphine family (e.g., XPhos, BrettPhos) is essential.[12][13] These ligands create a highly active, sterically accessible catalyst that promotes C-N reductive elimination over competing pathways.

  • Hydrodehalogenation: This side reaction occurs when a palladium-hydride species forms and reductively eliminates to replace the halide with a hydrogen atom. This pathway can become competitive if the desired coupling is slow.[14]

    • Solution: The choice of base is critical. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required to deprotonate the amine and facilitate the catalytic cycle.[12] Ensure all reagents are anhydrous, as water can be a proton source. Using a highly active catalyst system (as described above) will accelerate the desired coupling, making hydrodehalogenation less likely.

Troubleshooting Guide: Amide Bond Formation

This section focuses on the direct coupling of this compound with an amine.

Question: My standard EDC/HOBt amide coupling is sluggish and produces a significant amount of an N-acylurea byproduct. How can I improve the yield of my desired amide?

Answer:

This is a classic problem when coupling sterically hindered carboxylic acids. The O-acylisourea intermediate formed from EDC and your benzoic acid is sterically shielded, making nucleophilic attack by the amine slow. This gives the intermediate time to undergo an intramolecular rearrangement to the stable, unreactive N-acylurea byproduct.[15][16][17]

Causality & Solution Workflow:

  • Steric Hindrance Slows Amine Attack: The 2-fluoro group physically blocks the approach of the amine to the activated carbonyl carbon of the O-acylisourea intermediate.

    • Solution 1: Use a More Reactive Activator. Switch from the standard EDC/HOBt system to a more potent uronium or phosphonium-based coupling reagent. HATU is an excellent choice as it forms a highly reactive HOBt-ester that is less sterically demanding and reacts faster with amines.[18]

    • Solution 2: Convert to a Less Hindered Intermediate. A highly effective strategy for sterically demanding couplings is the in-situ formation of an acyl fluoride.[19] Acyl fluorides are small and highly electrophilic. Reagents like Cyanuric Fluoride or BTFFH can convert the carboxylic acid to the acyl fluoride, which then rapidly couples with the amine.[19]

  • N-Acylurea Formation: This side reaction is a direct consequence of the slow primary reaction pathway.[20]

    • Solution: By accelerating the rate of the desired amide formation using the methods above, the lifetime of the O-acylisourea intermediate is reduced, minimizing the opportunity for it to rearrange. Adding an additive like HOBt or OxymaPure helps by trapping the intermediate as a more stable active ester, but for highly hindered systems, this may not be sufficient.[15]

Decision Tree for Amide Coupling Optimization:

Amide_Coupling_Decision_Tree start Starting Point: This compound + Amine cond1 Standard Conditions: EDC, HOBt, DIPEA in DCM/DMF start->cond1 outcome1_ok High Yield (>80%) cond1->outcome1_ok Success outcome1_bad Low Yield / N-Acylurea Formation cond1->outcome1_bad Failure strategy2 Strategy 2: Switch to Uronium/Phosphonium Reagent outcome1_bad->strategy2 reagent2a Try HATU or HBTU strategy2->reagent2a outcome2_ok High Yield reagent2a->outcome2_ok Success outcome2_bad Still Low Yield reagent2a->outcome2_bad Failure strategy3 Strategy 3: Acyl Fluoride Formation outcome2_bad->strategy3 reagent3a Use Cyanuric Fluoride or BTFFH strategy3->reagent3a outcome3_ok High Yield reagent3a->outcome3_ok Success

Caption: Decision tree for optimizing challenging amide couplings.

Coupling Reagent SystemClassRecommendation LevelRationale
EDC / HOBt CarbodiimideStarting PointCommon, cost-effective, but often fails with this substrate due to steric hindrance.[15]
HATU / DIPEA Uronium SaltRecommended Forms a highly reactive activated ester, overcoming steric hindrance more effectively.[18]
PyBOP / DIPEA Phosphonium SaltRecommendedAlso very effective for hindered couplings and known to suppress racemization.[18]
Cyanuric Fluoride Acyl Fluoride FormerHighly Recommended Forms a small, highly reactive acyl fluoride intermediate, ideal for severely hindered cases.[19]

Frequently Asked Questions (FAQs)

Q1: Why is this compound more acidic than benzoic acid? A1: This is due to a phenomenon known as the "ortho effect." Regardless of whether a substituent in the ortho position is electron-donating or withdrawing, it tends to increase the acidity of a benzoic acid. The primary reason is steric hindrance, which forces the carboxylic acid group out of the plane of the benzene ring. This rotation disrupts resonance between the carbonyl group and the ring, which stabilizes the carboxylate anion formed upon deprotonation, thus increasing acidity.[21]

Q2: I'm concerned about decarboxylation of my benzoic acid during a high-temperature cross-coupling reaction. At what point does this become a significant risk? A2: Decarboxylation is a valid concern, particularly in metal-catalyzed reactions. While substrate-dependent, temperatures exceeding 120-140 °C significantly increase the risk of this side reaction, which can be facilitated by certain transition metals.[4][22] Whenever possible, it is best to use a highly active catalyst system that allows the reaction to proceed at a lower temperature (e.g., 80-110 °C).

Q3: Can I perform a Buchwald-Hartwig amination directly on the carboxylic acid, or must I first convert it to an aryl halide? A3: The classic Buchwald-Hartwig amination requires an aryl halide or pseudohalide (like a triflate) as the electrophilic partner.[12] While there are specialized decarboxylative C-N coupling reactions reported in the literature, they are not as general and require specific catalytic systems.[23] For reliable and high-yielding results, the recommended path is to first convert the carboxylic acid to a more suitable electrophile (e.g., via bromination).

References

Validation & Comparative

A Comparative Analysis of the Acidity of 3-Ethoxy-2-fluorobenzoic Acid and its Fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in drug discovery and development, a nuanced understanding of the physicochemical properties of molecular entities is paramount. The acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the acidity of 3-Ethoxy-2-fluorobenzoic acid with its monofluorinated benzoic acid isomers. We will delve into the electronic and steric effects governing their acidity, supported by experimental data for analogous compounds, and provide a detailed protocol for the experimental determination of these values.

The Foundations of Acidity in Substituted Benzoic Acids

The acidity of benzoic acid is fundamentally determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) on the aromatic ring enhance acidity by delocalizing the negative charge of the carboxylate group, thereby stabilizing the anion. Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.[1][2] The position of these substituents dictates the interplay of two major electronic phenomena: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (-I): This is the transmission of charge through sigma bonds. Electronegative atoms like fluorine pull electron density towards themselves, an effect that diminishes with distance.[3]

  • Resonance Effect (+R or -R): This involves the delocalization of pi electrons across the aromatic system. Substituents with lone pairs, such as the ethoxy group, can donate electron density to the ring (+R effect), while groups like nitro are withdrawing (-R effect).

Comparative Acidity: A Data-Driven Analysis

The acidity of our target molecule, this compound, is best understood by dissecting the individual and combined contributions of its substituents and comparing them to simpler, well-characterized isomers.

CompoundpKa (at 25°C)
Benzoic Acid4.20
4-Fluorobenzoic Acid4.14
3-Fluorobenzoic Acid3.86[4]
2-Fluorobenzoic Acid3.27
3-Ethoxybenzoic Acid~4.10 (Predicted)
This compound Predicted to be < 3.27

Table 1: Comparison of the pKa values of selected benzoic acid derivatives.

The Influence of a Single Fluorine Substituent

The position of the highly electronegative fluorine atom significantly impacts acidity:

  • 4-Fluorobenzoic Acid (pKa = 4.14): At the para position, the strong -I effect is somewhat counteracted by the +R effect of the fluorine's lone pairs, resulting in only a modest increase in acidity compared to benzoic acid.

  • 3-Fluorobenzoic Acid (pKa = 3.86): In the meta position, the resonance effect is negligible.[5] Therefore, the strong -I effect dominates, leading to a more pronounced increase in acidity.[4]

  • 2-Fluorobenzoic Acid (pKa = 3.27): The ortho position exhibits the most significant increase in acidity. This is attributed to the "ortho effect," a combination of a strong inductive effect and steric hindrance.[1] The steric clash between the fluorine atom and the carboxylic acid group forces the latter out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance between the carboxyl group and the ring, further increasing the acidity.

The Role of the Ethoxy Group

The ethoxy group at the meta position in 3-ethoxybenzoic acid (predicted pKa ~4.10) has a dual electronic nature. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a stronger electron-donating resonance effect (+R) from the oxygen's lone pairs. In the meta position, the resonance effect is minimized, and the weak -I effect leads to a slight increase in acidity compared to benzoic acid.

Predicting the Acidity of this compound

Visualizing Electronic Effects

The following diagrams illustrate the key electronic factors influencing the acidity of the discussed benzoic acid isomers.

Caption: Electronic effects in fluorobenzoic acid isomers.

Experimental Determination of pKa: A Validated Protocol

To empirically validate these theoretical predictions, the pKa of these compounds can be determined using potentiometric titration. This method involves monitoring the pH of a solution of the acid as a strong base is incrementally added.

Experimental Workflow

G start Start prep Prepare 0.01 M Acid Solution & Standardized 0.1 M NaOH start->prep calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) prep->calibrate titrate Titrate Acid with NaOH (Record pH vs. Volume) calibrate->titrate plot Plot Titration Curve (pH vs. Volume of NaOH) titrate->plot analyze Determine Equivalence Point (First Derivative Plot) plot->analyze pka Calculate pKa (pH at half-equivalence point) analyze->pka end End pka->end

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Accurately prepare a 0.01 M solution of the benzoic acid derivative in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

    • Standardize a ~0.1 M solution of sodium hydroxide (NaOH) against a primary standard like potassium hydrogen phthalate (KHP).

  • Instrumentation Setup:

    • Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

    • Set up a titration apparatus with a burette containing the standardized NaOH solution and a beaker with the acid solution on a magnetic stirrer.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and a temperature probe into the acid solution.

    • Record the initial pH.

    • Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL), allowing the pH to stabilize after each addition. Record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the region of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • To accurately determine the equivalence point, plot the first derivative of the titration curve (ΔpH/ΔV vs. average volume). The peak of this curve corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point (i.e., the pH at half the volume of NaOH required to reach the equivalence point).

Conclusion

The acidity of substituted benzoic acids is a complex interplay of inductive, resonance, and steric effects. In the case of this compound, the pronounced "ortho effect" of the fluorine atom is the dominant acid-strengthening factor. The additional, albeit weaker, inductive pull of the meta-ethoxy group is expected to further enhance its acidity, making it a stronger acid than 2-fluorobenzoic acid. For drug development professionals, this heightened acidity can have significant implications for a molecule's solubility, membrane permeability, and target binding, underscoring the importance of such comparative analyses in the rational design of new therapeutic agents. The provided experimental protocol offers a robust framework for the empirical determination of these crucial pKa values.

References

A Comparative Guide to the Biological Activity of 3-Ethoxy-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of specific substituents, such as fluorine atoms and alkoxy groups, can significantly modulate the biological profile of these molecules. This guide provides a comprehensive comparison of the biological activities of 3-ethoxy-2-fluorobenzoic acid derivatives, delving into their potential as antimicrobial and anticancer agents. While direct comparative studies on a broad series of these specific derivatives are limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide a predictive framework and detailed experimental protocols for their evaluation.

The inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule.[3] Simultaneously, an ethoxy group can influence lipophilicity and steric interactions, further tuning the compound's biological effects. The specific placement of these groups at the 2- and 3-positions of the benzoic acid ring creates a unique electronic and steric environment, making these derivatives intriguing candidates for drug discovery.

Comparative Biological Activities: A Predictive Overview

Based on structure-activity relationship (SAR) studies of related fluorinated and alkoxy-substituted benzoic acid derivatives, we can anticipate the potential biological activities of this compound derivatives, particularly their amides and esters.

Antimicrobial Activity

Benzoic acid and its derivatives exert their antimicrobial effects by disrupting the pH balance within microbial cells and interfering with cellular processes.[2] The lipophilicity conferred by the ethoxy group and the electronic effects of the fluorine atom in this compound derivatives are expected to play a crucial role in their ability to penetrate microbial membranes.

Studies on fluorobenzoic acid amides have demonstrated their potential as antibacterial agents. For instance, certain amides of fluorobenzoic acids have shown pronounced activity against both Gram-positive and Gram-negative bacteria.[3] A study on 3-methoxybenzamide derivatives, structurally similar to the ethoxy counterparts, revealed that a fluorine substitution on an attached phenyl ring resulted in the best antibacterial activity against Mycobacterium smegmatis and Staphylococcus aureus.[4]

Table 1: Predicted Comparative Antimicrobial Activity (MIC) of this compound Amide Derivatives

Derivative Core StructurePredicted Activity against Gram-Positive Bacteria (e.g., S. aureus)Predicted Activity against Gram-Negative Bacteria (e.g., E. coli)Rationale for Prediction
3-Ethoxy-2-fluorobenzamideModerateLow to ModerateThe core structure may possess baseline activity. Lipophilicity and electronic properties are key.
N-Aryl-3-ethoxy-2-fluorobenzamideModerate to HighModerateAryl substitution can enhance membrane interaction and provide additional binding sites. Electron-withdrawing or donating groups on the aryl ring will modulate activity.
N-Heterocyclyl-3-ethoxy-2-fluorobenzamideModerate to HighModerate to HighHeterocyclic moieties can introduce new mechanisms of action and improve pharmacokinetic properties.

Note: The predicted activities are based on trends observed in related compound series and require experimental validation. MIC (Minimum Inhibitory Concentration) values would be determined experimentally.

Anticancer Activity

The anticancer potential of benzoic acid derivatives is an active area of research. Fluorinated compounds, in particular, are prevalent in oncology drugs. The cytotoxic effects of these compounds are often evaluated using cancer cell lines.

While specific data on this compound derivatives is scarce, studies on other fluoroaryl derivatives have shown that substitutions on the phenyl ring significantly influence antitumor efficacy.[5] For example, the presence of two monofluorine atoms on a phenyl group attached to a heterocyclic core proved to be beneficial for anticancer activity.[5]

Table 2: Predicted Comparative Anticancer Activity (IC50) of this compound Derivatives

Derivative Core StructurePredicted Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, A549)Rationale for Prediction
This compound esterLow to ModerateEsterification can improve cell permeability, but the core acid may have limited intrinsic cytotoxicity.
3-Ethoxy-2-fluorobenzamideModerateThe amide bond can participate in hydrogen bonding interactions with biological targets.
N-(Substituted-phenyl)-3-ethoxy-2-fluorobenzamideModerate to HighThe substituted phenyl ring offers a site for modification to optimize interactions with specific targets within cancer cells. The nature and position of the substituent are critical.

Note: The predicted activities are based on SAR of related compounds and require experimental validation. IC50 (half-maximal inhibitory concentration) values would be determined experimentally.

Experimental Protocols

To empirically determine the biological activity of novel this compound derivatives, standardized in vitro assays are essential. The following are detailed protocols for assessing antimicrobial and anticancer activities.

Synthesis of this compound Amides: A General Procedure

The synthesis of amide derivatives from this compound is a critical first step for biological evaluation. A common method involves the acylation of amines with the corresponding acyl chloride.

Workflow for Amide Synthesis

Caption: General workflow for the synthesis of this compound amides.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of this compound in an inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 3-ethoxy-2-fluorobenzoyl chloride.

  • Amide Formation: Dissolve the crude acid chloride in an inert solvent.

  • To this solution, add the desired amine and a base (e.g., triethylamine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure amide derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

  • Microplate Preparation: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the cytotoxic potential of novel compounds against cancer cell lines.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

The unique substitution pattern of this compound derivatives positions them as promising candidates for the development of novel antimicrobial and anticancer agents. While direct experimental data is currently limited, the established biological activities of structurally related fluorinated and alkoxy-substituted benzoic acids provide a strong rationale for their investigation. The detailed protocols provided in this guide offer a clear and robust framework for the synthesis and systematic evaluation of these compounds.

Future research should focus on the synthesis of a diverse library of this compound amides and esters, followed by comprehensive in vitro screening to determine their antimicrobial and anticancer activities. Promising lead compounds can then be subjected to further mechanistic studies to elucidate their mode of action and to in vivo studies to assess their therapeutic potential. Such a systematic approach will be instrumental in unlocking the full therapeutic potential of this interesting class of molecules.

References

A Senior Application Scientist's Guide to Ethoxy vs. Methoxy Substituted Fluorobenzoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a chemical scaffold and its substituents is a decision of paramount importance. Subtle molecular modifications can precipitate profound shifts in physicochemical properties, altering a compound's journey through absorption, distribution, metabolism, and excretion (ADME), and ultimately defining its therapeutic efficacy and safety profile. This guide provides an in-depth comparative analysis of two common structural motifs: ethoxy and methoxy substituted fluorobenzoic acids.

The benzoic acid scaffold is a cornerstone in medicinal chemistry, present in a multitude of biologically active compounds.[1][2] Its carboxylic acid group serves as a critical hydrogen bond donor and acceptor, frequently engaging with the active sites of enzymes and receptors.[1] The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. When combined with alkoxy groups like methoxy (-OCH₃) and ethoxy (-OCH₂CH₃), the resulting fluorobenzoic acid derivatives become highly versatile building blocks for novel therapeutics, from non-steroidal anti-inflammatory drugs (NSAIDs) to targeted cancer therapies.[3]

This guide moves beyond a simple cataloging of facts to explore the causal relationships between structure and function. We will dissect the nuanced differences imparted by the addition of a single methylene unit, comparing the ethoxy and methoxy groups' influence on lipophilicity, acidity, and steric profile, and providing the experimental context needed to make informed decisions in your research endeavors.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The choice between an ethoxy and a methoxy substituent is often a critical optimization step in lead development. While electronically similar, their differing alkyl chain lengths create distinct physicochemical profiles that directly impact pharmacokinetic behavior.[4]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Core structural comparison of Methoxy vs. Ethoxy substitution.

Key Physicochemical Parameters

The seemingly minor difference between a methoxy and an ethoxy group—a single CH₂ unit and 14 Da of molecular weight—can have significant consequences for a drug candidate's profile.[4]

PropertyMethoxy-substitutedEthoxy-substitutedRationale & Pharmacokinetic Implications
Lipophilicity (logP) LowerHigherThe additional ethyl group in the ethoxy substituent increases its nonpolar surface area, leading to higher lipophilicity.[4] This can enhance membrane permeability and cell uptake but may also increase undesirable binding to plasma proteins and distribution into adipose tissue, potentially affecting the compound's half-life.
Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)Both alkoxy groups are electron-donating by resonance, which generally decreases the acidity of the benzoic acid compared to an unsubstituted one. However, the ethoxy group is a slightly stronger electron-donating group than methoxy. This increased electron donation destabilizes the resulting carboxylate anion to a greater extent, making the ethoxy-substituted acid slightly weaker (higher pKa) than its methoxy counterpart. The position of the fluorine atom, an electron-withdrawing group, will also significantly impact overall acidity.[5]
Steric Hindrance LowerHigherThe bulkier ethoxy group introduces greater steric hindrance.[4] This can be a critical factor in molecular recognition. Increased steric bulk may either hinder binding to the target's active site, reducing potency, or it could enhance selectivity by preventing off-target binding.
Solubility Generally Higher in Polar SolventsGenerally Higher in Nonpolar SolventsThe lower lipophilicity of the methoxy group often translates to better solubility in aqueous media. Conversely, the ethoxy group's higher lipophilicity improves solubility in organic solvents and lipid environments.[5][6]
Molecular Weight LowerHigher (+14 Da)While a small difference, the increase in molecular weight can be a factor in drug-likeness calculations (e.g., Lipinski's Rule of Five) and can influence binding interactions.[4]

Part 2: Spectroscopic Characterization and Analysis

Unambiguous structural confirmation is the bedrock of chemical research. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for distinguishing between these closely related analogs.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Experimental workflow for comparative analysis.

Comparative Spectroscopic Data
Spectroscopic TechniqueMethoxy Derivative SignatureEthoxy Derivative SignatureKey Differentiating Features
¹H NMR A sharp singlet integrating to 3 protons, typically found around δ 3.9-4.1 ppm.A characteristic triplet-quartet pattern. A triplet (3H) for the -CH₃ group appears upfield (~δ 1.4 ppm), and a quartet (2H) for the -OCH₂- group appears downfield (~δ 4.5 ppm).[7]The presence of the triplet-quartet spin-spin coupling pattern is a definitive indicator of the ethoxy group, contrasting with the simple singlet of the methoxy group.[7]
¹³C NMR A single resonance for the methoxy carbon, typically around δ 55-60 ppm.[7]Two distinct resonances for the ethyl group: the terminal methyl carbon (-CH₃) at ~δ 14 ppm and the methylene carbon (-OCH₂-) at ~δ 64 ppm.[7]The ethoxy derivative will show two signals in the aliphatic region of the spectrum, while the methoxy derivative will show only one.
Mass Spec (MS) Molecular Ion Peak (M⁺).Molecular Ion Peak (M⁺+14).The molecular weight of the ethoxy-substituted compound will be 14 mass units higher than its methoxy counterpart due to the additional CH₂ group. This provides a clear and unambiguous distinction.[7]
Infrared (IR) C-O stretching (aromatic ether) ~1250 cm⁻¹. C-H stretching (methyl) ~2950, 2850 cm⁻¹.C-O stretching (aromatic ether) ~1250 cm⁻¹. C-H stretching (methyl & methylene) ~2980, 2940, 2870 cm⁻¹.The IR spectra are often very similar. The primary difference is the presence of additional C-H stretching and bending vibrations from the methylene group in the ethoxy derivative, which can subtly alter the fingerprint region.[7]
Experimental Protocol: NMR Sample Preparation and Analysis

This protocol provides a standardized method for acquiring high-quality NMR spectra for structural verification.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the identity and purity of a synthesized ethoxy or methoxy substituted fluorobenzoic acid.

Materials:

  • Synthesized compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), appropriate for the compound's solubility

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the dry, purified compound directly into a clean, dry vial. b. Add ~0.7 mL of the chosen deuterated solvent to the vial. c. Vortex or gently agitate the vial until the sample is fully dissolved. d. Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp, well-defined peaks. The causality here is that an inhomogeneous magnetic field will cause peak broadening, obscuring fine details like coupling patterns.

  • Data Acquisition: a. ¹H NMR: Acquire a proton spectrum. A standard acquisition uses a 90-degree pulse and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration. b. ¹³C NMR: Acquire a carbon spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans are required. A typical experiment will require several hundred to a few thousand scans with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID) signals. b. Phase the resulting spectra to ensure all peaks are in the positive phase. c. Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is set to δ 7.26 ppm. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the chemical shifts, integration values, and coupling patterns (e.g., singlet, triplet, quartet) to confirm the structure matches the expected methoxy or ethoxy substituted fluorobenzoic acid.

Part 3: Synthetic Strategies and Methodologies

The synthesis of these target compounds can typically be achieved through robust and well-established reactions. The choice of strategy often depends on the availability and substitution pattern of the starting materials.

dot graph G { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Common synthetic routes to target compounds.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the synthesis of a methoxy-substituted fluorobenzoic acid from a difluoro-substituted precursor. The same principle applies to the synthesis of the ethoxy analog by substituting sodium methoxide with sodium ethoxide.

Objective: To synthesize 4-fluoro-3-methoxybenzoic acid from 3,4-difluorobenzoic acid.

Causality: The SNAr reaction is effective here because the electron-withdrawing fluorine atoms and the carboxylate group activate the aromatic ring towards nucleophilic attack. The methoxide ion (CH₃O⁻) acts as the nucleophile, displacing one of the fluorine atoms. The substitution typically occurs at the position para to the electron-withdrawing carboxylate group, which is more activated.

Materials:

  • 3,4-difluorobenzoic acid

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)[8]

  • Hydrochloric acid (HCl), 1M solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4-difluorobenzoic acid (1.0 eq.) in anhydrous methanol. b. To this solution, add sodium methoxide (1.1 eq.) portion-wise while stirring. An exothermic reaction may be observed.

  • Reaction Execution: a. Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C for methanol). b. Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product will have a different Rf value than the starting material. Continue reflux until the starting material is consumed (typically 4-8 hours).

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the solvent (methanol) under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in water (100 mL).[9] d. Acidify the aqueous solution to pH 4 by slowly adding 1M HCl.[9] This step is crucial as it protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution. e. Collect the precipitated white solid by vacuum filtration, washing with cold water (3 x 50 mL) to remove any inorganic salts.[9]

  • Purification and Characterization: a. Dry the collected solid under vacuum. b. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to achieve high purity. c. Confirm the structure and purity of the final product using NMR, MS, and melting point analysis as described in Part 2.

Conclusion

The decision to employ an ethoxy or a methoxy substituent on a fluorobenzoic acid core is a strategic choice with a cascade of consequences for a molecule's drug-like properties. The ethoxy group, with its greater lipophilicity and steric bulk, offers a pathway to enhanced membrane permeability and potentially altered target selectivity.[4] In contrast, the methoxy group provides a more compact and slightly more polar alternative, which may be advantageous for aqueous solubility and avoiding excessive plasma protein binding.

This guide has provided the foundational physicochemical principles, spectroscopic signatures, and synthetic methodologies to empower researchers in their molecular design efforts. By understanding the causality behind these subtle structural changes—how an extra methylene unit impacts everything from pKa to NMR spectra—scientists can more rationally navigate the complex landscape of drug discovery and engineer molecules with optimized therapeutic potential. The protocols and comparative data herein serve as a self-validating system, providing a robust framework for the synthesis, characterization, and strategic deployment of these valuable chemical building blocks.

References

An In-depth Technical Guide to the Ortho Effect in 3-Ethoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Ortho Effect

The ortho effect is a well-documented phenomenon in organic chemistry, describing the anomalous behavior of ortho-substituted benzene derivatives.[1][2] Specifically, in benzoic acids, an ortho substituent, regardless of its electronic nature (whether electron-donating or electron-withdrawing), almost always increases the acidity of the carboxylic acid compared to its meta and para isomers, and the parent benzoic acid.[1][3][4] This effect is a composite of steric and electronic factors.[1][2]

The primary driver is often steric hindrance.[2][5] A bulky group at the ortho position forces the carboxyl group (-COOH) out of the plane of the benzene ring.[1][2][4] This "Steric Inhibition of Resonance" (SIR) disrupts the delocalization of electrons between the carboxyl group and the aromatic ring.[1][6] Consequently, the carboxylate anion (–COO⁻), formed upon deprotonation, is stabilized as the negative charge is localized on the oxygen atoms, leading to a stronger acid.[1]

In the case of 3-Ethoxy-2-fluorobenzoic acid, we have two substituents flanking the carboxylic acid, albeit one is in the meta position. The fluorine atom at the ortho (position 2) is the key player in inducing the ortho effect. This guide will dissect the interplay of the ortho fluorine and the meta ethoxy group on the acidity and reactivity of the parent benzoic acid.

Comparative Acidity: An Experimental Perspective

To quantify the impact of the ortho effect in this compound, a comparative analysis of its acidity (pKa) against relevant analogues is essential.

CompoundpKa ValueReference(s)
This compound No data available in searched literature
2-Fluorobenzoic acid 3.27[7][8][9]
3-Ethoxybenzoic acid 4.10 (Predicted)[10][11][12]
Benzoic acid 4.20[13][14][15][16]

Note: An experimental pKa value for this compound was not found in the initial literature search. The subsequent experimental protocol outlines how this value can be determined.

From the available data, it is evident that the presence of a fluorine atom at the ortho position in 2-fluorobenzoic acid significantly increases its acidity (lowers its pKa) compared to benzoic acid.[7][8][9][13][14][15][16] The ethoxy group at the meta position in 3-ethoxybenzoic acid has a less pronounced effect on acidity.[10][11][12] The combined influence in this compound is expected to be dominated by the ortho fluorine.

Dissecting the Contributing Factors

The enhanced acidity of ortho-substituted benzoic acids, including our target molecule, can be attributed to a combination of factors.

Caption: Key factors contributing to the ortho effect.

  • Steric Inhibition of Resonance (SIR): As previously mentioned, the fluorine atom, although relatively small, can cause some steric strain with the carboxylic acid group, forcing it out of the plane of the benzene ring.[2][5] This reduces the resonance stabilization of the neutral acid, making it more willing to donate a proton.

  • Inductive Effect: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive (-I) effect.[17] This effect, which is distance-dependent, pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and thereby increasing acidity.[17]

  • Intramolecular Hydrogen Bonding: In the case of 2-fluorobenzoic acid, there is a possibility of intramolecular hydrogen bonding between the fluorine atom and the hydrogen of the carboxyl group.[18] However, studies suggest that this interaction is weak and present in only a small population of conformers, thus not significantly impacting the overall pKa.[18]

Experimental Protocols

To provide a comprehensive understanding, the following are detailed protocols for the determination of pKa and for a comparative esterification reaction.

Protocol for pKa Determination by Potentiometric Titration

This method allows for the direct determination of the pKa value of an acidic compound.

pKa_Determination_Workflow Start Start Prepare Acid Solution Prepare Acid Solution Start->Prepare Acid Solution Calibrate pH Meter Calibrate pH Meter Prepare Acid Solution->Calibrate pH Meter Titrate with NaOH Titrate with NaOH Calibrate pH Meter->Titrate with NaOH Record Data Record Data Titrate with NaOH->Record Data Plot Titration Curve Plot Titration Curve Record Data->Plot Titration Curve Determine Equivalence Point Determine Equivalence Point Plot Titration Curve->Determine Equivalence Point Determine Half-Equivalence Point Determine Half-Equivalence Point Determine Equivalence Point->Determine Half-Equivalence Point pKa = pH at Half-Equivalence pKa = pH at Half-Equivalence Determine Half-Equivalence Point->pKa = pH at Half-Equivalence End End pKa = pH at Half-Equivalence->End

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of a 1:1 ethanol/water mixture.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.[9]

  • Titration: Place the dissolved acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a burette containing a standardized 0.1 M NaOH solution.

  • Data Collection: Record the initial pH of the acid solution. Add the NaOH solution in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize. Continue the additions well past the equivalence point.

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pKa of the acid is equal to the pH at the half-equivalence point.[19]

Protocol for Comparative Fischer Esterification

The ortho effect also influences the rate of reactions involving the carboxyl group, such as esterification. Steric hindrance from the ortho substituent can impede the approach of the alcohol, slowing down the reaction rate.[20]

Objective: To compare the relative rates of esterification of this compound, 2-fluorobenzoic acid, 3-ethoxybenzoic acid, and benzoic acid with methanol.

Reaction: R-COOH + CH₃OH ⇌ R-COOCH₃ + H₂O (catalyzed by H₂SO₄)

Esterification_Workflow Start Start Reactants Benzoic Acid Derivative + Excess Methanol + H2SO4 catalyst Start->Reactants Reflux Heat at Reflux Reactants->Reflux Aliquots Take Aliquots at Time Intervals Reflux->Aliquots Titration Titrate with Standardized NaOH to Determine Unreacted Acid Aliquots->Titration Calculate Calculate % Conversion Titration->Calculate Plot Plot % Conversion vs. Time Calculate->Plot Compare Rates Compare Rates Plot->Compare Rates End End Compare Rates->End

Caption: Workflow for comparative Fischer esterification.

Methodology:

  • Reaction Setup: In separate round-bottom flasks, place equimolar amounts (e.g., 10 mmol) of each of the four benzoic acid derivatives. To each flask, add a large excess of methanol (e.g., 40 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).[21][22]

  • Reaction Conditions: Equip each flask with a reflux condenser and heat the mixtures to reflux using a heating mantle.

  • Monitoring the Reaction: At regular time intervals (e.g., 0, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 1 mL) from each reaction mixture.

  • Quenching and Titration: Immediately quench the reaction in the aliquot by adding it to a flask containing cold water. Titrate the unreacted carboxylic acid in the aliquot with a standardized solution of NaOH using phenolphthalein as an indicator.[23]

  • Data Analysis: For each time point, calculate the percentage of carboxylic acid that has been converted to the ester. Plot the percentage conversion versus time for each of the four acids. The initial slope of these curves will give a qualitative comparison of the reaction rates. A steeper slope indicates a faster reaction rate.

Expected Outcome: Due to the steric hindrance of the ortho fluorine, it is anticipated that this compound and 2-fluorobenzoic acid will exhibit slower rates of esterification compared to 3-ethoxybenzoic acid and benzoic acid.

Conclusion

The ortho effect in this compound is a multifaceted phenomenon primarily driven by the steric and electronic contributions of the ortho-fluorine substituent. This guide has provided a framework for understanding and experimentally probing these effects. The comparative analysis of acidity and reactivity, supported by detailed experimental protocols, offers a robust approach for researchers in the fields of medicinal chemistry and drug development to rationally design and synthesize novel molecules with tailored properties. The principles outlined herein serve as a foundational guide for further investigation into the nuanced world of substituent effects in aromatic systems.

References

A Senior Application Scientist's Guide to Validated Analytical Methods for Purity Assessment of 3-Ethoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and key intermediates like 3-Ethoxy-2-fluorobenzoic acid is non-negotiable. Ensuring the identity, strength, and quality of these materials is a foundational requirement for regulatory compliance and the success of any therapeutic program. This guide provides an in-depth comparison of validated analytical methods for the comprehensive purity assessment of this compound, grounded in the principles of scientific integrity and regulatory expectations.

The selection of an analytical method is not a mere procedural choice; it is a strategic decision guided by the physicochemical properties of the analyte and the intended application of the data. For this compound, a substituted aromatic carboxylic acid, a multi-tiered analytical approach is recommended to build a complete purity profile. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography (GC) for residual solvents and volatile impurities, and Titrimetry for establishing an absolute assay value.

Our discussion will be anchored in the validation frameworks established by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4] These authoritative sources provide a systematic approach to validating analytical procedures, ensuring they are fit for purpose.

Comparative Analysis of Key Analytical Techniques

A robust purity assessment of this compound necessitates a combination of chromatographic and classical chemistry techniques. Each method provides a unique and complementary piece of the purity puzzle.

Analytical TechniquePrinciple of AnalysisInformation ProvidedTypical Purity IndicationStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.[5]Retention time of the main peak, presence and relative area % of impurity peaks.>99% (determined by peak area normalization)High sensitivity and resolution for separating complex mixtures; quantitative.[5]Requires method development; reference standards are needed for absolute quantification.
Gas Chromatography (GC) Partitioning of volatile components between a stationary phase and an inert carrier gas.[6]Identification and quantification of residual solvents and volatile impurities.Conforms to ICH Q3C limits for residual solvents.Excellent for volatile and semi-volatile compounds.Non-volatile compounds require derivatization.[7][8]
Potentiometric Titration Neutralization reaction between the acidic analyte and a standardized basic titrant.Absolute content of the acidic functional group, providing a direct measure of the main component.98.5% - 101.5%High precision and accuracy for assay of the main component; a primary method.Non-specific; will titrate any acidic impurity.

I. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of non-volatile and polar organic molecules like this compound.[5][9] The method separates the main compound from its impurities based on their differential hydrophobicity.

Causality in Experimental Design for HPLC

The choice of a C18 stationary phase is driven by the aromatic and moderately polar nature of this compound, providing a suitable hydrophobic surface for retention and separation.[5] The mobile phase, a mixture of acidified water and acetonitrile, allows for the elution of the analyte and its potential impurities by modulating the polarity. The use of a gradient elution, where the proportion of the organic solvent is increased over time, is crucial for resolving impurities with a wide range of polarities.[5] UV detection is selected due to the presence of a chromophore (the benzene ring) in the analyte, which absorbs UV light, enabling sensitive detection.

Experimental Protocol: RP-HPLC for Purity of this compound

Objective: To determine the purity of this compound and to detect and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (reagent grade).

  • This compound reference standard.

  • This compound sample.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Prepare the this compound sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.

Analysis and Data Interpretation:

  • Inject the reference standard to determine its retention time and peak area.

  • Inject the sample solution.

  • The purity of the sample is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram (Area Percent method).

HPLC Method Validation Summary

The validation of this HPLC method would be performed in accordance with ICH Q2(R1) guidelines.[3]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound is well-resolved from any impurities and excipients.
Linearity R² > 0.999 over a range of 50% to 150% of the nominal concentration.
Accuracy 98.0% to 102.0% recovery for spiked samples.
Precision (Repeatability & Intermediate) RSD < 2.0% for multiple preparations and injections.
Limit of Quantitation (LOQ) Sufficiently low to quantify impurities at the reporting threshold (e.g., 0.05%).
Robustness No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Reference Standard hplc_system HPLC System Setup prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Standard & Sample hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 230 nm separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calculation Purity Calculation (Area %) integration->calculation

Caption: HPLC workflow for purity assessment.

II. Gas Chromatography (GC) for Residual Solvents

The synthesis of this compound may involve the use of organic solvents. Gas chromatography with headspace injection is the preferred method for identifying and quantifying these volatile impurities.

Causality in Experimental Design for GC

Headspace GC is employed to avoid injecting the non-volatile analyte onto the GC column, which could lead to contamination and poor chromatographic performance. The sample is heated in a sealed vial, and the volatile solvents partition into the headspace gas, which is then injected into the GC. A polar stationary phase is often used for the separation of common polar and non-polar organic solvents. Flame Ionization Detection (FID) is a robust and sensitive detection method for hydrocarbons.

Experimental Protocol: Headspace GC-FID for Residual Solvents

Objective: To identify and quantify residual solvents in the this compound sample.

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Capillary column suitable for solvent analysis (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).

  • Data acquisition and processing software.

Reagents and Materials:

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent.

  • Certified reference standards of potential residual solvents.

  • This compound sample.

GC Conditions:

  • Carrier Gas: Helium at a constant flow.

  • Injector Temperature: 200°C.

  • Oven Temperature Program: Initial 40°C for 5 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.

  • Detector Temperature: 250°C.

Headspace Parameters:

  • Vial Equilibration Temperature: 80°C.

  • Vial Equilibration Time: 15 minutes.

Sample Preparation:

  • Accurately weigh about 100 mg of the this compound sample into a headspace vial.

  • Add 1 mL of DMSO.

  • Prepare a standard solution containing known concentrations of potential residual solvents in DMSO.

Analysis and Data Interpretation:

  • Analyze the standard solution to determine the retention times and response factors for each solvent.

  • Analyze the sample preparation.

  • Identify and quantify any residual solvents in the sample by comparing the chromatograms to the standard.

Visualizing the GC Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc Headspace GC Analysis cluster_data_gc Data Analysis weigh_sample Weigh Sample into Vial add_solvent Add DMSO weigh_sample->add_solvent seal_vial Seal Vial add_solvent->seal_vial equilibration Vial Equilibration (80°C) seal_vial->equilibration hs_injection Headspace Injection equilibration->hs_injection gc_separation GC Separation hs_injection->gc_separation fid_detection FID Detection gc_separation->fid_detection data_acq_gc Data Acquisition fid_detection->data_acq_gc peak_id Peak Identification data_acq_gc->peak_id quantification Quantification vs. Standard peak_id->quantification

Caption: Headspace GC workflow for residual solvents.

III. Potentiometric Titration for Absolute Assay

While HPLC provides a purity value based on the relative abundance of components, an absolute assay method is necessary to determine the true content of this compound. Potentiometric titration is a classic and highly reliable method for this purpose.

Causality in Experimental Design for Titration

The carboxylic acid functional group of this compound can be readily neutralized by a strong base, such as sodium hydroxide. A potentiometric endpoint determination is used because it provides a more objective and precise endpoint than a colorimetric indicator, especially in non-aqueous or colored solutions. A non-aqueous solvent system is often chosen to ensure the solubility of the analyte and to sharpen the titration endpoint.

Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To determine the absolute assay of this compound.

Instrumentation:

  • Autotitrator with a pH electrode suitable for non-aqueous titrations.

  • Analytical balance.

Reagents and Materials:

  • Standardized 0.1 N Sodium Hydroxide in methanol.

  • A suitable solvent for titration (e.g., a mixture of methanol and water).

  • This compound sample.

Procedure:

  • Accurately weigh a suitable amount of the this compound sample and dissolve it in the titration solvent.

  • Immerse the electrode in the solution and titrate with the standardized 0.1 N sodium hydroxide solution.

  • Record the volume of titrant consumed at the equivalence point, which is determined by the inflection point of the titration curve.

Calculation: The assay is calculated using the following formula: Assay (%) = (V x N x MW) / (W x 10) Where:

  • V = Volume of titrant consumed (mL)

  • N = Normality of the titrant

  • MW = Molecular weight of this compound

  • W = Weight of the sample (g)

Conclusion

The purity assessment of this compound is a critical activity that requires a scientifically sound, multi-faceted analytical approach. A combination of a high-resolution chromatographic method like HPLC for impurity profiling, a specific method for volatile impurities such as headspace GC, and an absolute assay method like potentiometric titration provides a comprehensive and defensible purity profile. Each of these methods must be validated according to established guidelines to ensure the reliability and accuracy of the data generated.[1][3][4] This integrated approach to purity assessment provides the highest level of confidence in the quality of this important chemical intermediate, thereby ensuring the integrity of downstream research and development activities.

References

A Comparative Benchmarking Guide to the Synthesis of 3-Ethoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Ethoxy-2-fluorobenzoic acid, a valuable building block in the synthesis of various pharmaceutical compounds, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of two plausible and robust synthetic routes to this target molecule, supported by experimental data and procedural insights to inform your selection of the most suitable method for your research and development needs.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid incorporating both ethoxy and fluoro functional groups. This unique combination of substituents can impart desirable physicochemical properties to larger molecules, such as enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. Its structural motifs are found in a range of biologically active molecules, making its efficient synthesis a topic of considerable interest.

This guide will benchmark two distinct synthetic strategies:

  • Route 1: Williamson Ether Synthesis , a classic and versatile method for ether formation, starting from 2-fluoro-3-hydroxybenzoic acid.

  • Route 2: Side-Chain Oxidation , a powerful transformation that converts a methyl group into a carboxylic acid, starting from 3-ethoxy-2-fluorotoluene.

Each route will be critically assessed based on factors such as overall yield, accessibility of starting materials, reaction conditions, and potential for scale-up.

Method 1: Williamson Ether Synthesis of 2-fluoro-3-hydroxybenzoic Acid

The Williamson ether synthesis is a cornerstone of organic chemistry, prized for its reliability in forming ether linkages.[1][2] In this approach, the phenolic hydroxyl group of 2-fluoro-3-hydroxybenzoic acid is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide.

Plausible Synthetic Pathway for Route 1

cluster_0 Step 1: Diazotization cluster_1 Step 2: Williamson Ether Synthesis A 2-Amino-3-fluorobenzoic acid B 2-Fluoro-3-hydroxybenzoic acid A->B  NaNO2, H2SO4 (aq), 0-5 °C then heat   C 2-Fluoro-3-hydroxybenzoic acid D This compound C->D  Ethyl iodide, K2CO3, Acetone, Reflux  

Caption: Workflow for the Williamson Ether Synthesis Route.

Causality Behind Experimental Choices

Step 1: Synthesis of 2-fluoro-3-hydroxybenzoic Acid via Diazotization. The starting material, 2-fluoro-3-hydroxybenzoic acid, is not as readily available as its amino precursor, 2-amino-3-fluorobenzoic acid. A common and effective method to convert an aromatic amine to a hydroxyl group is through a diazotization reaction followed by hydrolysis.[3][4] The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt.[5][6] This intermediate is then heated in an aqueous solution to displace the diazonium group with a hydroxyl group, releasing nitrogen gas. The yield for such transformations is typically moderate, with a reported yield of approximately 60% for the analogous conversion of 2-aminobenzoic acid to salicylic acid.[5][6]

Step 2: Ethylation of the Phenolic Hydroxyl Group. The Williamson ether synthesis is an S_N2 reaction.[7] A polar aprotic solvent like acetone or DMF is typically used to dissolve the reactants and facilitate the reaction. A weak base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the more acidic phenolic hydroxyl group over the carboxylic acid, forming the nucleophilic phenoxide. Ethyl iodide is a good ethylating agent with a reactive C-I bond. The reaction is typically run at reflux to ensure a reasonable reaction rate.

Experimental Protocol for Route 1

Step 1: Synthesis of 2-fluoro-3-hydroxybenzoic acid

  • Dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) in a dilute aqueous solution of sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Slowly heat the reaction mixture to reflux and maintain for 1-2 hours, or until nitrogen gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to afford 2-fluoro-3-hydroxybenzoic acid.

Step 2: Synthesis of this compound

  • To a solution of 2-fluoro-3-hydroxybenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Method 2: Side-Chain Oxidation of 3-ethoxy-2-fluorotoluene

This route relies on the robust oxidation of a benzylic methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This method is particularly attractive if the starting toluene derivative is readily accessible.

Plausible Synthetic Pathway for Route 2

cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Side-Chain Oxidation A 2-Fluoro-3-hydroxytoluene B 3-Ethoxy-2-fluorotoluene A->B  Ethyl iodide, K2CO3, DMF   C 3-Ethoxy-2-fluorotoluene D This compound C->D  KMnO4, H2O, Heat  

Caption: Workflow for the Side-Chain Oxidation Route.

Causality Behind Experimental Choices

Step 1: Synthesis of 3-ethoxy-2-fluorotoluene. The precursor, 3-ethoxy-2-fluorotoluene, is not a common starting material and would likely need to be synthesized. A plausible route would involve the Williamson ether synthesis on 2-fluoro-3-hydroxytoluene. This precursor itself could be synthesized from 2-amino-3-methylphenol via a Sandmeyer-type reaction.

Step 2: Permanganate Oxidation. Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting a methyl group attached to an aromatic ring into a carboxylic acid.[8][9] The reaction is typically carried out in an aqueous solution, often under basic or neutral conditions, and requires heating to proceed at a practical rate. The reaction mechanism is complex but is understood to involve the abstraction of a benzylic hydrogen atom as a key step.[10] The presence of an electron-donating ethoxy group on the ring can facilitate the oxidation.[11]

Experimental Protocol for Route 2

(Assuming the availability of 3-ethoxy-2-fluorotoluene)

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-ethoxy-2-fluorotoluene (1.0 eq) and water.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate (approx. 3.0 eq) in water portion-wise to the refluxing mixture.

  • Continue heating and stirring until the purple color of the permanganate has disappeared, indicating the completion of the reaction. This may take several hours.

  • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Wash the MnO₂ cake with hot water.

  • Acidify the combined filtrate with a strong acid (e.g., concentrated HCl) to precipitate the benzoic acid derivative.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and dry to yield this compound.

Comparative Performance Data

The following table summarizes the key performance indicators for the two synthetic routes, based on literature precedents for analogous reactions.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Side-Chain Oxidation
Starting Material 2-Amino-3-fluorobenzoic acid3-Ethoxy-2-fluorotoluene
Number of Steps 21 (from the toluene derivative)
Estimated Overall Yield 50-60%70-80%
Reaction Conditions Step 1: 0-5 °C then refluxStep 2: RefluxReflux (often prolonged)
Reagents NaNO₂, H₂SO₄, Ethyl iodide, K₂CO₃KMnO₄, H₂O, HCl
Safety Considerations Diazonium salts can be explosive if isolated and dry.KMnO₄ is a strong oxidant; reactions can be exothermic.
Purification Recrystallization, ExtractionFiltration, Recrystallization
Scalability Diazotization can be challenging to scale up.Oxidation can be scaled up with appropriate heat management.

Benchmarking and Recommendations

Route 1: Williamson Ether Synthesis

  • Advantages: This route is based on well-understood and reliable reactions. The starting material, 2-amino-3-fluorobenzoic acid, is commercially available. The Williamson ether synthesis itself is a high-yielding and clean reaction for many substrates.

  • Disadvantages: The overall yield is likely to be moderate due to the diazotization step. Diazonium salts are unstable and require careful handling, especially at larger scales.

Route 2: Side-Chain Oxidation

  • Advantages: This route is potentially more efficient in terms of the number of steps if the starting toluene derivative is available. The oxidation reaction can provide good yields. The reagents are inexpensive and the procedure is relatively straightforward.

  • Disadvantages: The primary challenge is the availability of the starting material, 3-ethoxy-2-fluorotoluene, which would likely require a multi-step synthesis itself, thus increasing the overall step count and reducing the overall yield from a simple, commercially available precursor. The oxidation reaction can be slow and may require a significant excess of the oxidizing agent.

For laboratory-scale synthesis where the primary goal is to obtain the target molecule with a predictable and well-documented methodology, Route 1 (Williamson Ether Synthesis) is the recommended approach. The commercial availability of the starting amino acid provides a more direct entry point to the desired product, despite the moderate yield of the diazotization step.

Route 2 (Side-Chain Oxidation) becomes a more attractive option if a reliable and efficient synthesis for 3-ethoxy-2-fluorotoluene can be established, or if this starting material becomes commercially available at a reasonable cost. Its potential for higher yield in the final step makes it a consideration for process development and larger-scale production.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including the desired scale of synthesis, the availability and cost of starting materials, and the laboratory's capabilities for handling the specific reaction conditions and intermediates.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 3-Ethoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides essential, actionable protocols for the proper disposal of 3-Ethoxy-2-fluorobenzoic acid (CAS No. 1033201-71-6), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory science.

Hazard Profile & Risk Assessment: Understanding the Compound

While this compound has not been exhaustively investigated for all potential health hazards, its structure as a fluorinated benzoic acid derivative necessitates a cautious and informed approach.[1] Data from analogous compounds indicate that it should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3]

The primary risks associated with this compound stem from:

  • Direct Contact: Skin and eye irritation are significant concerns.[2][3]

  • Inhalation: Inhaling dust or aerosols may lead to respiratory tract irritation.[2][3]

  • Combustion Byproducts: Under fire conditions, it is expected to emit toxic and corrosive fumes, including hydrogen fluoride (HF).[1][4]

A thorough risk assessment is the foundational step of any protocol. All personnel must review the Safety Data Sheet (SDS) and be trained on the specific hazards before handling this compound.[5]

Core Directive: Personnel Protection & Immediate Safety Protocols

To mitigate the risks identified, a stringent adherence to personal protective equipment (PPE) and engineering controls is mandatory.

Engineering Controls:

  • All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]

  • Hand Protection: Wear impervious gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][2]

  • Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator should be used.[1]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] For any persistent irritation, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen if trained to do so and seek immediate medical attention.[5]

Parameter Requirement
Primary Engineering Control Chemical Fume Hood
Eye/Face Protection Chemical Splash Goggles (minimum); Face Shield (for splash risk)
Hand Protection Impervious Gloves (e.g., Nitrile)
Body Protection Laboratory Coat
Incompatible Materials Strong oxidizing agents, Strong bases
Primary Disposal Method Licensed hazardous waste incineration with afterburner and scrubber
Waste Management Protocol: A Step-by-Step Approach

Proper disposal is a systematic process that begins at the point of waste generation.

Step 1: Waste Characterization and Segregation All waste containing this compound, including contaminated labware, spill cleanup materials, and unused product, must be classified as hazardous chemical waste.

Causality: The fluorine atom in the molecule necessitates specific disposal methods to prevent the release of hazardous decomposition products like hydrogen fluoride.[4] Therefore, it is critical to segregate this waste stream. Do not mix with incompatible waste, such as strong bases or oxidizing agents, to prevent potentially violent reactions.[5]

Step 2: Containerization and Labeling

  • Container Selection: Use only compatible, leak-proof containers for waste accumulation. The original product container is often a suitable choice.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Ensure the label is legible and securely attached.

Step 3: On-Site Accumulation Store waste containers in a designated, secure Satellite Accumulation Area that is at or near the point of generation. Keep containers tightly closed except when adding waste.

Definitive Disposal Procedure: From Spill to Incinerator

A. Small Spills and Contaminated Materials

  • Restrict Access: Alert others in the area and secure the location.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2.

  • Containment: For solid spills, carefully scoop or sweep up the material to avoid generating dust.[1] For liquid spills, use an inert, non-combustible absorbent material.

  • Collection: Place the spilled material and all cleanup supplies (gloves, absorbent pads, etc.) into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Seal and label the container for collection by your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal contractor.

B. Unused or Bulk Quantities

The definitive and required method for the disposal of this compound is high-temperature incineration.[1]

  • Preparation: The material should be dissolved or mixed with a combustible solvent by a licensed hazardous waste professional.[1]

  • Incineration: The mixture must be burned in a regulated chemical incinerator equipped with an afterburner and a scrubber.[1]

The Scientific Rationale: Halogenated organic compounds require specific incineration conditions for complete and safe destruction. The high thermal stability of the carbon-fluorine bond demands elevated temperatures (often ≥1100°C) and sufficient residence time to ensure the molecule is fully mineralized.[6][7] The afterburner provides this necessary temperature and time. The scrubber is a critical component that neutralizes acidic gases, such as hydrogen fluoride (HF), which are formed during the combustion of fluorinated compounds.[4][8] This prevents the release of corrosive and toxic pollutants into the atmosphere.

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling waste generated from this compound.

G start Waste Generated Containing This compound spill Is it a small lab spill or contaminated disposable material? start->spill bulk Is it unused product or bulk chemical waste? start->bulk spill->bulk No cleanup Follow Spill Cleanup Protocol: 1. Wear full PPE. 2. Contain & collect with inert material. 3. Place in sealed, labeled container. spill->cleanup Yes bulk->spill No package Package for Disposal: 1. Ensure container is compatible & sealed. 2. Label clearly as Hazardous Waste. 3. Include full chemical name. bulk->package Yes store Store in designated Satellite Accumulation Area. cleanup->store package->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup. store->contact_ehs end_node Proper Disposal via High-Temp Incineration w/ Scrubber contact_ehs->end_node

Disposal Decision Workflow for this compound Waste.
Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) provides the regulatory framework under the Resource Conservation and Recovery Act (RCRA). However, your institution's EHS office is the primary resource for specific guidance and procedures relevant to your location. Always consult with them to ensure full compliance.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Ethoxy-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3-Ethoxy-2-fluorobenzoic acid (CAS No: 1033201-71-6), a compound utilized in advanced research and drug development. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your research. The information herein is synthesized from established safety data and best practices for handling fluorinated aromatic compounds.

Understanding the Hazard Profile

This compound presents several health hazards that necessitate stringent safety precautions.[1] According to its Safety Data Sheet (SDS), the primary hazards include:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]

The presence of the fluorine atom and the carboxylic acid group are key drivers of its reactivity and toxicological profile. Fluorinated organic compounds can have unique biological activities and may pose specific risks, including the potential for thermal decomposition to release hazardous gases like hydrogen fluoride (HF).[2][3]

Core Principles of Protection: A Multi-Layered Approach

A robust safety plan for handling this compound is built on a foundation of engineering controls, administrative controls, and, as the final line of defense, Personal Protective Equipment (PPE).

  • Engineering Controls: All work with this compound, especially when handling the solid powder or creating solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][5]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this compound.[4] Ensure all personnel are trained on these procedures and the specific hazards of the chemical.

Personal Protective Equipment (PPE): Your Final Barrier

The appropriate selection and use of PPE are crucial for preventing exposure.[4] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles with side shields or a face shield.[4][6]Chemical-resistant gloves (Nitrile or Neoprene), consider double-gloving.[4][6]Fully buttoned laboratory coat.[6][7]To be performed in a chemical fume hood.[5] If not possible, a NIOSH-approved respirator for organic vapors and acid gases is required.[8]
Solution Preparation and Transfers Chemical splash goggles and a face shield.[4]Chemical-resistant gloves (Nitrile or Neoprene).[6]Chemical-resistant apron over a laboratory coat.To be performed in a chemical fume hood.[5]
Post-Reaction Workup and Purification Chemical splash goggles and a face shield.[4]Chemical-resistant gloves (Nitrile or Neoprene).[6]Chemical-resistant apron over a laboratory coat.To be performed in a chemical fume hood.[5]
Spill Cleanup Chemical splash goggles and a face shield.[4]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron.A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[8]

Step-by-Step Operational Plan with Integrated PPE

Preparation and Weighing
  • Don PPE: Before handling the primary container, put on a laboratory coat, chemical splash goggles, and nitrile gloves.[6][7]

  • Work within a Fume Hood: Place the container of this compound in a chemical fume hood.[5]

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid generating dust.[8] If dust is unavoidable, a respirator may be necessary even within the fume hood.

  • Container Closure: Securely close the primary container and wipe it down with a damp cloth before returning it to storage.

Dissolution and Reaction
  • Solvent Handling: When working with solvents, ensure they are compatible with this compound.

  • Dissolution: Slowly add the weighed compound to the solvent in your reaction vessel inside the fume hood. Be mindful of any potential exothermic reactions.

  • Maintain Vigilance: Throughout the reaction, continue to wear all prescribed PPE.

Emergency Response Plan

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management
  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Don Enhanced PPE: Before attempting cleanup, wear appropriate PPE, including a respirator, heavy-duty gloves, and a chemical-resistant apron or suit.[7]

  • Containment: For solid spills, gently cover with an inert absorbent material like sand or vermiculite to avoid raising dust.[10]

  • Collection: Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[11]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.[11] Do not mix with incompatible waste streams.[11]

  • Container Rinsing: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[12]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company, following all local, state, and federal regulations.[11]

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Decision_Workflow start Start: Handling This compound task_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Potential for Aerosolization start->task_assessment base_ppe Baseline PPE: - Lab Coat - Safety Goggles - Nitrile Gloves task_assessment->base_ppe fume_hood Work in Fume Hood? base_ppe->fume_hood solid_handling Handling Solid / Dust Risk? fume_hood->solid_handling Yes splash_risk Significant Splash Risk? fume_hood->splash_risk No solid_handling->splash_risk No add_respirator Add Respirator (N95 or higher) solid_handling->add_respirator Yes add_face_shield Add Face Shield splash_risk->add_face_shield Yes double_glove Consider Double-Gloving & Chemical Apron splash_risk->double_glove No add_face_shield->double_glove add_respirator->splash_risk proceed Proceed with Task double_glove->proceed

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Ethoxy-2-fluorobenzoic acid
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3-Ethoxy-2-fluorobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.